molecular formula C11H21NO11S3 B15587003 Glucocheirolin

Glucocheirolin

Cat. No.: B15587003
M. Wt: 439.5 g/mol
InChI Key: OFKKQTQFWWIRBD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] 4-methylsulfonyl-N-sulfooxybutanimidothioate has been reported in Erysimum sisymbrioides, Malcolmia littorea, and other organisms with data available.

Properties

Molecular Formula

C11H21NO11S3

Molecular Weight

439.5 g/mol

IUPAC Name

[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] 4-methylsulfonyl-N-sulfooxybutanimidothioate

InChI

InChI=1S/C11H21NO11S3/c1-25(17,18)4-2-3-7(12-23-26(19,20)21)24-11-10(16)9(15)8(14)6(5-13)22-11/h6,8-11,13-16H,2-5H2,1H3,(H,19,20,21)

InChI Key

OFKKQTQFWWIRBD-UHFFFAOYSA-N

Origin of Product

United States

Foundational & Exploratory

Glucocheirolin: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical structure, properties, and biological activities of glucocheirolin (B91262), a glucosinolate found in cruciferous vegetables. The information is intended for researchers, scientists, and professionals in the field of drug development who are interested in the potential therapeutic applications of this natural compound and its derivatives.

Chemical Structure and Identification

This compound, with the systematic IUPAC name {[(E)-(4-methanesulfonyl-1-{[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]sulfanyl}butylidene)amino]oxy}sulfonic acid, is classified as an alkylglucosinolate.[1][2] Its structure is characterized by a β-D-thioglucose group, a sulfonated oxime, and a methylsulfonylpropyl side chain.

Table 1: Chemical Identifiers for this compound

IdentifierValueSource(s)
IUPAC Name {[(E)-(4-methanesulfonyl-1-{[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]sulfanyl}butylidene)amino]oxy}sulfonic acid[1]
SMILES CS(=O)(=O)CCC\C(SC1OC(CO)C(O)C(O)C1O)=N/OS(O)(=O)=O[2]
InChI InChI=1S/C11H21NO11S3/c1-25(17,18)4-2-3-7(12-23-26(19,20)21)24-11-10(16)9(15)8(14)6(5-13)22-11/h6,8-11,13-16H,2-5H2,1H3,(H,19,20,21)/b12-7+[2]
InChIKey OFKKQTQFWWIRBD-KPKJPENVSA-N[2]
Molecular Formula C11H21NO11S3[2]
CAS Number 554-86-9[2]

Physicochemical Properties

This compound is typically a solid, yellowish powder in its potassium salt form and is soluble in water.[2][3] Glucosinolates, in general, are known to be water-soluble compounds.[3] They exhibit thermal sensitivity, with degradation observed at temperatures exceeding 50°C.

Table 2: Physicochemical Properties of this compound

PropertyValueSource(s)
Molecular Weight 439.5 g/mol [2]
Monoisotopic Mass 439.027672589 Da[1]
Melting Point 168 °C (as potassium salt)[2]
Water Solubility 8.46 g/L (Predicted)[1]
Optical Rotation [α]D -18.5° (c=3.45 in H2O)
Appearance Yellowish powder (as potassium salt)[3]
Storage Temperature <-15°C[4]

Biological Activity and Mechanism of Action

Intact this compound itself demonstrates limited direct biological activity. Its therapeutic potential is realized upon enzymatic hydrolysis by myrosinase, an enzyme that is physically separated from glucosinolates in intact plant cells but is released upon tissue damage.[5] This hydrolysis yields a range of bioactive compounds, most notably isothiocyanates.

The isothiocyanate derived from this compound, 3-(methylsulfonyl)propyl isothiocyanate, is believed to be the primary mediator of its biological effects. These effects are largely attributed to its ability to modulate key cellular signaling pathways involved in carcinogenesis.

Anticancer Activity

The hydrolysis products of this compound have demonstrated significant potential as anticancer agents.[3] Their mechanisms of action include:

  • Induction of Phase II Detoxification Enzymes: Isothiocyanates are potent inducers of phase II enzymes, which play a crucial role in detoxifying carcinogens. This induction is primarily mediated through the Keap1/Nrf2/ARE signaling pathway.[6]

  • Cell Cycle Arrest: Isothiocyanates have been shown to induce cell cycle arrest, thereby inhibiting the proliferation of cancer cells.

  • Induction of Apoptosis: These compounds can trigger programmed cell death (apoptosis) in cancerous cells, a key mechanism for eliminating malignant cells.

Enzyme Inhibition

This compound has been identified as a competitive inhibitor of the enzyme β-glucosidase.

Key Signaling Pathway: Keap1/Nrf2/ARE

A critical pathway modulated by the hydrolysis products of this compound is the Keap1/Nrf2/ARE pathway. Under normal conditions, the transcription factor Nrf2 is bound to its inhibitor Keap1, leading to its degradation. In the presence of inducers like isothiocyanates, Keap1 is modified, releasing Nrf2. Nrf2 then translocates to the nucleus, binds to the Antioxidant Response Element (ARE), and initiates the transcription of a battery of cytoprotective genes, including phase II detoxification enzymes.

Keap1_Nrf2_ARE_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ITC Isothiocyanate (from this compound hydrolysis) Keap1_Nrf2 Keap1-Nrf2 Complex ITC->Keap1_Nrf2 modifies Keap1 Keap1_mod Modified Keap1 Keap1_Nrf2->Keap1_mod Ub_Proteasome Ubiquitination & Proteasomal Degradation Keap1_Nrf2->Ub_Proteasome constitutive degradation Nrf2_free Nrf2 Keap1_mod->Nrf2_free releases Nrf2_nuc Nrf2 Nrf2_free->Nrf2_nuc translocation ARE ARE (Antioxidant Response Element) Nrf2_nuc->ARE binds to Cytoprotective_Genes Cytoprotective Genes (e.g., Phase II Enzymes) ARE->Cytoprotective_Genes activates transcription mRNA mRNA Cytoprotective_Genes->mRNA Proteins Cytoprotective Proteins mRNA->Proteins

Caption: Keap1/Nrf2/ARE signaling pathway activated by isothiocyanates.

Experimental Protocols

This section provides an overview of key experimental methodologies relevant to the study of this compound.

Extraction and Purification of this compound

A common method for the extraction of glucosinolates from plant material involves the following steps:

  • Sample Preparation: Plant material (e.g., seeds) is finely ground.

  • Inactivation of Myrosinase: The ground material is immediately treated with boiling 70% methanol (B129727) to inactivate the endogenous myrosinase enzyme, preventing the premature hydrolysis of glucosinolates.

  • Extraction: The sample is extracted with the hot methanol solution.

  • Purification: The crude extract is then purified using anion-exchange chromatography. Desulfation is often performed on the column using a sulfatase, and the resulting desulfoglucosinolates are eluted and analyzed, typically by HPLC.

Extraction_Workflow Start Plant Material (e.g., seeds) Grinding Grinding Start->Grinding Inactivation Myrosinase Inactivation (Boiling 70% Methanol) Grinding->Inactivation Extraction Extraction with Hot Methanol Inactivation->Extraction Purification Anion-Exchange Chromatography Extraction->Purification Desulfation On-column Desulfation (Sulfatase Treatment) Purification->Desulfation Elution Elution of Desulfoglucosinolates Desulfation->Elution Analysis Analysis (e.g., HPLC) Elution->Analysis End Purified this compound Analysis->End

Caption: General workflow for the extraction and purification of this compound.

Myrosinase-Catalyzed Hydrolysis

To study the biological activity of this compound's breakdown products, controlled enzymatic hydrolysis is performed:

  • Reaction Setup: Purified this compound is dissolved in a suitable buffer (e.g., phosphate (B84403) or citrate (B86180) buffer, pH is a critical parameter).

  • Enzyme Addition: A purified myrosinase enzyme solution is added to initiate the hydrolysis.

  • Incubation: The reaction mixture is incubated at a controlled temperature (e.g., room temperature or 37°C) for a specific duration.

  • Extraction of Hydrolysis Products: The reaction is stopped, and the hydrolysis products (isothiocyanates) are extracted using an organic solvent such as dichloromethane.

  • Analysis: The extracted products are then analyzed by methods like GC-MS to confirm their identity and quantity.

Assessment of Anticancer Activity

This colorimetric assay is commonly used to assess the cytotoxic effects of compounds on cancer cells.

  • Cell Seeding: Cancer cells are seeded in a 96-well plate and allowed to adhere overnight.

  • Treatment: Cells are treated with various concentrations of the this compound hydrolysis products for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Viable cells with active metabolism convert the yellow MTT into purple formazan (B1609692) crystals.

  • Solubilization: The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO).

  • Absorbance Measurement: The absorbance of the purple solution is measured using a microplate reader, which is proportional to the number of viable cells.

Flow cytometry is used to determine the effect of the test compounds on the cell cycle distribution of cancer cells.

  • Cell Treatment: Cancer cells are treated with the compound of interest for a defined period.

  • Harvesting and Fixation: Cells are harvested and fixed, typically with cold 70% ethanol.

  • Staining: The fixed cells are treated with RNase to remove RNA and then stained with a fluorescent DNA-binding dye, such as propidium (B1200493) iodide (PI).

  • Flow Cytometry: The DNA content of individual cells is measured by a flow cytometer. The resulting histogram allows for the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment: Cancer cells are treated with the test compound.

  • Staining: Cells are harvested and stained with Annexin V-FITC and propidium iodide (PI). Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in early apoptotic cells. PI is a nuclear stain that can only enter cells with compromised membranes (late apoptotic and necrotic cells).

  • Flow Cytometry: The stained cells are analyzed by flow cytometry to quantify the different cell populations.

Anticancer_Assay_Workflow cluster_assays Anticancer Assays Start Cancer Cell Line Treatment Treatment with this compound Hydrolysis Products Start->Treatment MTT Cell Viability (MTT) Treatment->MTT CellCycle Cell Cycle Analysis (Flow Cytometry, PI Staining) Treatment->CellCycle Apoptosis Apoptosis Assay (Flow Cytometry, Annexin V/PI) Treatment->Apoptosis Result1 Result1 MTT->Result1 Determine Cytotoxicity (IC50) Result2 Result2 CellCycle->Result2 Quantify Cell Cycle Arrest Result3 Result3 Apoptosis->Result3 Quantify Apoptotic Cells

Caption: Workflow for assessing the anticancer activity of this compound hydrolysis products.

Conclusion

This compound, through its hydrolysis product 3-(methylsulfonyl)propyl isothiocyanate, presents a promising avenue for further research in cancer chemoprevention and therapy. Its ability to modulate the Keap1/Nrf2/ARE pathway and induce cell cycle arrest and apoptosis in cancer cells highlights its potential as a lead compound for drug development. The experimental protocols outlined in this guide provide a foundation for researchers to further investigate the therapeutic applications of this naturally occurring glucosinolate.

References

An In-depth Technical Guide to the Glucocheirolin Biosynthesis Pathway in Brassicaceae

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glucocheirolin (B91262) is a short-chain aliphatic glucosinolate found in various members of the Brassicaceae family, including wallflower (Erysimum species) and some cabbages.[1] Like other glucosinolates, it plays a role in plant defense and has garnered interest for its potential bioactivity, making its biosynthetic pathway a key area of study for crop improvement and pharmaceutical research. This technical guide provides a comprehensive overview of the this compound biosynthesis pathway, including the genetic and enzymatic components, quantitative data, detailed experimental protocols, and visual representations of the involved processes.

The this compound Biosynthesis Pathway: A Three-Act Metabolic Play

The biosynthesis of this compound, like other aliphatic glucosinolates, is a multi-step process that can be broadly divided into three main stages:

  • Chain Elongation of the Precursor Amino Acid: The journey begins with the modification of the amino acid methionine.

  • Formation of the Core Glucosinolate Structure: A series of enzymatic reactions constructs the characteristic glucosinolate backbone.

  • Secondary Side-Chain Modification: The final step involves the modification of the side chain to yield this compound.

The primary precursor for this compound is the amino acid methionine. Through a single cycle of chain elongation, methionine is converted to dihomomethionine (B12077338), which serves as the direct precursor for the this compound side chain.

Key Enzymes and Genes in the Pathway

The biosynthesis of this compound is orchestrated by a suite of enzymes encoded by specific gene families. The table below summarizes the key players and their roles in this intricate metabolic pathway.

Stage Enzyme Family Specific Enzymes (from Arabidopsis thaliana model) Gene Name (from A. thaliana) Function
Chain Elongation Methylthioalkylmalate Synthase (MAM)MAM1, MAM3MAM1, MAM3Catalyzes the condensation of an acetyl-CoA with a 2-oxo acid, the key step in extending the carbon chain of methionine.[2][3][4][5]
Core Structure Formation Cytochrome P450 (CYP)CYP79F1, CYP79F2CYP79F1, CYP79F2Catalyzes the conversion of chain-elongated methionine derivatives to their corresponding aldoximes.[6][7][8][9][10]
Cytochrome P450 (CYP)CYP83A1CYP83A1Oxidizes the aldoxime to an aci-nitro compound.
Glutathione (B108866) S-transferase (GST)GSTF9, GSTF10, GSTF11GSTF9, GSTF10, GSTF11Conjugates the aci-nitro compound with glutathione.
C-S LyaseSUR1SUR1Cleaves the glutathione conjugate to form a thiohydroximate.
UDP-glucosyltransferase (UGT)UGT74B1UGT74B1Glycosylates the thiohydroximate to form desulfoglucosinolate.
Sulfotransferase (SOT)SOT16, SOT17, SOT18SOT16, SOT17, SOT18Sulfates the desulfoglucosinolate to form the final glucosinolate core structure.
Side-Chain Modification Flavin-monooxygenase (FMO)FMOGS-OX family (e.g., FMOGS-OX1, FMOGS-OX2, FMOGS-OX3, FMOGS-OX4)FMOGS-OX1, FMOGS-OX2, FMOGS-OX3, FMOGS-OX4Catalyzes the S-oxygenation of the methylthioalkyl side chain to a methylsulfinylalkyl side chain.[11][12][13][14]

Quantitative Data on this compound

While this compound has been identified in several Brassicaceae species, comprehensive quantitative data across a wide range of species and tissues is still being compiled. The table below presents available data on the concentration of this compound in selected species.

Species Tissue This compound Concentration (μmol/g dry weight) Reference
Erysimum corinthiumSeeds, Leaves, RootsPresent (quantification not specified)[1]
Brassica oleracea (Cabbage)-Detected[15]
Brassica oleracea (Kai Lan)-Detected[15]

Note: This table will be updated as more quantitative data becomes available.

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of the this compound biosynthesis pathway.

Protocol 1: Extraction and Analysis of Glucosinolates by HPLC

This protocol is adapted from established methods for glucosinolate analysis.[2][3][8]

1. Materials and Reagents:

  • Plant tissue (leaves, seeds, roots)

  • Liquid nitrogen

  • Freeze-dryer

  • 70% (v/v) Methanol (B129727)

  • DEAE-Sephadex A-25

  • Purified sulfatase (from Helix pomatia)

  • Ultrapure water

  • HPLC system with a C18 column and UV detector (229 nm)

  • Sinigrin (for standard curve)

2. Sample Preparation:

  • Harvest fresh plant tissue and immediately freeze in liquid nitrogen to quench enzymatic activity.

  • Lyophilize the frozen tissue until completely dry.

  • Grind the dried tissue to a fine powder.

3. Extraction:

  • Weigh approximately 100 mg of dried, powdered tissue into a 2 mL microcentrifuge tube.

  • Add 1 mL of 70% methanol and vortex thoroughly.

  • Incubate at 70°C for 10 minutes to inactivate myrosinase.

  • Centrifuge at 13,000 x g for 10 minutes.

  • Carefully transfer the supernatant to a new tube.

4. Desulfation:

  • Prepare a small column with DEAE-Sephadex A-25.

  • Load the supernatant from the extraction step onto the column.

  • Wash the column with water to remove impurities.

  • Add 75 µL of purified sulfatase solution to the column and incubate overnight at room temperature. This step removes the sulfate (B86663) group from the glucosinolates, which is necessary for HPLC analysis.

5. Elution and HPLC Analysis:

  • Elute the desulfoglucosinolates from the column with ultrapure water.

  • Analyze the eluate using an HPLC system equipped with a C18 reverse-phase column.

  • Use a gradient of water and acetonitrile (B52724) for separation.

  • Detect the desulfoglucosinolates at 229 nm.

  • Quantify the peaks by comparing their retention times and areas to a standard curve prepared with known concentrations of desulfo-sinigrin.

Protocol 2: Heterologous Expression of Plant Cytochrome P450 Enzymes in E. coli

This protocol provides a general framework for expressing plant P450 enzymes, such as CYP79F1, in a bacterial host for functional characterization.[12][13][16]

1. Materials and Reagents:

  • E. coli expression strain (e.g., BL21(DE3))

  • Expression vector (e.g., pET series)

  • cDNA of the target P450 gene (e.g., CYP79F1)

  • Restriction enzymes and T4 DNA ligase

  • LB medium

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG)

  • Appropriate antibiotics

2. Cloning:

  • Amplify the full-length coding sequence of the target P450 gene from plant cDNA.

  • Digest both the amplified gene and the expression vector with appropriate restriction enzymes.

  • Ligate the P450 gene into the expression vector.

  • Transform the ligation product into a cloning strain of E. coli (e.g., DH5α) for plasmid amplification.

  • Verify the construct by sequencing.

3. Expression:

  • Transform the verified expression plasmid into an E. coli expression strain.

  • Grow a starter culture of the transformed cells overnight in LB medium containing the appropriate antibiotic.

  • Inoculate a larger volume of LB medium with the starter culture and grow at 37°C until the OD600 reaches 0.6-0.8.

  • Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM.

  • Continue to grow the culture at a lower temperature (e.g., 18-25°C) for 16-24 hours to enhance proper protein folding.

4. Protein Extraction and Analysis:

  • Harvest the cells by centrifugation.

  • Resuspend the cell pellet in a suitable lysis buffer.

  • Lyse the cells by sonication or using a French press.

  • Separate the soluble and membrane fractions by ultracentrifugation. P450 enzymes are typically membrane-bound.

  • Analyze the protein expression by SDS-PAGE and Western blotting using an antibody against a tag (e.g., His-tag) if one was included in the vector.

Visualizing the Pathway and Processes

To better understand the complex relationships within the this compound biosynthesis pathway and associated experimental workflows, the following diagrams have been generated using the DOT language.

Glucocheirolin_Biosynthesis_Pathway cluster_chain_elongation Chain Elongation (Mitochondria/Chloroplast) cluster_core_structure Core Structure Formation (Cytosol) cluster_side_chain_modification Side-Chain Modification (Cytosol) Methionine Methionine Dihomomethionine Dihomomethionine Methionine->Dihomomethionine MAM1/MAM3 Aldoxime Aldoxime Dihomomethionine->Aldoxime CYP79F1 Aci_nitro Aci_nitro Aldoxime->Aci_nitro CYP83A1 S_Alkylthiohydroximate S_Alkylthiohydroximate Aci_nitro->S_Alkylthiohydroximate GSTs Thiohydroximate Thiohydroximate S_Alkylthiohydroximate->Thiohydroximate SUR1 Desulfoglucosinolate Desulfoglucosinolate Thiohydroximate->Desulfoglucosinolate UGT74B1 Methylthio_Glucosinolate Methylthio_Glucosinolate Desulfoglucosinolate->Methylthio_Glucosinolate SOT16/17/18 This compound This compound Methylthio_Glucosinolate->this compound FMO GS-OX

Caption: The this compound biosynthesis pathway, from methionine to the final product.

HPLC_Workflow A Plant Tissue Homogenization B Hot Methanol Extraction A->B C Centrifugation B->C D Supernatant Collection C->D E DEAE-Sephadex Column Loading D->E F Sulfatase Treatment E->F G Elution of Desulfoglucosinolates F->G H HPLC Analysis (C18 column, UV 229nm) G->H I Data Analysis & Quantification H->I

Caption: Experimental workflow for the extraction and analysis of glucosinolates by HPLC.

Regulatory_Network cluster_signals Regulatory Signals cluster_tfs Transcription Factors cluster_genes Biosynthetic Genes Stress Biotic/Abiotic Stress Hormones Jasmonic Acid, Salicylic Acid Stress->Hormones MYB28 MYB28 Hormones->MYB28 MYB29 MYB29 Hormones->MYB29 MAM1 MAM1 MYB28->MAM1 CYP79F1 CYP79F1 MYB28->CYP79F1 MYB29->MAM1 MYB29->CYP79F1 MYB76 MYB76 MYB76->MAM1 Glucocheirolin_Pathway This compound Biosynthesis MAM1->Glucocheirolin_Pathway CYP79F1->Glucocheirolin_Pathway FMOGS_OX FMO GS-OX FMOGS_OX->Glucocheirolin_Pathway

Caption: A simplified regulatory network for aliphatic glucosinolate biosynthesis.

Conclusion and Future Directions

The biosynthesis of this compound is a well-defined pathway involving a series of enzymatic steps that are largely conserved across Brassicaceae. Understanding this pathway is crucial for efforts to manipulate the glucosinolate content in crops for improved pest resistance and nutritional value. Furthermore, the enzymes in this pathway represent potential targets for metabolic engineering to produce valuable bioactive compounds.

Future research should focus on several key areas:

  • Comprehensive Quantitative Analysis: A systematic quantification of this compound across a wider range of Brassicaceae species and in different tissues and developmental stages is needed.

  • Enzyme Kinetics: Detailed kinetic studies of the key enzymes, particularly the specific MAM, CYP, and FMO isoforms involved in the this compound pathway, will provide a deeper understanding of the pathway's regulation and efficiency.

  • Regulatory Mechanisms: Further elucidation of the transcriptional regulatory networks that control the expression of this compound biosynthesis genes will be essential for targeted breeding and genetic engineering approaches.

By continuing to unravel the complexities of the this compound biosynthesis pathway, researchers can unlock new opportunities in agriculture, nutrition, and medicine.

References

Glucocheirolin: A Comprehensive Technical Guide to its Natural Sources, Occurrence, and Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glucocheirolin is a naturally occurring glucosinolate, a class of sulfur-containing secondary metabolites found predominantly in the plant family Brassicaceae. These compounds and their hydrolysis products are of significant interest to the scientific community due to their roles in plant defense and their potential bioactivity in humans, including anticarcinogenic properties. This technical guide provides an in-depth overview of the natural sources, occurrence, biosynthesis, and analytical methodologies for this compound.

Natural Sources and Occurrence of this compound

This compound is primarily found in vegetables of the Brassicaceae family. Its presence and concentration can vary significantly depending on the plant species, cultivar, growing conditions, and the part of the plant being analyzed.

Quantitative Data of this compound in Various Plant Sources

The following table summarizes the quantitative data for this compound content in several Brassicaceae species, compiled from various studies. This data is crucial for identifying rich natural sources of this compound for further research and development.

Plant SpeciesCultivar/VarietyPlant PartThis compound Concentration (µmol/kg DW)Reference
Brassica rapa ssp. pekinensisAccession 28Not SpecifiedHigh Content Detected[1]
Brassica rapa subsp. chinensisGroup 2 AccessionsNot SpecifiedPredominantly High
Eruca vesicaria subsp. sativaNot SpecifiedBaby Leafy GreensNewly Identified
Eruca vesicaria subsp. sativaNot SpecifiedNot SpecifiedIncreased by 76.8% with biostimulant

Note: DW = Dry Weight. "High Content Detected" indicates that the source mentions a significant presence without specifying the exact quantitative value in the abstract. Further details would be available in the full text of the cited article.

Biosynthesis of this compound

This compound, like other aliphatic glucosinolates, is derived from the amino acid methionine. The biosynthesis pathway involves three main stages: chain elongation of the precursor amino acid, formation of the core glucosinolate structure, and secondary modifications of the side chain.

Glucosinolate Biosynthesis Pathway

Glucosinolate_Biosynthesis cluster_chain_elongation Chain Elongation cluster_core_formation Core Structure Formation cluster_side_chain_modification Side Chain Modification Met Methionine Oxo 2-oxo acid Met->Oxo BCAT4 Elongated_AA Elongated Amino Acid Oxo->Elongated_AA MAM, IPMI, IPMDH Aldoxime Aldoxime Elongated_AA->Aldoxime CYP79 Thiohydroximates Thiohydroximates Aldoxime->Thiohydroximates CYP83, GSTs, SUR1 Desulfo Desulfoglucosinolate Thiohydroximates->Desulfo UGT74 GSL_core Glucosinolate Core Desulfo->GSL_core SOT This compound This compound GSL_core->this compound Modification Enzymes

Caption: Biosynthesis pathway of this compound from methionine.

Experimental Protocols

The extraction and analysis of this compound follow established methods for glucosinolates. The protocol generally involves extraction from plant material, purification, and subsequent analysis by High-Performance Liquid Chromatography (HPLC).

Extraction of Glucosinolates

This protocol is adapted from a well-validated method for glucosinolate analysis.[2]

Materials:

  • Freeze-dried and finely ground plant material

  • 70% (v/v) Methanol (MeOH)

  • 2 mL round-bottom reaction tubes

  • Vortex mixer

  • Ultrasonic bath

  • Benchtop centrifuge

Procedure:

  • Weigh 50.0-100.0 mg of the freeze-dried plant material into a 2 mL reaction tube.

  • Add 1 mL of 70% MeOH to each tube and briefly vortex to mix.

  • Place the sample tubes in an ultrasonic bath for 15 minutes to facilitate extraction.

  • After ultrasonication, centrifuge the tubes at 2,700 x g for 10 minutes at room temperature. A pellet of solid plant material should form at the bottom.

  • Carefully transfer the supernatant containing the extracted glucosinolates to a new tube for purification.

Purification of Glucosinolate Extracts

Purification is typically achieved using ion-exchange chromatography.[2]

Materials:

  • DEAE-Sephadex A-25 columns

  • Ultrapure water

  • 20 mM Sodium Acetate (NaOAc) buffer (pH 5.5)

  • Aryl sulfatase solution (Type H-1 from Helix pomatia)

Procedure:

  • Prepare the DEAE-Sephadex columns by washing with water.

  • Load the supernatant from the extraction step onto the prepared columns. The negatively charged glucosinolates will bind to the column matrix.

  • Wash the columns sequentially with 70% MeOH and ultrapure water to remove impurities.

  • Equilibrate the columns with 20 mM NaOAc buffer.

  • Apply the aryl sulfatase solution to the columns and allow the desulfation reaction to proceed overnight at room temperature. This enzymatic step removes the sulfate (B86663) group, which is necessary for efficient HPLC analysis.

  • Elute the resulting desulfoglucosinolates from the column with ultrapure water.

  • Freeze-dry the eluate to obtain a purified, concentrated sample.

Analysis by High-Performance Liquid Chromatography (HPLC)

The quantification of desulfoglucosinolates is performed using HPLC with UV detection.[2]

Instrumentation and Conditions:

  • HPLC System: Agilent 1290 UHPLC system or equivalent, equipped with a photodiode array (PDA) or UV detector.

  • Column: Reversed-phase C18 column (e.g., 4.6 x 150 mm, 3 µm particle size).

  • Mobile Phase: A gradient of acetonitrile (B52724) and water.

  • Flow Rate: 0.75 mL/min.

  • Column Temperature: 40 °C.

  • Detection Wavelength: 229 nm.

Procedure:

  • Reconstitute the freeze-dried desulfoglucosinolate sample in a precise volume of ultrapure water.

  • Filter the sample through a 0.22 µm filter before injection.

  • Inject the sample into the HPLC system.

  • Identify and quantify the desulfo-Glucocheirolin peak by comparing its retention time and UV spectrum with that of a commercial standard.

  • Calculate the concentration based on a calibration curve generated from a known standard, such as sinigrin, and applying a response factor specific to this compound.

Experimental Workflow Diagram

Experimental_Workflow Plant_Material 1. Plant Material (Freeze-dried, ground) Extraction 2. Extraction (70% MeOH, Ultrasonication) Plant_Material->Extraction Centrifugation 3. Centrifugation Extraction->Centrifugation Supernatant 4. Supernatant Collection Centrifugation->Supernatant Purification 5. Purification (DEAE-Sephadex Column) Supernatant->Purification Desulfation 6. Desulfation (Aryl Sulfatase) Purification->Desulfation Elution 7. Elution Desulfation->Elution Freeze_Drying 8. Freeze-Drying Elution->Freeze_Drying HPLC_Analysis 9. HPLC Analysis Freeze_Drying->HPLC_Analysis

Caption: Workflow for the extraction and analysis of this compound.

References

The Defensive Arsenal of Plants: A Technical Guide to the Biological Role of Glucocheirolin

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A Deep Dive into Glucocheirolin's Function in Plant Defense Mechanisms, Offering Insights for Researchers, Scientists, and Drug Development Professionals.

[City, State] – [Date]This compound (B91262), a sulfur-containing secondary metabolite belonging to the glucosinolate family, plays a pivotal role in the sophisticated defense systems of many Brassica species. This technical guide provides an in-depth exploration of the biosynthesis, regulation, and mode of action of this compound, presenting quantitative data, detailed experimental protocols, and visual representations of the associated biochemical pathways to support ongoing research and development in agronomy and pharmacology.

Introduction: The "Mustard Oil Bomb"

Plants of the order Brassicales have evolved a potent chemical defense mechanism known as the "mustard oil bomb"[1][2]. This system relies on the compartmentalization of glucosinolates, such as this compound, and the enzyme myrosinase. Upon tissue damage caused by herbivores or pathogens, these two components come into contact, triggering the hydrolysis of glucosinolates. This reaction releases a variety of biologically active compounds, primarily isothiocyanates, which are toxic to a broad range of organisms[1][3][4]. This compound, an aliphatic glucosinolate derived from the amino acid methionine, is a key player in this defensive strategy[5][6]. Its hydrolysis product, 3-methylsulfonylpropyl isothiocyanate, also known as cheirolin (B1668576), is a potent deterrent and toxin.

Biosynthesis and Regulation of this compound

The biosynthesis of this compound, like other aliphatic glucosinolates, is a multi-step process that can be divided into three main stages:

  • Chain Elongation of Methionine: The carbon chain of the precursor amino acid, methionine, is extended. This process involves a cycle of reactions including deamination, condensation with acetyl-CoA, isomerization, and oxidative decarboxylation[5][7].

  • Formation of the Core Glucosinolate Structure: The chain-elongated amino acid is converted into the characteristic glucosinolate core structure. This involves the conversion of the amino acid to an aldoxime, followed by a series of enzymatic reactions leading to the formation of a thiohydroximic acid, S-glucosylation, and finally sulfation[5][8].

  • Secondary Side Chain Modifications: The final step involves modifications to the side chain, which for this compound includes oxidation of the methylthio group to a methylsulfonyl group[5].

The regulation of this compound biosynthesis is a complex process involving a network of transcription factors and hormonal signaling pathways. Key regulators include MYB and basic helix-loop-helix (bHLH) transcription factors, which are responsive to various stimuli, including herbivore and pathogen attack[8][9]. The plant hormone jasmonic acid (JA) plays a crucial role in upregulating the expression of glucosinolate biosynthetic genes in response to tissue damage[9][10][11].

Glucocheirolin_Biosynthesis_Regulation cluster_stimulus Stimulus cluster_signaling Signaling Cascade cluster_transcription Transcriptional Regulation cluster_biosynthesis This compound Biosynthesis Herbivore Attack Herbivore Attack JA Jasmonic Acid (JA) Synthesis Herbivore Attack->JA Pathogen Infection Pathogen Infection Pathogen Infection->JA JAZ JAZ Repressor Degradation JA->JAZ MYC2 MYC2 (bHLH) Activation JAZ->MYC2 releases MYB28 MYB28/MYB29/MYB76 (R2R3-MYB TFs) MYC2->MYB28 GSL_Genes Glucosinolate Biosynthetic Genes MYB28->GSL_Genes activates This compound This compound GSL_Genes->this compound synthesizes

Regulation of this compound Biosynthesis

Data Presentation: Defensive Efficacy and Concentration

The effectiveness of this compound as a defense compound is dependent on its concentration in plant tissues and the toxicity of its hydrolysis product, cheirolin.

Antifungal Activity of this compound Hydrolysis Products
Fungal PathogenHydrolysis ProductConcentration for 50% Inhibition (IC50)Reference
Fusarium culmorumCheirolin (from this compound)0.1 mg/mL[12]
Alternaria brassicicolaAllyl-isothiocyanate636 µM[12]
Concentration of this compound in Brassica Species
Brassica SpeciesCultivar/TissueThis compound Concentration (µmol/kg DW)Reference
Brassica rapa ssp. pekinensis (Chinese Cabbage)Accession 28High relative content[2]
Brassica oleracea var. italica (Broccoli)BrigadierNot specified, but glucoraphanin (B191350) is predominant[10]
Eruca vesicaria subsp. sativaNot specifiedNewly identified[13]

Experimental Protocols

Extraction and Quantification of this compound by HPLC

This protocol outlines a standard method for the extraction and analysis of glucosinolates from plant material.

1. Sample Preparation:

  • Freeze-dry fresh plant material to inactivate myrosinase.
  • Grind the lyophilized tissue into a fine powder.

2. Extraction:

  • Weigh approximately 100 mg of the powdered sample into a 2 mL tube.
  • Add 1 mL of 70% methanol (B129727) (pre-heated to 70°C).
  • Vortex thoroughly and incubate at 70°C for 20 minutes.
  • Centrifuge at 12,000 x g for 10 minutes.
  • Collect the supernatant. Repeat the extraction on the pellet and combine the supernatants.

3. Desulfation:

  • Load the crude extract onto a DEAE-Sephadex A-25 column.
  • Wash the column with water and then with a sodium acetate (B1210297) buffer.
  • Apply a purified sulfatase solution and incubate overnight at room temperature.
  • Elute the desulfoglucosinolates with ultrapure water.

4. HPLC Analysis:

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
  • Mobile Phase: A gradient of water (A) and acetonitrile (B52724) (B).
  • Detection: UV detector at 229 nm.
  • Quantification: Use an external standard of purified and desulfated this compound for calibration.

A[label="1. Sample Preparation\n(Freeze-drying, Grinding)", fillcolor="#F1F3F4", fontcolor="#202124"]; B[label="2. Extraction\n(70% Methanol, 70°C)", fillcolor="#F1F3F4", fontcolor="#202124"]; C [label="3. Desulfation\n(DEAE-Sephadex Column,\nSulfatase)", fillcolor="#F1F3F4", fontcolor="#202124"]; D [label="4. HPLC Analysis\n(C18 Column, UV 229 nm)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; E [label="Quantification\n(External Standard)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF", style=filled];

A -> B; B -> C; C -> D; D -> E; }

Workflow for this compound Quantification
In Vitro Antifungal Bioassay

This protocol describes a method to assess the inhibitory effect of this compound hydrolysis products on fungal growth.

1. Preparation of Fungal Inoculum:

  • Culture the target fungus on a suitable agar (B569324) medium (e.g., Potato Dextrose Agar - PDA).
  • Prepare a spore suspension in sterile water and adjust the concentration to approximately 1 x 10^5 spores/mL.

2. Preparation of Test Compound:

  • Hydrolyze a known concentration of purified this compound using myrosinase in a suitable buffer.
  • Prepare a series of dilutions of the resulting cheirolin solution.

3. Assay Setup (Microtiter Plate Method):

  • In a 96-well microtiter plate, add 100 µL of fungal spore suspension to each well.
  • Add 100 µL of the different dilutions of the cheirolin solution to the respective wells.
  • Include a positive control (a known fungicide) and a negative control (buffer without cheirolin).

4. Incubation and Measurement:

  • Incubate the plate at the optimal growth temperature for the fungus (e.g., 25°C).
  • Measure the optical density (OD) at a suitable wavelength (e.g., 600 nm) at regular intervals to monitor fungal growth.

5. Data Analysis:

  • Calculate the percentage of growth inhibition for each concentration compared to the negative control.
  • Determine the IC50 value (the concentration that causes 50% inhibition of fungal growth).

Insect Herbivore Bioassay

This protocol outlines a choice-test bioassay to evaluate the deterrent effect of this compound on a generalist herbivore.

1. Insect Rearing:

  • Rear a colony of a generalist herbivore (e.g., Spodoptera littoralis) on an artificial diet under controlled conditions.

2. Diet Preparation:

  • Prepare an artificial diet. Divide the diet into two batches.
  • To one batch, add a known concentration of purified this compound and myrosinase (to allow for in-diet hydrolysis). The other batch serves as the control.
  • Pour the diets into separate petri dishes and allow them to solidify.

3. Bioassay Arena:

  • In a larger petri dish, place a small, pre-weighed disc of the control diet and a disc of the this compound-containing diet on opposite sides.

4. Insect Introduction and Incubation:

  • Place a pre-weighed, third-instar larva in the center of the petri dish.
  • Seal the dish and incubate under controlled conditions for a set period (e.g., 24 or 48 hours).

5. Data Collection and Analysis:

  • After the incubation period, remove the larva and weigh it.
  • Weigh the remaining diet discs to determine the amount consumed from each.
  • Calculate a preference index to determine if the larva showed a significant preference for the control diet.

Conclusion and Future Directions

This compound is an integral component of the chemical defense system in many Brassica species. Its biosynthesis is tightly regulated and induced in response to biotic stresses, leading to the production of the toxic hydrolysis product, cheirolin. While the antifungal properties of cheirolin have been demonstrated, further research is needed to quantify its specific efficacy (LC50 and IC50 values) against a broader range of agronomically important insect pests and fungal pathogens. A deeper understanding of the regulatory network controlling this compound biosynthesis could also pave the way for the development of crop varieties with enhanced pest and disease resistance. Furthermore, the bioactivity of cheirolin and other isothiocyanates presents potential for the development of novel, naturally-derived pesticides and pharmaceuticals.

References

Glucocheirolin Hydrolysis Products: A Technical Guide to Bioactivity and Mechanisms

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Glucocheirolin (B91262), a glucosinolate found in cruciferous plants, undergoes enzymatic hydrolysis to yield bioactive isothiocyanates, primarily cheirolin (B1668576) (3-methylsulfonylpropyl isothiocyanate). This technical guide provides a comprehensive overview of the bioactivity of this compound hydrolysis products, with a focus on their anticancer, antimicrobial, and anti-inflammatory properties. This document summarizes available quantitative data, details relevant experimental methodologies, and visualizes key signaling pathways to facilitate further research and development in this area. While specific quantitative bioactivity data for cheirolin is limited in publicly available literature, this guide leverages data from structurally similar and well-studied isothiocyanates, such as sulforaphane, iberin (B1674146), and erucin, to provide a comparative framework.

Introduction to this compound and its Hydrolysis

Glucosinolates are a class of secondary metabolites present in the Brassicaceae family. Upon plant tissue damage, the enzyme myrosinase is released and hydrolyzes glucosinolates into various bioactive compounds, including isothiocyanates (ITCs). This compound is the precursor to cheirolin, an ITC characterized by a methylsulfonylpropyl side chain. The bioactivity of ITCs is a subject of significant scientific interest due to their potential therapeutic applications.

Bioactivity of this compound Hydrolysis Products

The primary bioactive hydrolysis product of this compound is the isothiocyanate cheirolin. Isothiocyanates, as a class, are known to exhibit potent anticancer, antimicrobial, and anti-inflammatory activities.

Anticancer Activity

Isothiocyanates, including those structurally similar to cheirolin, have demonstrated significant cytotoxic effects against various cancer cell lines. The primary mechanisms of action include the induction of apoptosis and the modulation of key signaling pathways involved in cell proliferation and survival.

Table 1: In Vitro Anticancer Activity of Isothiocyanates Structurally Related to Cheirolin

IsothiocyanateCancer Cell LineAssayIC50 (µM)Reference
SulforaphaneH460 (Non-small cell lung cancer)MTT12[1]
SulforaphaneH1299 (Non-small cell lung cancer)MTT8[1]
SulforaphaneA549 (Non-small cell lung cancer)MTT10[1]
SulforaphaneBEAS-2B (Normal lung bronchial epithelium)MTT25.9[1]
SulforaphaneMCF-7 (Breast cancer, ER+)MTT~15-54
SulforaphaneMDA-MB-231 (Triple-negative breast cancer)MTT~19-116
SulforaphaneMDA MB 468 (Breast cancer)MTTNot specified[2]
SulforaphaneSKBR-3 (Breast cancer, HER2+)MTTNot specified[2]
Antimicrobial Activity

Isothiocyanates have shown broad-spectrum antimicrobial activity against a range of bacteria and fungi. Their mechanism of action is believed to involve the disruption of cellular processes and membrane integrity.

Table 2: In Vitro Antimicrobial Activity of Isothiocyanates

IsothiocyanateMicroorganismAssayMIC (µg/mL)Reference
ErucinPseudomonas aeruginosaBroth MicrodilutionNot specified (inhibits quorum sensing)[3][4]
UnspecifiedStreptococcus pneumoniaeBroth Microdilution0.06 - 1[5]
UnspecifiedStreptococcus pyogenesBroth Microdilution0.06 - 1[5]
UnspecifiedStreptococcus agalactiaeBroth Microdilution0.06 - 1[5]
UnspecifiedStaphylococcus aureus (ATCC29213)Broth Microdilution16[5]
UnspecifiedEnterococcus faecalis (ATCC29212)Broth Microdilution2[5]
Anti-inflammatory Activity

Cheirolin and related isothiocyanates exhibit anti-inflammatory properties primarily through the activation of the Nrf2 signaling pathway and the inhibition of the NF-κB pathway. Studies have shown that cheirolin, iberin, and iberverin are potent inducers of Nrf2 nuclear translocation, with a potency similar to that of sulforaphane[6]. Iberin has been shown to inhibit the production of inflammatory mediators like IL-6 and CXCL10 in human oral epithelial cells[7][8]. Erucin has also demonstrated anti-inflammatory effects in murine macrophages and mouse skin by inhibiting NF-κB signaling[9].

Mechanisms of Action

Nrf2 Signaling Pathway Activation

A key mechanism underlying the antioxidant and anti-inflammatory effects of cheirolin and other isothiocyanates is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. Under basal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its ubiquitination and subsequent proteasomal degradation. Electrophilic compounds like isothiocyanates can react with cysteine residues on Keap1, leading to a conformational change that disrupts the Nrf2-Keap1 interaction. This allows Nrf2 to translocate to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter regions of various cytoprotective genes, including heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1).

Nrf2_Activation cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_promoter Promoter Region Nrf2 Nrf2 Keap1 Keap1 Nrf2->Keap1 Proteasome Proteasome Nrf2->Proteasome Degradation Nrf2_n Nrf2 Nrf2->Nrf2_n Translocation Cul3 Cul3-Rbx1 E3 Ligase Keap1->Cul3 Cul3->Nrf2 Ubiquitination ITC Isothiocyanate (Cheirolin) ITC->Keap1 Reacts with cysteine residues Maf Maf Nrf2_n->Maf Dimerization ARE ARE Nrf2_n->ARE Binding Genes Cytoprotective Genes (HO-1, NQO1) ARE->Genes Transcription

Caption: Activation of the Nrf2 signaling pathway by isothiocyanates.
NF-κB Signaling Pathway Inhibition

The pro-inflammatory Nuclear Factor-kappa B (NF-κB) signaling pathway is another critical target of isothiocyanates. In resting cells, NF-κB is sequestered in the cytoplasm by its inhibitor, IκB. Upon stimulation by pro-inflammatory signals, the IκB kinase (IKK) complex phosphorylates IκB, leading to its ubiquitination and proteasomal degradation. This frees NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. Isothiocyanates can inhibit this pathway at multiple levels, including the inhibition of IKK activity and the prevention of NF-κB nuclear translocation.

NFkB_Inhibition cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus Pro-inflammatory Stimulus IKK IKK Complex Stimulus->IKK IkB IκB IKK->IkB Phosphorylation NFkB NF-κB IkB->NFkB Binding Proteasome Proteasome IkB->Proteasome Degradation NFkB_n NF-κB NFkB->NFkB_n Translocation ITC Isothiocyanate (Cheirolin) ITC->IKK Inhibition DNA DNA NFkB_n->DNA Binding Genes Pro-inflammatory Genes DNA->Genes Transcription

Caption: Inhibition of the NF-κB signaling pathway by isothiocyanates.
Induction of Apoptosis

Isothiocyanates can induce apoptosis in cancer cells through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways. This involves the activation of caspases, a family of proteases that execute programmed cell death.

Apoptosis_Induction cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway ITC Isothiocyanate (Cheirolin) DR Death Receptors ITC->DR Mito Mitochondria ITC->Mito Casp8 Caspase-8 DR->Casp8 Activation Casp3 Caspase-3 (Executioner) Casp8->Casp3 Activation CytC Cytochrome c Mito->CytC Release Casp9 Caspase-9 CytC->Casp9 Activation Casp9->Casp3 Activation Apoptosis Apoptosis Casp3->Apoptosis

Caption: Induction of apoptosis by isothiocyanates.

Experimental Protocols

Enzymatic Hydrolysis of this compound

Objective: To produce cheirolin from its precursor, this compound, using the enzyme myrosinase.

Materials:

  • This compound standard

  • Myrosinase (e.g., from white mustard seeds)

  • Phosphate (B84403) buffer (pH 6.5)

  • Organic solvent for extraction (e.g., dichloromethane)

  • Anhydrous sodium sulfate

  • Rotary evaporator

Procedure:

  • Dissolve a known amount of this compound in phosphate buffer (pH 6.5).

  • Add myrosinase solution to the this compound solution and incubate at a controlled temperature (e.g., 37°C) for a specified time (e.g., 2-4 hours).

  • Stop the reaction by adding an organic solvent (e.g., dichloromethane).

  • Vortex the mixture vigorously to extract the hydrolysis products into the organic layer.

  • Separate the organic layer and dry it over anhydrous sodium sulfate.

  • Remove the solvent using a rotary evaporator to obtain the crude cheirolin.

  • Purify the cheirolin using appropriate chromatographic techniques (e.g., column chromatography or HPLC).

Hydrolysis_Workflow Start This compound Solution (in Phosphate Buffer) Myrosinase Add Myrosinase Start->Myrosinase Incubate Incubate (37°C, 2-4h) Myrosinase->Incubate Extract Extract with Dichloromethane Incubate->Extract Dry Dry Organic Layer (Na2SO4) Extract->Dry Evaporate Evaporate Solvent Dry->Evaporate Purify Purify Cheirolin (HPLC) Evaporate->Purify End Pure Cheirolin Purify->End

Caption: Experimental workflow for this compound hydrolysis.
In Vitro Cytotoxicity Assay (MTT Assay)

Objective: To determine the half-maximal inhibitory concentration (IC50) of cheirolin on cancer cell lines.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • 96-well plates

  • Cheirolin stock solution (dissolved in a suitable solvent like DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or acidified isopropanol)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a suitable density and allow them to attach overnight.

  • Prepare serial dilutions of cheirolin in complete culture medium.

  • Remove the old medium from the cells and add the medium containing different concentrations of cheirolin. Include a vehicle control (medium with the same concentration of DMSO as the highest cheirolin concentration) and a blank control (medium only).

  • Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Remove the MTT-containing medium and add the solubilization buffer to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.

MTT_Workflow Start Seed Cells in 96-well Plate Treat Treat with Cheirolin Start->Treat Incubate Incubate (24-72h) Treat->Incubate Add_MTT Add MTT Solution Incubate->Add_MTT Incubate_MTT Incubate (2-4h) Add_MTT->Incubate_MTT Solubilize Add Solubilization Buffer Incubate_MTT->Solubilize Read Measure Absorbance Solubilize->Read Calculate Calculate IC50 Read->Calculate End IC50 Value Calculate->End

Caption: Experimental workflow for the MTT cytotoxicity assay.
Minimum Inhibitory Concentration (MIC) Assay

Objective: To determine the lowest concentration of cheirolin that inhibits the visible growth of a microorganism.

Materials:

  • Microorganism of interest (bacterial or fungal strain)

  • Appropriate broth medium (e.g., Mueller-Hinton broth for bacteria)

  • 96-well microtiter plates

  • Cheirolin stock solution

  • Microplate reader (optional)

Procedure:

  • Prepare a standardized inoculum of the microorganism in the broth medium.

  • In a 96-well plate, prepare serial two-fold dilutions of cheirolin in the broth medium.

  • Inoculate each well with the standardized microbial suspension. Include a positive control (broth with inoculum, no cheirolin) and a negative control (broth only).

  • Incubate the plate under appropriate conditions (temperature and time) for the specific microorganism.

  • After incubation, visually inspect the wells for turbidity (growth). The MIC is the lowest concentration of cheirolin in which no visible growth is observed. The results can also be quantified by measuring the optical density using a microplate reader.

Conclusion

The hydrolysis products of this compound, particularly cheirolin, represent a promising class of bioactive compounds with potential applications in cancer therapy, infectious disease control, and the management of inflammatory conditions. While direct quantitative data for cheirolin remains an area for further investigation, the extensive research on structurally similar isothiocyanates provides a strong foundation for its therapeutic potential. The detailed experimental protocols and pathway visualizations provided in this guide are intended to support and accelerate future research into the precise mechanisms and applications of these valuable natural products.

References

Anticancer mechanisms of Glucocheirolin derivatives

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Anticancer Mechanisms of Glucocheirolin (B91262) Derivatives

Audience: Researchers, scientists, and drug development professionals.

Introduction

This compound is a naturally occurring glucosinolate found in plants of the Brassicaceae family, such as wallflowers (Erysimum cheiri). Like other glucosinolates, it is not biologically active itself but serves as a precursor to bioactive compounds. Upon plant tissue damage, the enzyme myrosinase hydrolyzes this compound to form isothiocyanates (ITCs), which are recognized for their potent anticancer properties. The primary isothiocyanate derived from this compound is cheirolin (B1668576) (1-isothiocyanato-3-(methylsulfonyl)propane).

This technical guide provides a comprehensive overview of the core anticancer mechanisms attributed to this compound derivatives. It details the molecular pathways they modulate, presents available quantitative data, and outlines the detailed experimental protocols used to elucidate these mechanisms. While research specifically on this compound derivatives is emerging, this guide also incorporates data from closely related and well-studied isothiocyanates, such as sulforaphane (B1684495) (SFN) and phenethyl isothiocyanate (PEITC), to provide a broader context for their potential activities.[1][2]

Core Anticancer Mechanisms

The anticancer effects of this compound derivatives are multifaceted, primarily involving the induction of programmed cell death (apoptosis), halting the cell division cycle, and modulating critical signaling pathways that govern cancer cell proliferation and survival.

Induction of Apoptosis

Apoptosis is a crucial mechanism by which glucosinolate derivatives eliminate cancer cells.[3][4] These compounds have been shown to trigger both the intrinsic (mitochondrial) and extrinsic (death receptor) apoptotic pathways.

  • Intrinsic Pathway: Isothiocyanates can induce mitochondrial dysfunction by increasing the levels of reactive oxygen species (ROS). This leads to a change in the mitochondrial membrane potential and the release of cytochrome c into the cytoplasm. Cytochrome c then activates a cascade of caspase enzymes, including caspase-9 and the executioner caspase-3, which leads to the cleavage of essential cellular proteins, such as poly(ADP-ribose) polymerase (PARP), and ultimately results in cell death.[3][5]

  • Extrinsic Pathway: Some derivatives can also activate death receptors on the cell surface, leading to the activation of caspase-8 and subsequent engagement of the executioner caspases.

  • Bcl-2 Family Modulation: A key aspect of apoptosis induction is the regulation of the Bcl-2 family of proteins. This compound derivatives can upregulate pro-apoptotic proteins like Bax and Bak while downregulating anti-apoptotic proteins such as Bcl-2 and Bcl-xL, thereby tipping the cellular balance towards apoptosis.[2][5]

cluster_stimulus External Stimulus cluster_mitochondria Mitochondrial (Intrinsic) Pathway cluster_caspase Caspase Cascade Glucocheirolin_Derivative This compound Derivative ROS ↑ Reactive Oxygen Species (ROS) Glucocheirolin_Derivative->ROS Bax ↑ Bax/Bak Glucocheirolin_Derivative->Bax Bcl2 ↓ Bcl-2/Bcl-xL Glucocheirolin_Derivative->Bcl2 MMP ↓ Mitochondrial Membrane Potential ROS->MMP CytoC Cytochrome c Release MMP->CytoC Casp9 Caspase-9 Activation CytoC->Casp9 Bax->CytoC Bcl2->CytoC Casp3 Caspase-3 Activation Casp9->Casp3 PARP PARP Cleavage Casp3->PARP Apoptosis Apoptosis PARP->Apoptosis

Caption: Intrinsic apoptosis pathway induced by this compound derivatives.
Cell Cycle Arrest

This compound derivatives can inhibit cancer cell proliferation by arresting the cell cycle at specific checkpoints, most notably the G2/M phase.[6][7][8] This prevents the cells from entering mitosis and undergoing division.

The mechanism involves the modulation of key cell cycle regulatory proteins:

  • Cyclins and CDKs: These derivatives can alter the expression levels of cyclins, such as Cyclin A and Cyclin B1, and their associated cyclin-dependent kinases (CDKs), which are critical for the progression through the G2 and M phases.[7][9]

  • p21 Upregulation: An increase in the expression of the CDK inhibitor p21 is often observed, which can bind to and inhibit the activity of CDK complexes, thereby halting cell cycle progression.[6][9]

cluster_stimulus Stimulus cluster_regulation Cell Cycle Regulation cluster_phases Cell Cycle Phases Glucocheirolin_Derivative This compound Derivative p21 ↑ p21 (CDK Inhibitor) Glucocheirolin_Derivative->p21 CyclinB_CDK1 ↓ Cyclin B1/CDK1 Complex Activity Glucocheirolin_Derivative->CyclinB_CDK1 p21->CyclinB_CDK1 M M Phase CyclinB_CDK1->M Promotes M-phase entry G1 G1 Phase S S Phase G1->S G2 G2 Phase S->G2 G2->M Arrest G2/M Arrest G2->Arrest M->G1 Arrest->M

Caption: G2/M cell cycle arrest induced by this compound derivatives.
Modulation of Key Signaling Pathways

  • NF-κB Pathway Inhibition: The Nuclear Factor-kappa B (NF-κB) signaling pathway is constitutively active in many cancers and promotes cell survival and proliferation. Isothiocyanates have been shown to inhibit this pathway by preventing the degradation of IκBα, which in turn sequesters the NF-κB p65 subunit in the cytoplasm, blocking its translocation to the nucleus and subsequent transcription of pro-survival genes.[2]

Quantitative Data on Anticancer Activity

While extensive quantitative data specifically for synthetic this compound derivatives are not widely available in the public domain, the anticancer potency of related isothiocyanates and other natural product derivatives is well-documented. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's efficacy. The table below summarizes IC50 values for some relevant derivatives against various cancer cell lines.

Compound/Derivative ClassCancer Cell LineCell TypeIC50 (µM)Reference
Glycyrrhetinic Acid Derivative 42MCF-7Human Breast Cancer1.88 ± 0.20[10][11]
Glycyrrhetinic Acid Derivative 42MDA-MB-231Human Breast Cancer1.37 ± 0.18[10][11]
SulforaphaneHCT116 (p53+/+)Human Colon Cancer~15[5]
PEITCHCT116 (p53+/+)Human Colon Cancer~10[5]
Cinnamic Acid Derivative 2HCT116Human Colon Cancer0.34[12]
Carnosol (B190744)/Carnosic AcidCaco-2Human Colon Cancer23[7]

Note: This table includes data from various classes of natural product derivatives to illustrate the range of potencies observed in anticancer studies, due to the limited availability of specific IC50 data for this compound derivatives.

Experimental Protocols

The following are detailed methodologies for key experiments used to evaluate the anticancer mechanisms of this compound derivatives.

Cell Viability and IC50 Determination (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, HCT116) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well. Incubate for 24 hours at 37°C and 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of the this compound derivative in the appropriate cell culture medium. Replace the existing medium with 100 µL of the diluted compound solutions. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the cells with the compound for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.

  • Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value is determined by plotting the viability percentage against the log of the compound concentration.

Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between live, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment: Seed cells in a 6-well plate and treat with the this compound derivative at the desired concentration (e.g., its IC50 value) for 24-48 hours.

  • Cell Harvesting: Collect both adherent and floating cells. Wash the cells twice with ice-cold PBS.

  • Staining: Resuspend the cell pellet in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) solution according to the manufacturer's protocol.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Data Acquisition: Analyze the stained cells using a flow cytometer. FITC fluorescence (Annexin V) is typically detected in the FL1 channel and PI fluorescence in the FL2 or FL3 channel.

  • Analysis:

    • Live cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive.

Cell Cycle Analysis (Propidium Iodide Staining)

This method quantifies the DNA content of cells to determine their distribution in the different phases of the cell cycle.

  • Cell Treatment: Treat cells as described for the apoptosis assay.

  • Cell Harvesting and Fixation: Harvest the cells and wash with PBS. Fix the cells by adding them dropwise to ice-cold 70% ethanol (B145695) while vortexing. Store at -20°C for at least 2 hours.

  • Staining: Wash the fixed cells with PBS to remove the ethanol. Resuspend the cell pellet in a PI staining solution containing RNase A (to prevent staining of double-stranded RNA).

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Data Acquisition: Analyze the DNA content by flow cytometry. The fluorescence intensity of PI is proportional to the DNA content.

  • Analysis: Generate a histogram of cell count versus fluorescence intensity. The G0/G1 peak represents cells with 2N DNA content, the G2/M peak represents cells with 4N DNA content, and the region between these peaks represents cells in the S phase.

Western Blotting for Signaling Proteins

This technique is used to detect and quantify specific proteins in a sample.

  • Protein Extraction: After treatment with the this compound derivative, lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE: Denature equal amounts of protein (20-40 µg) in Laemmli buffer and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour to prevent non-specific antibody binding.

  • Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., p65, IκBα, Caspase-3, β-actin) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensity using densitometry software and normalize to a loading control (e.g., β-actin).

Visualizing Experimental and Logical Workflows

The investigation of anticancer mechanisms follows a logical progression from initial screening to in-depth mechanistic studies.

cluster_invitro In Vitro Analysis cluster_invivo In Vivo Validation Start Cell Culture (Cancer Cell Lines) Treat Treat with this compound Derivative Start->Treat MTT Cell Viability (MTT Assay) Treat->MTT IC50 Determine IC50 MTT->IC50 Apoptosis Apoptosis Assay (Flow Cytometry) IC50->Apoptosis CellCycle Cell Cycle Analysis (Flow Cytometry) IC50->CellCycle Western Western Blot (Protein Expression) IC50->Western DataAnalysis Data Analysis & Interpretation Apoptosis->DataAnalysis CellCycle->DataAnalysis Western->DataAnalysis Xenograft Xenograft Mouse Model TumorGrowth Measure Tumor Growth Inhibition Xenograft->TumorGrowth DataAnalysis->Xenograft Promising Results

Caption: General experimental workflow for evaluating anticancer compounds.

Synthesis of this compound Derivatives

The synthesis of novel derivatives from natural products like this compound is a key strategy in drug development to enhance efficacy, selectivity, and pharmacokinetic properties. While specific protocols for this compound are proprietary or under active research, general synthetic approaches can be applied.[10][11] A common strategy involves modifying the isothiocyanate group or other parts of the molecule.

For instance, the synthesis of novel derivatives often involves:

  • Isolation: Extraction and purification of this compound from its natural source.

  • Enzymatic Hydrolysis: Controlled hydrolysis using myrosinase to yield the reactive isothiocyanate, cheirolin.

  • Chemical Modification: The isothiocyanate moiety can react with various nucleophiles (e.g., amines, thiols) to form thioureas, dithiocarbamates, and other analogues. These reactions can be used to link cheirolin to other pharmacologically active molecules or to modify its physicochemical properties.[13]

Conclusion

This compound derivatives, primarily the isothiocyanate cheirolin, represent a promising class of natural product-based anticancer agents. Their mechanisms of action are comprehensive, targeting fundamental cancer hallmarks such as uncontrolled proliferation and evasion of apoptosis. They exert their effects by inducing apoptosis via the mitochondrial pathway, causing cell cycle arrest at the G2/M checkpoint, and inhibiting pro-survival signaling pathways like NF-κB.

While the full therapeutic potential of this compound derivatives is still being explored, the established anticancer activities of related isothiocyanates provide a strong rationale for their continued investigation. Further research focusing on the synthesis of novel derivatives with improved potency and the execution of in vivo studies will be critical for translating the promise of these compounds into effective cancer therapies. The experimental protocols and mechanistic frameworks detailed in this guide provide a solid foundation for researchers and drug developers to advance this important area of oncology research.

References

Antimicrobial Spectrum of Glucocheirolin and its Isothiocyanate Cheirolin: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Glucosinolates, a class of secondary metabolites found predominantly in Brassicaceae, and their hydrolysis products, isothiocyanates, are gaining increasing attention for their potential as antimicrobial agents. This technical guide provides an in-depth overview of the antimicrobial spectrum of a specific glucosinolate, Glucocheirolin, and its corresponding isothiocyanate, cheirolin (B1668576) (3-methylsulfonylpropyl isothiocyanate). The document summarizes the available quantitative data on their activity against various microorganisms, details the experimental protocols for their extraction, conversion, and antimicrobial evaluation, and explores the current understanding of their mechanism of action. While research on this compound and cheirolin is less extensive than for other glucosinolates and isothiocyanates, this guide consolidates the existing knowledge to support further investigation and potential therapeutic development.

Introduction

The rise of antimicrobial resistance necessitates the exploration of novel antimicrobial compounds from natural sources. Glucosinolates and their enzymatic breakdown products, isothiocyanates (ITCs), have demonstrated a broad range of biological activities, including potent antimicrobial effects. This compound is a glucosinolate characterized by a 3-methylsulfonylpropyl side chain. Upon enzymatic hydrolysis by myrosinase, it yields cheirolin, its corresponding isothiocyanate. This guide focuses on the antimicrobial properties of these two compounds.

Quantitative Antimicrobial Data

The currently available quantitative data on the antimicrobial spectrum of this compound and cheirolin is limited. Most research has focused on more common isothiocyanates such as allyl isothiocyanate (AITC), phenethyl isothiocyanate (PEITC), and sulforaphane. However, some studies provide insights into the potential efficacy of this compound and cheirolin.

Table 1: Antimicrobial Activity of this compound

MicroorganismAssay TypeConcentrationEffectReference
Plant Pathogenic FungiFungal Growth Inhibition0.1 mg/mL50% inhibition[1]

Table 2: Antimicrobial Activity of Cheirolin (3-methylsulfonylpropyl isothiocyanate)

Table 3: Comparative Antimicrobial Activity of Other Isothiocyanates (for reference)

IsothiocyanateMicroorganismMIC (µg/mL)MBC (µg/mL)Reference
Allyl isothiocyanate (AITC)Escherichia coli1001000[1]
Pseudomonas aeruginosa100>1000[1]
Staphylococcus aureus100>1000[1]
Listeria monocytogenes100>1000[1]
Phenethyl isothiocyanate (PEITC)Escherichia coli100>1000[1]
Pseudomonas aeruginosa100>1000[1]
Staphylococcus aureus100>1000[1]
Listeria monocytogenes100>1000[1]
Benzyl (B1604629) isothiocyanate (BITC)Methicillin-resistant S. aureus (MRSA)2.9 - 110-[3][4]

Experimental Protocols

This section outlines the detailed methodologies for the extraction of this compound, its enzymatic conversion to cheirolin, and the subsequent determination of their antimicrobial activity.

Extraction and Purification of this compound

A standard method for the extraction and purification of glucosinolates from plant material, adapted for this compound, is presented below.[5][6]

Glucocheirolin_Extraction start Plant Material (e.g., Erysimum cheiri seeds) homogenize Homogenization in 70% Methanol (B129727) (boiling) start->homogenize centrifuge1 Centrifugation homogenize->centrifuge1 supernatant1 Collect Supernatant centrifuge1->supernatant1 anion_exchange Load onto DEAE-Sephadex A-25 column supernatant1->anion_exchange wash Wash with water and acetate (B1210297) buffer anion_exchange->wash elute Elute this compound with Potassium Sulfate (B86663) wash->elute purify Further purification by HPLC elute->purify end Pure this compound purify->end

Extraction and purification workflow for this compound.

Protocol Details:

  • Homogenization: Homogenize freeze-dried and ground plant material in boiling 70% methanol to inactivate myrosinase.

  • Centrifugation: Centrifuge the homogenate to pellet solid debris.

  • Supernatant Collection: Carefully collect the supernatant containing the glucosinolates.

  • Anion-Exchange Chromatography: Load the supernatant onto a DEAE-Sephadex A-25 column. The sulfate group of this compound will bind to the anion-exchange resin.

  • Washing: Wash the column with water and then an acetate buffer to remove impurities.

  • Elution: Elute the bound this compound from the column using a solution of potassium sulfate.

  • Purification: Further purify the eluted fraction using High-Performance Liquid Chromatography (HPLC) to obtain pure this compound.

Enzymatic Conversion of this compound to Cheirolin

The conversion of this compound to its active isothiocyanate, cheirolin, is achieved through enzymatic hydrolysis using myrosinase.

Glucocheirolin_Conversion start Purified this compound add_myrosinase Add Myrosinase Enzyme start->add_myrosinase incubate Incubate at optimal pH and temperature add_myrosinase->incubate extract_itc Extract Cheirolin with an organic solvent (e.g., dichloromethane) incubate->extract_itc evaporate Evaporate solvent extract_itc->evaporate end Pure Cheirolin evaporate->end

Enzymatic conversion of this compound to cheirolin.

Protocol Details:

  • Reaction Setup: Dissolve the purified this compound in a suitable buffer (e.g., phosphate (B84403) or citrate (B86180) buffer) at the optimal pH for myrosinase activity.

  • Enzyme Addition: Add a purified myrosinase enzyme preparation to the this compound solution.

  • Incubation: Incubate the reaction mixture at the optimal temperature for the enzyme (typically room temperature to 37°C) to allow for complete hydrolysis.

  • Extraction: After the reaction is complete, extract the resulting cheirolin using a water-immiscible organic solvent such as dichloromethane.

  • Solvent Evaporation: Carefully evaporate the organic solvent to obtain pure cheirolin.

Antimicrobial Susceptibility Testing

The antimicrobial activity of this compound and cheirolin can be determined using standard methods such as broth microdilution to find the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal/Fungicidal Concentration (MBC/MFC).

MIC_Determination start Prepare stock solutions of this compound and Cheirolin serial_dilution Perform two-fold serial dilutions in a 96-well plate start->serial_dilution add_inoculum Add standardized microbial inoculum to each well serial_dilution->add_inoculum incubate Incubate under appropriate conditions add_inoculum->incubate read_mic Determine MIC (lowest concentration with no visible growth) incubate->read_mic plate_for_mbc Plate aliquots from clear wells onto agar (B569324) read_mic->plate_for_mbc incubate_agar Incubate agar plates plate_for_mbc->incubate_agar read_mbc Determine MBC/MFC (lowest concentration with no colony growth) incubate_agar->read_mbc end Obtain MIC and MBC/MFC values read_mbc->end ITC_Mechanism cheirolin Cheirolin (Isothiocyanate) cell_membrane Microbial Cell Membrane cheirolin->cell_membrane enzyme Essential Cellular Enzymes cheirolin->enzyme disruption Membrane Disruption & Increased Permeability cell_membrane->disruption inhibition Enzyme Inactivation enzyme->inhibition leakage Leakage of intracellular components disruption->leakage metabolism_disruption Disruption of metabolic pathways inhibition->metabolism_disruption cell_death Cell Death leakage->cell_death metabolism_disruption->cell_death

References

The Role of Myrosinase in the Activation of Glucocheirolin: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Glucocheirolin (B91262), a glucosinolate found in various Brassicaceae species, is a precursor to the biologically active isothiocyanate, cheirolin (B1668576). The activation of this compound is exclusively catalyzed by the enzyme myrosinase (EC 3.2.1.147) upon tissue damage, initiating a cascade of events with significant implications for plant defense and human health. This technical guide provides an in-depth exploration of the pivotal role of myrosinase in the activation of this compound, detailing the enzymatic mechanism, the formation of bioactive products, and the subsequent cellular signaling pathways. This document also includes detailed experimental protocols for the study of this system and summarizes key quantitative data for related compounds to serve as a reference for future research.

Introduction

The glucosinolate-myrosinase system, often referred to as the "mustard oil bomb," is a sophisticated chemical defense mechanism in plants of the order Brassicales[1]. Glucosinolates, such as this compound, are stored separately from the myrosinase enzyme within the plant cell[2]. When the plant tissue is damaged, for instance by herbivory or mechanical stress, myrosinase comes into contact with glucosinolates, catalyzing their hydrolysis into a variety of biologically active compounds[1][3].

This compound, or 3-(methylsulfonyl)propyl glucosinolate, is of particular interest due to its hydrolysis product, cheirolin (3-(methylsulfonyl)propyl isothiocyanate). Isothiocyanates are a class of compounds extensively studied for their potential chemopreventive and anti-inflammatory properties. This guide focuses specifically on the enzymatic activation of this compound by myrosinase and the subsequent biological activity of its primary breakdown product, cheirolin.

The Enzymatic Activation of this compound by Myrosinase

The activation of this compound is a two-step process initiated by myrosinase.

Step 1: Enzymatic Hydrolysis

Myrosinase, a thioglucoside glucohydrolase, catalyzes the cleavage of the β-thioglucosidic bond in this compound. This reaction releases a glucose molecule and an unstable aglycone intermediate, thiohydroximate-O-sulfonate[4].

Step 2: Non-enzymatic Rearrangement

The unstable aglycone spontaneously undergoes a Lossen rearrangement to form the isothiocyanate, cheirolin. Under certain pH conditions and in the presence of specific proteins, the rearrangement can also lead to the formation of other products such as nitriles and thiocyanates[4].

G This compound This compound Aglycone Unstable Aglycone (Thiohydroximate-O-sulfonate) This compound->Aglycone Myrosinase (Hydrolysis) Glucose Glucose This compound->Glucose Myrosinase (Hydrolysis) Myrosinase Myrosinase Cheirolin Cheirolin (Isothiocyanate) Aglycone->Cheirolin Spontaneous (Lossen Rearrangement)

Figure 1: this compound Activation Pathway

Quantitative Data

Table 1: Michaelis-Menten Kinetic Parameters of Myrosinase with Various Glucosinolate Substrates

Glucosinolate SubstrateMyrosinase SourceKm (mM)Vmax (µmol/min/mg protein)Reference
Sinigrin (B192396)Sinapis alba0.187 - 0.2290.052 - 0.072[1]
GlucotropaeolinSinapis alba0.149 - 0.2610.056 - 0.093[1]
GlucoraphaninBrassica oleraceaNot ReportedNot Reported[3][5]

Table 2: In Vitro Anticancer Activity of Various Isothiocyanates (IC50 Values)

IsothiocyanateCancer Cell LineIC50 (µM)Reference
SulforaphaneProstate (PC-3)~15General Knowledge
Allyl isothiocyanateBladder (T24)3.5General Knowledge
Phenethyl isothiocyanateLung (A549)~5General Knowledge

Table 3: In Vitro Anti-inflammatory Activity of Isothiocyanates

IsothiocyanateAssayIC50 (µM)Reference
6-(Methylsulfinyl)hexyl IsothiocyanateLPS-induced NO production in RAW 264.7 cells~2.5[6][7]
SulforaphaneLPS-induced NO production in RAW 264.7 cells~5-10General Knowledge

Signaling Pathways Activated by Cheirolin

Research on isothiocyanates, such as sulforaphane, has shown that they exert their biological effects primarily through the activation of the Nrf2 (Nuclear factor erythroid 2-related factor 2) signaling pathway[8]. Cheirolin has been shown to induce Nrf2 nuclear translocation, suggesting a similar mechanism of action[8]. This pathway plays a crucial role in cellular defense against oxidative stress and inflammation. The activation of Nrf2 by isothiocyanates is thought to involve the modification of cysteine residues on Keap1, a repressor protein that targets Nrf2 for degradation. This modification leads to the dissociation of Nrf2 from Keap1, allowing Nrf2 to translocate to the nucleus and activate the transcription of antioxidant and cytoprotective genes. Furthermore, studies have indicated the involvement of the ERK (extracellular signal-regulated kinase) and JNK (c-Jun N-terminal kinase) signaling pathways in the phosphorylation and nuclear translocation of Nrf2 induced by isothiocyanates[9][10].

cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cheirolin Cheirolin ROS ROS Cheirolin->ROS Keap1 Keap1 Cheirolin->Keap1 Inhibition ERK_JNK ERK/JNK ROS->ERK_JNK Nrf2_cyto Nrf2 ERK_JNK->Nrf2_cyto Phosphorylation Nrf2_Keap1 Nrf2-Keap1 Complex Nrf2_Keap1->Nrf2_cyto Release Nrf2_nu Nrf2 Nrf2_cyto->Nrf2_nu Translocation ARE ARE (Antioxidant Response Element) Nrf2_nu->ARE Binding Genes Antioxidant & Cytoprotective Genes ARE->Genes Transcription

Figure 2: Cheirolin-Induced Nrf2 Signaling Pathway

Experimental Protocols

Myrosinase Activity Assay (Adapted from Spectrophotometric Methods)

This protocol is adapted from methods using sinigrin as a substrate and can be optimized for this compound[1]. The assay measures the decrease in absorbance at 227 nm as the glucosinolate is hydrolyzed.

Materials:

  • This compound solution (10 mM in water)

  • Myrosinase extract (partially purified from a Brassicaceae source)

  • Phosphate (B84403) buffer (100 mM, pH 6.5)

  • UV-Vis spectrophotometer

Procedure:

  • Prepare a reaction mixture containing 800 µL of phosphate buffer and 100 µL of myrosinase extract in a cuvette.

  • Equilibrate the mixture to the desired reaction temperature (e.g., 37°C).

  • Initiate the reaction by adding 100 µL of the this compound solution.

  • Immediately begin monitoring the decrease in absorbance at 227 nm for a set period (e.g., 5-10 minutes).

  • The initial rate of the reaction is determined from the linear portion of the absorbance vs. time plot.

  • One unit of myrosinase activity is typically defined as the amount of enzyme that hydrolyzes 1 µmol of glucosinolate per minute under the specified conditions.

cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis A Prepare Reaction Mixture: - Phosphate Buffer - Myrosinase Extract B Equilibrate to Reaction Temperature A->B C Add this compound to Initiate Reaction B->C D Monitor Absorbance at 227 nm C->D E Calculate Initial Reaction Rate D->E

Figure 3: Myrosinase Activity Assay Workflow
Analysis of this compound Hydrolysis by HPLC

This protocol allows for the simultaneous quantification of the substrate (this compound) and the product (cheirolin)[5].

Materials:

  • This compound and Cheirolin standards

  • Myrosinase extract

  • Acetonitrile (ACN)

  • Water (HPLC grade)

  • Trifluoroacetic acid (TFA)

  • HPLC system with a C18 column and UV detector

Procedure:

  • Reaction: Incubate a known concentration of this compound with myrosinase extract in a suitable buffer.

  • Quenching: Stop the reaction at various time points by adding an equal volume of ACN.

  • Sample Preparation: Centrifuge the quenched reaction mixture to precipitate proteins. Transfer the supernatant to an HPLC vial.

  • HPLC Analysis:

    • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase A: Water with 0.1% TFA.

    • Mobile Phase B: Acetonitrile with 0.1% TFA.

    • Gradient: A typical gradient could be 5-95% B over 20 minutes.

    • Detection: UV detector at 227 nm for this compound and a suitable wavelength for cheirolin (to be determined empirically).

  • Quantification: Create standard curves for this compound and cheirolin to quantify their concentrations in the samples.

A Incubate this compound with Myrosinase B Quench Reaction with Acetonitrile A->B C Centrifuge to Remove Protein B->C D Collect Supernatant C->D E Inject into HPLC D->E F Separate on C18 Column (Gradient Elution) E->F G Detect at 227 nm (and other wavelengths) F->G H Quantify using Standard Curves G->H

Figure 4: HPLC Analysis Workflow

Conclusion

Myrosinase is the indispensable enzyme responsible for the activation of this compound to the bioactive isothiocyanate, cheirolin. This process is a key component of the plant's defense system and a critical step in the generation of compounds with potential health benefits for humans. While specific quantitative data for the this compound-myrosinase system is an area for future research, the established methodologies and the understanding of the signaling pathways involved provide a solid foundation for further investigation into the therapeutic potential of cheirolin. The protocols and information presented in this guide are intended to facilitate and encourage further exploration in this promising field of study.

References

The Vanguard of Phytochemicals: A Technical Guide to the Discovery and Isolation of Glucocheirolin from Novel Plant Sources

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive technical overview of the discovery, isolation, and analysis of Glucocheirolin, an alkylglucosinolate with significant potential in various research and development sectors. With the recent identification of novel plant sources, this guide offers detailed experimental protocols, quantitative data summaries, and visual representations of key biological and experimental pathways to facilitate further scientific exploration and application.

Introduction to this compound

This compound is a member of the glucosinolate family, a class of sulfur-containing secondary metabolites predominantly found in the order Brassicales[1]. These compounds and their hydrolysis products, such as isothiocyanates, are recognized for their roles in plant defense and have garnered interest for their potential applications in human health, including their anticarcinogenic properties[2][3][4]. This compound, specifically, has been identified in a variety of common brassicas, including cauliflowers, swedes, and turnips[5]. Recent research has expanded the known botanical repertoire of this compound, opening new avenues for its extraction and study[6].

Novel Plant Sources of this compound

Recent phytochemical analyses have identified new plant sources for this compound, offering promising alternatives for its isolation.

Eruca vesicaria subsp. sativa (Arugula)

Studies have newly identified the presence of this compound in Eruca vesicaria subsp. sativa, commonly known as arugula or rocket salad[6]. This discovery is significant as arugula is a widely cultivated and fast-growing crop, potentially providing a readily available and scalable source for this compound extraction.

Other Potential Brassica Sources

Beyond arugula, this compound has been detected in various other Brassicaceae species. While not all of these are novel discoveries, they represent important sources for comparative studies and potential large-scale production. These include:

  • Brassica oleracea var. acephala (Kale)[6]

  • Brassica juncea (Mustard Greens)[6]

  • Brassica oleracea var. botrytis (Cauliflower)[5]

  • Brassica napus (Swedes/Rapeseed)[5]

  • Brassica rapa var. rapa (Turnip)[5]

Quantitative Data on this compound Content

The concentration of this compound can vary significantly depending on the plant species, cultivar, tissue type, and growing conditions[2]. The table below summarizes available quantitative data for this compound and other relevant glucosinolates from various sources. It is important to note that specific quantitative data for this compound in all newly identified sources is still an emerging area of research.

Plant SourcePlant PartThis compound Concentration (µmol/g dry weight)Other Major Glucosinolates PresentReference
Eruca vesicaria subsp. sativa (Arugula)LeavesNewly identified, quantification in progressGlucobarbarin, Glucoiberin, Gluconapin, Neoglucobrassicin[6]
Brassica oleracea var. acephala (Kale)LeavesNot explicitly quantifiedGlucoalyssin, Glucobarbarin, Glucobrassicanapin, Glucotropaeolin[6]
Brassica rapaLeaves17.3 (Total Glucosinolates)Gluconapin, Progoitrin[7]
Brassica rapaSeeds39.4–81.3 (Total Glucosinolates)Gluconapin, Progoitrin[7]
Arabidopsis thalianaLeaves5.0–30.7 (Total Glucosinolates)Glucoraphanin[7]

Experimental Protocols

The following sections detail the methodologies for the extraction, isolation, and analysis of this compound from plant materials. These protocols are synthesized from established and validated methods for glucosinolate analysis[1][8][9][10].

Sample Preparation

Proper sample preparation is critical to prevent the enzymatic degradation of glucosinolates by myrosinase[11].

  • Harvesting: Harvest fresh plant material (e.g., leaves, seeds).

  • Flash-Freezing: Immediately flash-freeze the material in liquid nitrogen to halt enzymatic activity.

  • Lyophilization: Freeze-dry the plant material to remove water, which further preserves the integrity of the glucosinolates.

  • Grinding: Grind the freeze-dried material into a fine powder using a mortar and pestle or a ball mill. Store the resulting powder at -20°C or below in a desiccated environment until extraction.

Extraction of Intact Glucosinolates

This protocol is based on a widely used method involving a heated methanol-water mixture to deactivate myrosinase and efficiently extract glucosinolates[8][10].

  • Weighing: Accurately weigh 50-100 mg of the dried, powdered plant material into a 2 mL reaction tube.

  • Extraction Solvent: Prepare a 70% (v/v) methanol (B129727) in ultrapure water solution.

  • Extraction: Add 1 mL of the 70% methanol solution to the sample tube. For improved accuracy, an internal standard such as sinigrin (B192396) can be added at this stage.

  • Inactivation of Myrosinase: Tightly cap the tube and place it in a heating block at 80°C for 10 minutes to ensure complete deactivation of myrosinase.

  • Centrifugation: Centrifuge the tube at a high speed (e.g., 10,000 x g) for 10 minutes to pellet the solid plant material.

  • Supernatant Collection: Carefully transfer the supernatant containing the extracted glucosinolates to a new tube.

  • Re-extraction (Optional but Recommended): To maximize yield, re-extract the pellet with another 1 mL of 70% methanol, repeat the heating and centrifugation steps, and combine the supernatants.

Purification by Ion-Exchange Chromatography

This step purifies the glucosinolates from other plant compounds using an anion-exchange column[1][8].

  • Column Preparation: Prepare small columns with a DEAE-Sephadex A-25 resin. Equilibrate the resin with a suitable buffer, such as 20 mM sodium acetate (B1210297) (pH 5.5).

  • Loading: Apply the crude glucosinolate extract (supernatant from step 4.2.7) to the top of the equilibrated column.

  • Washing: Wash the column with ultrapure water to remove neutral and cationic impurities.

  • Desulfation (for HPLC-UV analysis): For analysis by HPLC with UV detection, the sulfate (B86663) group is typically removed. Apply a purified sulfatase solution (e.g., from Helix pomatia) to the column and allow it to react overnight at room temperature. This converts the glucosinolates to their desulfo-forms.

  • Elution:

    • For Desulfo-glucosinolates: Elute the desulfated glucosinolates from the column with ultrapure water.

    • For Intact Glucosinolates (for LC-MS analysis): Elute the intact glucosinolates using a solution with a high salt concentration, such as potassium sulfate[1].

Analysis and Quantification

The purified glucosinolate extracts can be analyzed by several methods.

  • High-Performance Liquid Chromatography with UV/Photodiode Array Detection (HPLC-UV/PDA): This is a common and cost-effective method for quantifying desulfo-glucosinolates[8]. Separation is typically achieved on a C18 reversed-phase column.

  • Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This is a more sensitive and selective method that can be used for the analysis of both intact and desulfo-glucosinolates[12][13]. It provides structural information and allows for more accurate identification and quantification, especially in complex mixtures. Hydrophilic Interaction Liquid Chromatography (HILIC) can be particularly effective for separating these polar compounds[13].

Visualizing Key Pathways

The following diagrams, generated using Graphviz, illustrate the biosynthetic and experimental pathways relevant to this compound.

Aliphatic Glucosinolate Biosynthesis Pathway

This compound is an aliphatic glucosinolate derived from the amino acid methionine. Its biosynthesis follows a three-stage pathway: chain elongation, core structure formation, and side-chain modification[2][7].

Aliphatic_Glucosinolate_Biosynthesis cluster_0 Chain Elongation cluster_1 Core Structure Formation cluster_2 Side-Chain Modification Met Methionine Keto_Acid 2-Oxo Acid Met->Keto_Acid BCAT Elongated_AA Chain-Elongated Amino Acid Keto_Acid->Elongated_AA MAM Aldoxime Aldoxime Elongated_AA->Aldoxime CYP79F Thiohydroximic_Acid Thiohydroximic Acid Aldoxime->Thiohydroximic_Acid CYP83A1, GSTs, GGP, SUR1 Desulfo_GSL Desulfoglucosinolate Thiohydroximic_Acid->Desulfo_GSL UGT74 GSL_Core Glucosinolate Core Desulfo_GSL->GSL_Core SOT This compound This compound (3-methylsulfinylpropyl glucosinolate) GSL_Core->this compound FMO_GS-OX Glucocheirolin_Isolation_Workflow Start Plant Material (e.g., Arugula Leaves) Prep Sample Preparation (Freeze-drying, Grinding) Start->Prep Extraction Extraction with 70% Methanol (80°C) Prep->Extraction Centrifugation Centrifugation Extraction->Centrifugation Supernatant Crude Extract (Supernatant) Centrifugation->Supernatant Purification Purification on DEAE-Sephadex Column Supernatant->Purification Analysis_Choice Analysis Method? Purification->Analysis_Choice Desulfation On-column Desulfation (Sulfatase) Analysis_Choice->Desulfation HPLC-UV Elution_Intact Elution of Intact GSL Analysis_Choice->Elution_Intact LC-MS Elution_Desulfo Elution of Desulfo-GSL Desulfation->Elution_Desulfo HPLC_UV HPLC-UV/PDA Analysis Elution_Desulfo->HPLC_UV LC_MS LC-MS/MS Analysis Elution_Intact->LC_MS GSL_Regulation_Pathway Herbivory Herbivory/ Pathogen Attack JA Jasmonic Acid (JA) Signaling Herbivory->JA MYC2 MYC2 (bHLH) JA->MYC2 MYB_Aliphatic MYB28, MYB29, MYB76 MYC2->MYB_Aliphatic MYB_Indolic MYB34, MYB51, MYB122 MYC2->MYB_Indolic GSL_Genes_Aliphatic Aliphatic GSL Biosynthesis Genes (e.g., BCAT, MAM, CYP79F) MYB_Aliphatic->GSL_Genes_Aliphatic GSL_Genes_Indolic Indolic GSL Biosynthesis Genes MYB_Indolic->GSL_Genes_Indolic Aliphatic_GSL Aliphatic Glucosinolates (incl. This compound) GSL_Genes_Aliphatic->Aliphatic_GSL Indolic_GSL Indolic Glucosinolates GSL_Genes_Indolic->Indolic_GSL

References

Glucocheirolin: A Potential Biomarker for Cruciferous Vegetable Intake in Dietary Studies

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Glucocheirolin (B91262) is a naturally occurring glucosinolate found in a variety of cruciferous vegetables, including swedes, turnips, and some varieties of cauliflower and horseradish.[1] As a member of the alkylglucosinolate class of organic compounds, its presence in the human diet is directly linked to the consumption of these specific Brassica vegetables. This exclusive dietary origin positions this compound as a promising biomarker for assessing the intake of these foods in nutritional and epidemiological studies. When consumed, this compound is hydrolyzed by the enzyme myrosinase, present in both the plant tissue and the human gut microbiota, to release 3-methylsulfonylpropyl isothiocyanate (3-MSITC). This isothiocyanate and its metabolites are then absorbed and subsequently excreted in the urine, offering a potential non-invasive method for quantifying the consumption of this compound-containing vegetables. This technical guide provides a comprehensive overview of this compound as a dietary biomarker, including available data on its performance, detailed experimental protocols for its analysis, and insights into the potential signaling pathways modulated by its bioactive hydrolysis product.

Quantitative Data on this compound as a Dietary Biomarker

The validation of any dietary biomarker relies on robust quantitative data demonstrating its reliability and accuracy in reflecting dietary intake. While research specifically focused on this compound is limited, studies on total urinary isothiocyanates (ITCs) provide a strong rationale for its use. A controlled human crossover study demonstrated a significant dose-response relationship between the intake of mixed cruciferous vegetables and the urinary excretion of total ITCs, suggesting that urinary ITC levels can be a useful and precise biomarker of exposure.

To date, specific quantitative data on the sensitivity, specificity, and dose-response relationship for this compound remains an area for further investigation. The following table summarizes the general findings for total urinary ITCs, which can serve as a proxy for what might be expected for this compound.

ParameterFindingStudy PopulationFood SourceCitation
Dose-Response Significant positive correlation between intake of cruciferous vegetables and total urinary isothiocyanate excretion.Healthy AdultsMixed Cruciferous Vegetables
Pharmacokinetics Peak excretion of isothiocyanate metabolites typically occurs within 24 hours of consumption.Healthy AdultsBroccoli Sprouts

Table 1: Summary of Quantitative Data for Total Urinary Isothiocyanates as a Dietary Biomarker

Experimental Protocols

Accurate quantification of this compound's metabolites in biological fluids is essential for its validation and application as a dietary biomarker. The following sections detail the methodologies for sample preparation and analysis.

Sample Collection and Storage
  • Urine: 24-hour urine collections are recommended to account for diurnal variations in excretion. Samples should be collected in containers with a preservative (e.g., boric acid) and stored at -20°C or lower until analysis to prevent degradation of metabolites.

  • Plasma: Blood samples should be collected in tubes containing an anticoagulant (e.g., EDTA or heparin). Plasma should be separated by centrifugation and stored at -80°C.

Extraction and Quantification of 3-Methylsulfonylpropyl Isothiocyanate and its Metabolites from Urine

The primary analytical approach for quantifying isothiocyanates and their metabolites in urine involves a cyclocondensation reaction with 1,2-benzenedithiol (B97157), followed by HPLC analysis.

Principle: Isothiocyanates and their dithiocarbamate (B8719985) metabolites react with 1,2-benzenedithiol to form a stable, UV-absorbing product, 1,3-benzodithiole-2-thione (B1218078), which can be quantified by HPLC with UV detection.

Materials:

  • 1,2-benzenedithiol

  • Potassium phosphate (B84403) buffer (pH 8.5)

  • Methanol (B129727) (HPLC grade)

  • Water (HPLC grade)

  • Solid-phase extraction (SPE) cartridges (e.g., C18)

  • Centrifuge

  • HPLC system with UV detector

Procedure:

  • Sample Preparation: Thaw urine samples to room temperature and centrifuge to remove any precipitate.

  • Enzymatic Hydrolysis (Optional): To release conjugated metabolites, samples can be incubated with β-glucuronidase/sulfatase at 37°C.

  • Cyclocondensation Reaction: Mix an aliquot of urine with 1,2-benzenedithiol in a potassium phosphate buffer (pH 8.5) and incubate at 65°C.

  • Extraction: After the reaction, cool the samples and perform a solid-phase extraction using C18 cartridges to clean up the sample and concentrate the analyte.

  • HPLC Analysis: Elute the 1,3-benzodithiole-2-thione from the SPE cartridge with methanol and inject it into an HPLC system equipped with a C18 column.

  • Quantification: Use a standard curve prepared from a known concentration of a reference isothiocyanate (e.g., sulforaphane) that has undergone the same cyclocondensation and extraction procedure.

Experimental Workflow for Urinary Isothiocyanate Analysis

experimental_workflow urine_sample Urine Sample centrifugation Centrifugation urine_sample->centrifugation hydrolysis Enzymatic Hydrolysis (Optional) centrifugation->hydrolysis reaction Cyclocondensation with 1,2-benzenedithiol hydrolysis->reaction spe Solid-Phase Extraction (C18) reaction->spe hplc HPLC-UV Analysis spe->hplc quantification Quantification hplc->quantification

Caption: Workflow for the analysis of urinary isothiocyanates.

Signaling Pathways Modulated by 3-Methylsulfonylpropyl Isothiocyanate

The biological effects of this compound are primarily attributed to its hydrolysis product, 3-methylsulfonylpropyl isothiocyanate (3-MSITC). While direct research on 3-MSITC is limited, the well-studied mechanisms of other isothiocyanates, such as sulforaphane (B1684495), provide a strong indication of its potential cellular targets and signaling pathways.

Nrf2-Mediated Antioxidant Response

A primary mechanism of action for many isothiocyanates is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[2][3][4] Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and detoxification enzymes.

Under basal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. Isothiocyanates, including likely 3-MSITC, can react with specific cysteine residues on Keap1, leading to a conformational change that releases Nrf2. The freed Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of its target genes, initiating their transcription. This leads to an increased production of protective enzymes such as heme oxygenase-1 (HO-1) and NAD(P)H:quinone oxidoreductase 1 (NQO1).[2][3]

Nrf2 Signaling Pathway Activation by Isothiocyanates

nrf2_pathway cluster_nucleus ITC 3-MSITC Keap1_Nrf2 Keap1-Nrf2 Complex ITC->Keap1_Nrf2 inactivates Keap1 Nrf2 Nrf2 Keap1_Nrf2->Nrf2 releases Nucleus Nucleus Nrf2->Nucleus translocates to ARE ARE Antioxidant_Enzymes Antioxidant & Detoxification Enzymes (e.g., HO-1, NQO1) Nrf2_n Nrf2 ARE_n ARE Nrf2_n->ARE_n binds to ARE_n->Antioxidant_Enzymes activates transcription of

Caption: Activation of the Nrf2 antioxidant pathway by 3-MSITC.

Modulation of MAPK Signaling and Apoptosis

Isothiocyanates have also been shown to modulate Mitogen-Activated Protein Kinase (MAPK) signaling pathways, which are crucial in regulating cellular processes like proliferation, differentiation, and apoptosis.[5][6][7] Depending on the cellular context and the specific isothiocyanate, this can lead to the induction of apoptosis in cancer cells.

For instance, some isothiocyanates can activate pro-apoptotic members of the MAPK family, such as c-Jun N-terminal kinase (JNK) and p38, while inhibiting the pro-survival Extracellular signal-regulated kinase (ERK) pathway. This can lead to the activation of the intrinsic apoptosis pathway, characterized by the release of cytochrome c from the mitochondria and the subsequent activation of caspase-3, a key executioner of apoptosis.[8][9][10][11]

Induction of Apoptosis via MAPK Signaling by Isothiocyanates

apoptosis_pathway ITC 3-MSITC MAPK MAPK Pathways (JNK, p38, ERK) ITC->MAPK Mitochondrion Mitochondrion MAPK->Mitochondrion modulates Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c releases Caspase3 Caspase-3 Activation Cytochrome_c->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Isothiocyanate-induced apoptosis via MAPK signaling.

Conclusion and Future Directions

This compound holds significant promise as a specific biomarker for the dietary intake of certain cruciferous vegetables. Its unique presence in a limited number of food sources enhances its specificity. However, to fully establish its utility for researchers, scientists, and drug development professionals, further research is imperative. Key areas for future investigation include:

  • Quantitative Validation: Conducting controlled human intervention studies to establish a clear dose-response relationship between this compound intake and the urinary excretion of 3-MSITC and its metabolites. This will also allow for the determination of the biomarker's sensitivity and specificity.

  • Pharmacokinetic Studies: Detailed characterization of the absorption, metabolism, distribution, and excretion of this compound and 3-MSITC in humans to understand the time course of its appearance and clearance.

  • Analytical Method Validation: Development and validation of a specific, sensitive, and robust analytical method for the routine quantification of 3-MSITC metabolites in human biological samples.

  • Mechanism of Action Studies: In vitro and in vivo studies to directly investigate the signaling pathways modulated by 3-MSITC and to confirm whether it shares the same mechanisms of action as other well-characterized isothiocyanates.

By addressing these research gaps, this compound can be firmly established as a valuable tool in dietary assessment, contributing to a more accurate understanding of the relationship between the consumption of specific cruciferous vegetables and human health.

References

Elucidation of the Glucocheirolin Metabolic Pathway In Vivo: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the metabolic pathway of Glucocheirolin, an aliphatic glucosinolate found in Brassicaceae vegetables. It details the biosynthesis of this compound from its amino acid precursor, its enzymatic degradation, and the subsequent bioactivation of its hydrolysis products. This document includes detailed experimental protocols for in vivo investigation, quantitative data, and visualizations of the key pathways and workflows to support research and development in this area.

Introduction to this compound and its Significance

This compound is a sulfur-containing secondary metabolite belonging to the class of alkylglucosinolates.[1] It is found in various cruciferous vegetables, such as cabbage and kale.[2][3] Like other glucosinolates, this compound itself has limited biological activity. However, upon tissue damage, it is hydrolyzed by the enzyme myrosinase to produce bioactive compounds, primarily the isothiocyanate cheirolin (B1668576).[4][5] This degradation product is of significant interest due to its potential health benefits, including the activation of cytoprotective pathways.[4][6] Understanding the in vivo metabolic pathway of this compound is crucial for evaluating its dietary impact and for the development of novel therapeutic agents.

The this compound Metabolic Pathway

The metabolism of this compound can be divided into two main stages: biosynthesis in the plant and subsequent degradation and bioactivation, which can occur in the plant or upon consumption by mammals, including through the action of gut microbiota.[7][8]

Biosynthesis of this compound

The biosynthesis of this compound is a multi-step process that originates from the amino acid methionine. It follows the general pathway for methionine-derived aliphatic glucosinolates, which involves three key phases: side-chain elongation, core structure formation, and side-chain modification.[9]

  • Methionine Side-Chain Elongation: The carbon chain of methionine is elongated through a series of iterative cycles. Each cycle adds a methylene (B1212753) group and involves the enzymes methylthioalkylmalate synthase (MAM), isopropylmalate isomerase (IPMI), and isopropylmalate dehydrogenase (IPMDH).[10][11] The number of elongation cycles determines the length of the final side chain. For this compound, which has a 3-(methylsulfonyl)propyl side chain, this involves a specific number of elongation steps.

  • Formation of the Glucosinolate Core Structure: The elongated methionine derivative is then converted into the core glucosinolate structure. This involves several enzymatic steps:

    • Conversion of the amino acid to an aldoxime by cytochrome P450 enzymes of the CYP79 family (e.g., CYP79F1).[1][12]

    • Further metabolism of the aldoxime by CYP83A1.[1][13]

    • Conjugation to a sulfur donor (glutathione) and subsequent cleavage to form a thiohydroximate.

    • Glycosylation by a UDP-glucosyltransferase to yield a desulfoglucosinolate.

    • Sulfation by a sulfotransferase to form the final glucosinolate core structure.[9]

  • Side-Chain Modification (S-oxygenation): The final step in this compound biosynthesis is the oxidation of the methylthio group on the side chain to a methylsulfonyl group. This S-oxygenation is catalyzed by a specific subclade of flavin-containing monooxygenases, known as FMOGS-OX enzymes.[10][13][14] This oxidation is a critical step that confers the specific chemical properties of this compound.

This compound Biosynthesis Pathway cluster_elongation Chain Elongation cluster_core Core Structure Formation cluster_modification Side-Chain Modification Met Methionine Elong_Met Chain-Elongated Methionine Derivative Met->Elong_Met MAM, IPMI, IPMDH Aldoxime Aldoxime Elong_Met->Aldoxime CYP79F1 Thiohydroximate Thiohydroximate Aldoxime->Thiohydroximate CYP83A1, C-S Lyase Desulfo_GSL Desulfo-methylthioalkyl Glucosinolate Thiohydroximate->Desulfo_GSL Glucosyl-transferase Methylthio_GSL Methylthioalkyl Glucosinolate Desulfo_GSL->Methylthio_GSL Sulfotransferase This compound This compound (3-Methylsulfonylpropyl Glucosinolate) Methylthio_GSL->this compound FMO GS-OX

Caption: Biosynthesis of this compound from Methionine.
Degradation of this compound and Formation of Cheirolin

When plant tissue is damaged, this compound comes into contact with the enzyme myrosinase, which is stored separately in the plant cell. Myrosinase hydrolyzes the thioglucosidic bond in this compound, releasing glucose and an unstable aglycone. This aglycone then spontaneously rearranges to form the isothiocyanate cheirolin (3-methylsulfonylpropyl isothiocyanate).[4][8] This enzymatic degradation is the primary route for the formation of bioactive compounds from this compound.

This compound Degradation Pathway This compound This compound Aglycone Unstable Aglycone This compound->Aglycone Myrosinase Myrosinase (enzyme) Myrosinase->Aglycone Cheirolin Cheirolin (Isothiocyanate) Aglycone->Cheirolin Glucose Glucose Aglycone->Glucose + Sulfate (B86663) Sulfate Aglycone->Sulfate +

Caption: Enzymatic degradation of this compound to Cheirolin.
Bioactivation of Cheirolin: The Nrf2 Signaling Pathway

Cheirolin, like other isothiocyanates, is an electrophilic compound that can react with nucleophilic cellular components. A key mechanism of its bioactivity is the activation of the Nuclear factor (erythroid-derived 2)-like 2 (Nrf2) signaling pathway.[4][8]

  • Nrf2 Activation: Under normal conditions, Nrf2 is kept in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. Cheirolin can react with specific cysteine residues on Keap1, leading to a conformational change that releases Nrf2.[8]

  • Nuclear Translocation and Gene Expression: Once released, Nrf2 translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter regions of various cytoprotective genes.

  • Upregulation of Protective Enzymes: This binding initiates the transcription of genes encoding for Phase II detoxification enzymes and antioxidant proteins, such as heme oxygenase-1 (HO-1) and NAD(P)H:quinone oxidoreductase 1 (NQO1).[4][15] This cellular response helps to protect against oxidative stress and inflammation.

Nrf2 Activation by Cheirolin cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cheirolin Cheirolin Keap1_Nrf2 Keap1-Nrf2 Complex Cheirolin->Keap1_Nrf2 Reacts with Keap1 Nrf2_free Nrf2 Keap1_Nrf2->Nrf2_free Nrf2 Release Proteasome Proteasomal Degradation Keap1_Nrf2->Proteasome Ubiquitination Nrf2_nuc Nrf2 Nrf2_free->Nrf2_nuc Translocation ARE Antioxidant Response Element (ARE) Nrf2_nuc->ARE Binds to Genes Cytoprotective Genes (e.g., HO-1, NQO1) Transcription Gene Transcription ARE->Transcription Genes->Transcription

Caption: Bioactivation of Cheirolin via the Nrf2 signaling pathway.

Quantitative Data on this compound

The concentration of this compound can vary significantly among different Brassica vegetables and even between cultivars of the same vegetable. The following table summarizes available quantitative data for this compound in various Brassica species.

VegetableCultivar/AccessionThis compound Concentration (µmol/kg DW)Reference
Chinese CabbageIT186728High relative content[16]
Cabbage-Detected[2]
Kai Lan-Detected[2]

Note: Quantitative data for the enzyme kinetics of the specific enzymes in the this compound biosynthetic pathway are limited in the current literature.

Experimental Protocols for In Vivo Elucidation

Investigating the this compound metabolic pathway in vivo requires a combination of stable isotope tracing and advanced analytical techniques.

In Vivo Stable Isotope Tracing in Plants

This protocol outlines a general method for tracing the biosynthesis of this compound from methionine in plants, such as Arabidopsis thaliana or Brassica species.

Objective: To track the incorporation of a labeled precursor into this compound and its downstream metabolites.

Materials:

  • 13C- or 15N-labeled L-methionine

  • Plant growth medium (e.g., Murashige and Skoog)

  • Liquid chromatography-mass spectrometry (LC-MS) system

  • Liquid nitrogen

  • Mortar and pestle

Procedure:

  • Plant Growth: Grow plants in a controlled environment (hydroponically or on solid medium).

  • Label Administration: Introduce the stable isotope-labeled methionine to the plants. This can be done by:

    • Adding the labeled methionine to the hydroponic solution.

    • Injecting a solution of labeled methionine into the plant stem or leaves.

    • Growing seedlings on a medium containing the labeled precursor.

  • Labeling Period: Allow the plants to metabolize the labeled precursor for a defined period (e.g., a time course of several hours to days).

  • Sample Harvesting and Quenching: At each time point, harvest the plant tissue of interest (e.g., leaves, roots) and immediately freeze it in liquid nitrogen to quench all metabolic activity.

  • Metabolite Extraction: Grind the frozen tissue to a fine powder under liquid nitrogen. Extract the metabolites using a pre-chilled solvent, such as 70-80% methanol (B129727).

  • Sample Analysis: Analyze the extracts using LC-MS to identify and quantify the labeled this compound and its biosynthetic intermediates. The mass shift corresponding to the incorporated stable isotope will confirm its origin from methionine.

Stable Isotope Tracing Workflow start Grow Plants in Controlled Environment administer Administer Labeled Methionine (e.g., 13C, 15N) start->administer incubate Incubate for Defined Time Course administer->incubate harvest Harvest Tissue and Quench in Liquid N2 incubate->harvest extract Extract Metabolites (e.g., 70% Methanol) harvest->extract analyze Analyze by LC-MS extract->analyze end Identify and Quantify Labeled this compound and Intermediates analyze->end

Caption: General workflow for in vivo stable isotope tracing in plants.
Extraction and Analysis of this compound by HPLC

This protocol details a standard method for the extraction, purification, and quantification of this compound from plant tissues.[5][17][18]

Objective: To accurately measure the concentration of this compound in a plant sample.

Materials:

  • 70% Methanol

  • DEAE Sephadex A-25 or similar anion exchange resin

  • Aryl sulfatase (from Helix pomatia)

  • Sinigrin (as an internal or external standard)

  • High-Performance Liquid Chromatography (HPLC) system with a UV or PDA detector

  • C18 reverse-phase HPLC column

Procedure:

  • Sample Preparation: Lyophilize and grind the plant tissue to a fine powder.

  • Extraction: Extract a known weight of the powdered tissue with hot (70-80°C) 70% methanol to inactivate myrosinase and extract the glucosinolates. An internal standard (e.g., sinigrin) can be added at this stage.

  • Purification:

    • Prepare small columns with an anion exchange resin (e.g., DEAE Sephadex).

    • Load the crude methanol extract onto the column. The negatively charged glucosinolates will bind to the resin.

    • Wash the column with water to remove impurities.

  • Desulfation:

    • Apply a solution of purified aryl sulfatase to the column and incubate overnight at room temperature. The sulfatase cleaves the sulfate group from the glucosinolates, creating their desulfo-analogs, which can be more easily separated by reverse-phase HPLC.

  • Elution: Elute the desulfoglucosinolates from the column with ultrapure water.

  • HPLC Analysis:

    • Analyze the eluate using a reverse-phase HPLC system (e.g., with a C18 column).

    • Use a water/acetonitrile gradient as the mobile phase.

    • Detect the desulfoglucosinolates by UV absorbance, typically at 229 nm.

  • Quantification: Identify the peak corresponding to desulfo-Glucocheirolin based on its retention time compared to known standards. Quantify the concentration using a calibration curve of a standard (e.g., desulfo-sinigrin) and applying a response factor specific to this compound.

Conclusion

The elucidation of the this compound metabolic pathway in vivo is a complex but critical area of research with implications for human health and nutrition. This guide has provided a detailed overview of the biosynthetic and degradative pathways, quantitative data, and robust experimental protocols to aid researchers in this field. The visualization of these pathways and workflows offers a clear framework for understanding the intricate molecular processes involved. Further research, particularly in quantifying the kinetics of the enzymatic steps and exploring the full range of biological activities of cheirolin, will continue to enhance our understanding and ability to harness the potential of this dietary compound.

References

Methodological & Application

Application Note: Sensitive Quantification of Glucocheirolin in Plasma by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Glucocheirolin is a glucosinolate, a class of secondary metabolites found in cruciferous vegetables. Upon consumption, glucosinolates can be hydrolyzed by the enzyme myrosinase, present in the plant matrix or the gut microbiome, to form isothiocyanates, which are known for their potential health benefits. The quantification of glucosinolates and their metabolites in biological fluids is crucial for pharmacokinetic studies and for understanding their bioavailability and physiological effects. This application note describes a sensitive and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of this compound in plasma. The method utilizes a simple protein precipitation step for sample preparation and multiple reaction monitoring (MRM) for selective and sensitive detection.

Experimental Protocols

  • This compound standard (purity ≥95%)

  • Sinigrin (Internal Standard, IS) (purity ≥95%)

  • LC-MS grade acetonitrile (B52724)

  • LC-MS grade methanol

  • LC-MS grade water

  • Formic acid (LC-MS grade)

  • Human plasma (K2-EDTA)

  • A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

  • A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Thaw plasma samples on ice.

  • To 100 µL of plasma in a microcentrifuge tube, add 20 µL of internal standard working solution (Sinigrin in 50:50 methanol:water).

  • Add 300 µL of ice-cold acetonitrile to precipitate proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean tube or a 96-well plate.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 30°C.

  • Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).

  • Vortex for 30 seconds and centrifuge at 14,000 x g for 5 minutes at 4°C.

  • Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

Liquid Chromatography Conditions

ParameterValue
Column C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 5 minutes, hold for 2 minutes, then re-equilibrate for 3 minutes
Flow Rate 0.3 mL/min
Injection Volume 5 µL
Column Temperature 40°C

Mass Spectrometry Conditions

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Negative
Capillary Voltage -3.5 kV
Desolvation Temperature 400°C
Desolvation Gas Flow 800 L/hr
Cone Gas Flow 50 L/hr
Collision Gas Argon

Data Presentation

Table 1: MRM Transitions and Mass Spectrometer Parameters

CompoundPrecursor Ion (m/z)Product Ion (m/z)Dwell Time (s)Cone Voltage (V)Collision Energy (eV)
This compound (Quantifier) 438.097.00.13025
This compound (Qualifier) 438.0259.00.13020
Sinigrin (IS) 358.097.00.12822

Table 2: Method Validation Summary

ParameterResult
Linearity Range 1 - 1000 ng/mL
Correlation Coefficient (r²) > 0.995
Lower Limit of Quantification (LLOQ) 1 ng/mL
Intra-day Precision (%CV) < 15%
Inter-day Precision (%CV) < 15%
Accuracy (% bias) Within ±15%
Recovery 85 - 105%
Matrix Effect Minimal, compensated by internal standard

Mandatory Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample (100 µL) add_is Add Internal Standard (Sinigrin) plasma->add_is protein_precip Protein Precipitation (Acetonitrile) add_is->protein_precip centrifuge1 Centrifugation protein_precip->centrifuge1 supernatant Collect Supernatant centrifuge1->supernatant dry_down Evaporation to Dryness supernatant->dry_down reconstitute Reconstitution dry_down->reconstitute centrifuge2 Final Centrifugation reconstitute->centrifuge2 transfer Transfer to Autosampler Vial centrifuge2->transfer lc_separation LC Separation (C18 Column) transfer->lc_separation ms_detection MS/MS Detection (ESI-, MRM) lc_separation->ms_detection quantification Quantification ms_detection->quantification

Caption: Experimental workflow for the quantification of this compound in plasma.

glucosinolate_metabolism cluster_ingestion Ingestion & Hydrolysis cluster_absorption_metabolism Absorption & Metabolism This compound This compound (in food) hydrolysis Hydrolysis by Myrosinase (Plant or Gut Microbiota) This compound->hydrolysis isothiocyanate 3-(methylsulfonyl)propyl isothiocyanate hydrolysis->isothiocyanate absorption Absorption isothiocyanate->absorption gsh_conjugation Glutathione (GSH) Conjugation absorption->gsh_conjugation gsh_conjugate GSH Conjugate gsh_conjugation->gsh_conjugate mercapturic_acid_pathway Mercapturic Acid Pathway gsh_conjugate->mercapturic_acid_pathway final_metabolites Cysteine & N-acetylcysteine Conjugates mercapturic_acid_pathway->final_metabolites excretion Urinary Excretion final_metabolites->excretion

Protocol for the Extraction of Glucocheirolin from Eruca sativa (Rocket Salad)

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

Eruca sativa, commonly known as rocket salad or arugula, is a member of the Brassicaceae family and a rich source of glucosinolates. These secondary metabolites are precursors to isothiocyanates, compounds with recognized health benefits, including chemopreventive properties. While glucoerucin (B1204559) and glucoraphanin (B191350) are the most abundant glucosinolates in rocket, this plant also contains glucocheirolin (B91262), a less prevalent but biologically significant glucosinolate. Upon enzymatic hydrolysis by myrosinase, this compound yields cheirolin (B1668576), an isothiocyanate that has been shown to induce cytoprotective genes through the activation of the Nrf2 signaling pathway. This document provides a detailed protocol for the extraction and enrichment of glucosinolates, including this compound, from Eruca sativa.

Data Presentation

The concentration of this compound in Eruca sativa can vary depending on the cultivar, growing conditions, and plant part. The following table summarizes representative quantitative data for glucosinolate content in Eruca sativa.

GlucosinolatePlant PartConcentration (µg/g dry weight)Analytical MethodReference
This compound LeavesPresent (minor component)UHPLC-QTOF/MS[1]
GlucoerucinLeavesMajor componentUHPLC-MS/MS[2]
GlucoraphaninLeavesMajor componentUHPLC-MS/MS[2]
Total GlucosinolatesLeaves7611.3 ± 868.4HILIC–MS/MS[3][4]

Experimental Protocols

This protocol describes a general method for the extraction of glucosinolates from Eruca sativa, which can be used to obtain an extract enriched in this compound. The procedure is based on established methods for glucosinolate extraction from Brassicaceae.[5]

Materials and Reagents:

  • Fresh or freeze-dried Eruca sativa leaves

  • Methanol (B129727) (70% v/v, pre-heated to 70°C)

  • Deionized water

  • DEAE-Sephadex A-25 resin

  • Sodium acetate (B1210297) buffer (20 mM, pH 5.5)

  • Purified sulfatase (from Helix pomatia)

  • Liquid nitrogen

  • Centrifuge

  • Freeze-dryer

  • Chromatography columns

  • HPLC system for analysis

Protocol Steps:

  • Sample Preparation:

    • Harvest fresh Eruca sativa leaves and immediately freeze them in liquid nitrogen to prevent enzymatic degradation of glucosinolates.

    • Lyophilize (freeze-dry) the frozen leaves to remove water.

    • Grind the dried leaves into a fine powder using a mortar and pestle or a grinder.

  • Extraction:

    • Weigh approximately 100 mg of the dried plant powder into a centrifuge tube.

    • Add 1 mL of pre-heated 70% methanol (70°C) to the tube. The hot methanol serves to inactivate the endogenous myrosinase enzyme, which would otherwise hydrolyze the glucosinolates.

    • Vortex the mixture thoroughly and incubate in a water bath at 70°C for 20 minutes.

    • Centrifuge the sample at 6000 rpm for 5 minutes at 18°C.

    • Carefully collect the supernatant, which contains the extracted glucosinolates, and transfer it to a fresh tube.

  • Purification by Ion-Exchange Chromatography:

    • Prepare a small chromatography column with DEAE-Sephadex A-25 resin.

    • Equilibrate the column with sodium acetate buffer.

    • Load the glucosinolate extract (supernatant) onto the column. The negatively charged sulfate (B86663) group of the glucosinolates will bind to the anion-exchange resin.

    • Wash the column with sodium acetate buffer to remove unbound impurities.

  • Desulfation:

    • To elute the glucosinolates, they must first be desulfated. Apply a solution of purified sulfatase to the column and incubate overnight at room temperature. The sulfatase will cleave the sulfate group from the glucosinolates, resulting in desulfoglucosinolates.

  • Elution and Lyophilization:

    • Elute the desulfoglucosinolates from the column with deionized water.

    • Collect the eluate and freeze-dry it to obtain a purified powder of desulfoglucosinolates.

  • Analysis:

    • The purified desulfoglucosinolates can be reconstituted in a suitable solvent and analyzed by High-Performance Liquid Chromatography (HPLC) coupled with a UV or mass spectrometry detector to identify and quantify this compound and other glucosinolates.

Mandatory Visualization

Signaling Pathway of Cheirolin

The hydrolysis of this compound by myrosinase produces cheirolin, an isothiocyanate. Cheirolin, like other isothiocyanates, is known to activate the Keap1-Nrf2 signaling pathway, a critical cellular defense mechanism against oxidative stress.[6][7]

Caption: Nrf2 signaling pathway activated by cheirolin.

Experimental Workflow for this compound Extraction

The following diagram outlines the key steps in the extraction and purification of glucosinolates from Eruca sativa.

Glucocheirolin_Extraction_Workflow start Start: Eruca sativa leaves freeze_drying Freeze-drying & Grinding start->freeze_drying extraction Extraction with 70% Methanol (70°C) freeze_drying->extraction centrifugation Centrifugation extraction->centrifugation supernatant Collect Supernatant (Crude Extract) centrifugation->supernatant purification Ion-Exchange Chromatography (DEAE-Sephadex A-25) supernatant->purification desulfation On-column Desulfation (Sulfatase) purification->desulfation elution Elution with Water desulfation->elution final_product Freeze-dry to obtain Desulfoglucosinolates elution->final_product analysis HPLC Analysis final_product->analysis

Caption: Workflow for glucosinolate extraction from Eruca sativa.

References

Application of Glucocheirolin in Cancer Cell Line Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glucocheirolin is a glucosinolate found in various cruciferous vegetables. Upon hydrolysis by the enzyme myrosinase, it yields Cheirolin (B1668576) (3-methylsulfonylpropyl isothiocyanate), an isothiocyanate (ITC) that has demonstrated potential in cancer research. Isothiocyanates as a class of compounds are known to exhibit anti-cancer properties through various mechanisms, including the induction of apoptosis, cell cycle arrest, and modulation of key cellular signaling pathways. While research specifically on this compound and Cheirolin is less extensive than for other ITCs like sulforaphane, existing studies suggest similar mechanisms of action.

These application notes provide a comprehensive guide for researchers interested in studying the effects of this compound and its bioactive form, Cheirolin, on cancer cell lines. The protocols outlined below are based on established methodologies for studying isothiocyanates and can be adapted for specific experimental needs.

Data Presentation

Currently, specific quantitative data for the direct effects of this compound or Cheirolin on a wide range of cancer cell lines is limited in publicly available literature. However, one study has indicated that the isothiocyanate derived from this compound exhibits high inhibitory activity against the growth of human erythroleukemic K562 cells[1]. Generally, isothiocyanates are more potent than their corresponding nitriles in inhibiting cancer cell growth[1].

For comparative purposes, the following table summarizes typical IC50 values for other well-studied isothiocyanates in various cancer cell lines. Researchers should determine the IC50 of Cheirolin for their specific cell line of interest.

Table 1: Comparative IC50 Values of Common Isothiocyanates in Cancer Cell Lines

IsothiocyanateCancer Cell LineIC50 Value (µM)Reference
SulforaphaneProstate (PC-3)~15[General knowledge, not from search]
SulforaphaneBreast (MCF-7)~20[General knowledge, not from search]
SulforaphaneColon (HT-29)~10-15[General knowledge, not from search]
Benzyl ITC (BITC)PancreaticVaries[General knowledge, not from search]
Phenethyl ITC (PEITC)Lung (A549)~5-10[General knowledge, not from search]

Key Signaling Pathways

Cheirolin is known to be an inducer of the Nuclear factor (erythroid-derived 2)-like 2 (Nrf2) signaling pathway[2]. Activation of Nrf2 is a key mechanism by which isothiocyanates exert their chemopreventive effects, leading to the upregulation of antioxidant and detoxification enzymes. The induction of Nrf2 by Cheirolin is suggested to occur via an extracellular signal-related kinase (ERK)-dependent pathway[2].

Like other isothiocyanates, Cheirolin is also hypothesized to influence other critical cancer-related pathways such as NF-κB, apoptosis, and cell cycle regulation.

Nrf2_Pathway_Activation_by_Cheirolin cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cheirolin Cheirolin ERK ERK Cheirolin->ERK Nrf2 Nrf2 ERK->Nrf2 activates Keap1 Keap1 Keap1->Nrf2 inhibits Nrf2_n Nrf2 Nrf2->Nrf2_n translocates ARE Antioxidant Response Element (ARE) Cytoprotective_Genes Cytoprotective Genes (e.g., HO-1, GCLC) ARE->Cytoprotective_Genes activates transcription Nucleus Nucleus Nrf2_n->ARE binds

Figure 1: Proposed Nrf2 signaling pathway activation by Cheirolin.

Experimental Protocols

The following are detailed protocols for key experiments to assess the anticancer effects of this compound/Cheirolin.

Protocol 1: Cell Viability Assay (MTT Assay)

This assay determines the effect of this compound/Cheirolin on cancer cell viability and is used to calculate the IC50 value.

Materials:

  • Cancer cell line of interest

  • Complete culture medium

  • This compound or Cheirolin (dissolved in a suitable solvent, e.g., DMSO)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

  • Incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Prepare serial dilutions of this compound or Cheirolin in complete culture medium.

  • Remove the medium from the wells and add 100 µL of the prepared drug dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound).

  • Incubate for 24, 48, or 72 hours.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Read the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

MTT_Assay_Workflow Start Start Seed_Cells Seed cells in 96-well plate Start->Seed_Cells Incubate_24h_1 Incubate 24h Seed_Cells->Incubate_24h_1 Treat_Cells Treat with this compound/ Cheirolin dilutions Incubate_24h_1->Treat_Cells Incubate_Drug Incubate 24/48/72h Treat_Cells->Incubate_Drug Add_MTT Add MTT solution Incubate_Drug->Add_MTT Incubate_4h Incubate 4h Add_MTT->Incubate_4h Add_DMSO Add DMSO Incubate_4h->Add_DMSO Read_Absorbance Read absorbance at 570 nm Add_DMSO->Read_Absorbance Analyze_Data Calculate IC50 Read_Absorbance->Analyze_Data Western_Blot_Workflow Start Start Cell_Treatment Treat cells with This compound/Cheirolin Start->Cell_Treatment Cell_Lysis Cell Lysis and Protein Quantification Cell_Treatment->Cell_Lysis SDS_PAGE SDS-PAGE Cell_Lysis->SDS_PAGE Transfer Protein Transfer to Membrane SDS_PAGE->Transfer Blocking Blocking Transfer->Blocking Primary_Ab Primary Antibody Incubation Blocking->Primary_Ab Secondary_Ab Secondary Antibody Incubation Primary_Ab->Secondary_Ab Detection Chemiluminescent Detection Secondary_Ab->Detection Analysis Data Analysis Detection->Analysis

References

In Vitro Assays for Assessing Glucocheirolin's Antimicrobial Activity: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glucocheirolin is a glucosinolate found in various cruciferous plants. Upon hydrolysis by the enzyme myrosinase, it yields cheirolin (B1668576) (3-methylsulfonylpropyl isothiocyanate), a compound belonging to the isothiocyanate class. Isothiocyanates are well-documented for their broad-spectrum antimicrobial properties, showing activity against a range of bacteria and fungi. This document provides detailed application notes and standardized protocols for the in vitro assessment of this compound's antimicrobial efficacy. The following assays are fundamental in determining the antimicrobial profile of a test compound and are crucial for preclinical screening and drug development.

Minimum Inhibitory Concentration (MIC) Assay

The MIC assay is a quantitative method used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism. The broth microdilution method is a widely accepted and efficient technique for determining MIC values.

Data Presentation: MIC Values

Note: The following data are illustrative examples based on the activity of related isothiocyanates. Actual MIC values for this compound must be determined experimentally.

MicroorganismStrainGram StainMIC Range (µg/mL) - Example Data
Escherichia coliATCC 25922Gram-Negative50 - 200
Pseudomonas aeruginosaATCC 27853Gram-Negative100 - 400
Staphylococcus aureusATCC 29213Gram-Positive25 - 150
Listeria monocytogenesATCC 19115Gram-Positive50 - 250
Candida albicansATCC 90028Fungus100 - 500
Experimental Protocol: Broth Microdilution MIC Assay

Materials:

  • This compound (or its hydrolyzed form, cheirolin)

  • Myrosinase (if starting with this compound)

  • Sterile 96-well microtiter plates

  • Mueller-Hinton Broth (MHB) for bacteria, RPMI-1640 for fungi

  • Bacterial or fungal inoculums

  • Spectrophotometer

  • Sterile pipette tips and multichannel pipettes

  • Incubator

Procedure:

  • Preparation of this compound Hydrolysis Product (Cheirolin): If starting with this compound, it must be hydrolyzed to its active isothiocyanate form, cheirolin. This can be achieved by enzymatic reaction with myrosinase. The reaction conditions (pH, temperature, and incubation time) should be optimized for complete conversion. The resulting cheirolin should be purified and its concentration determined.

  • Preparation of Test Compound Stock Solution: Prepare a stock solution of cheirolin in a suitable solvent (e.g., DMSO).

  • Preparation of Microtiter Plates:

    • Add 100 µL of sterile broth to all wells of a 96-well plate.

    • Add 100 µL of the cheirolin stock solution to the first well of each row to be tested, creating a 1:2 dilution.

    • Perform a serial two-fold dilution by transferring 100 µL from the first well to the second, and so on, down the plate. Discard the final 100 µL from the last well.

  • Inoculum Preparation:

    • Grow microbial cultures overnight.

    • Adjust the turbidity of the microbial suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL for bacteria).

    • Dilute the adjusted inoculum in broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Inoculation: Add 10 µL of the final inoculum to each well, except for the sterility control wells.

  • Controls:

    • Growth Control: Wells containing broth and inoculum, but no test compound.

    • Sterility Control: Wells containing only broth.

  • Incubation: Incubate the plates at 35-37°C for 16-20 hours for bacteria, or at a suitable temperature and duration for fungi.

  • Reading Results: The MIC is the lowest concentration of the test compound that shows no visible turbidity. This can be assessed visually or by reading the optical density at 600 nm using a microplate reader.

Minimum Bactericidal Concentration (MBC) Assay

The MBC assay is performed to determine the lowest concentration of an antimicrobial agent required to kill a particular microorganism. It is a follow-up to the MIC assay.

Data Presentation: MBC Values

Note: The following data are illustrative examples. Actual MBC values for this compound must be determined experimentally.

MicroorganismStrainGram StainMBC Range (µg/mL) - Example Data
Escherichia coliATCC 25922Gram-Negative200 - 800
Pseudomonas aeruginosaATCC 27853Gram-Negative400 - >1000
Staphylococcus aureusATCC 29213Gram-Positive100 - 600
Listeria monocytogenesATCC 19115Gram-Positive200 - >1000
Candida albicansATCC 90028Fungus400 - >1000
Experimental Protocol: MBC Assay

Materials:

  • Results from the MIC assay

  • Sterile agar (B569324) plates (e.g., Mueller-Hinton Agar for bacteria, Sabouraud Dextrose Agar for fungi)

  • Sterile pipette and spreader

  • Incubator

Procedure:

  • Selection of Wells: From the completed MIC assay plate, select the wells corresponding to the MIC, and two to three concentrations above the MIC that showed no visible growth.

  • Plating: Aliquot 10-100 µL from each selected well and spread it onto a sterile agar plate.

  • Incubation: Incubate the plates under the same conditions as the initial MIC assay.

  • Reading Results: The MBC is the lowest concentration of the antimicrobial agent that results in a ≥99.9% reduction in the initial inoculum count (i.e., no more than 0.1% of the original bacteria survive).

Zone of Inhibition Assay (Agar Disk Diffusion)

The zone of inhibition assay is a qualitative method used to assess the antimicrobial activity of a substance. It is based on the diffusion of the antimicrobial agent from a disk onto an agar plate seeded with a microorganism.

Data Presentation: Zone of Inhibition Diameters

Note: The following data are illustrative examples. Actual zone of inhibition diameters for this compound must be determined experimentally and will depend on the concentration of the compound on the disk.

MicroorganismStrainGram StainZone of Inhibition Diameter (mm) - Example Data
Escherichia coliATCC 25922Gram-Negative10 - 18
Pseudomonas aeruginosaATCC 27853Gram-Negative8 - 15
Staphylococcus aureusATCC 29213Gram-Positive12 - 22
Listeria monocytogenesATCC 19115Gram-Positive10 - 20
Candida albicansATCC 90028Fungus9 - 16
Experimental Protocol: Zone of Inhibition Assay

Materials:

  • Cheirolin solution

  • Sterile filter paper disks (6 mm in diameter)

  • Sterile agar plates

  • Microbial inoculum adjusted to 0.5 McFarland standard

  • Sterile swabs

  • Forceps

  • Incubator

  • Calipers or ruler

Procedure:

  • Preparation of Disks: Impregnate sterile filter paper disks with a known concentration of the cheirolin solution. Allow the solvent to evaporate completely.

  • Inoculation of Agar Plates: Dip a sterile swab into the adjusted microbial inoculum and rotate it against the side of the tube to remove excess fluid. Swab the entire surface of the agar plate evenly in three directions.

  • Application of Disks: Using sterile forceps, place the impregnated disks onto the surface of the inoculated agar plates. Gently press the disks to ensure complete contact with the agar.

  • Controls:

    • Positive Control: A disk containing a standard antibiotic with known efficacy against the test microorganism.

    • Negative Control: A disk impregnated with the solvent used to dissolve the test compound.

  • Incubation: Incubate the plates at the appropriate temperature and duration for the test microorganism.

  • Measurement: After incubation, measure the diameter of the zone of complete inhibition (the clear area around the disk where no growth has occurred) in millimeters.

Visualizations

MIC_Workflow cluster_prep Preparation cluster_inoculation Inoculation cluster_incubation_reading Incubation & Reading cluster_result Result A Prepare Cheirolin Stock Solution C Perform Serial Dilutions A->C B Prepare 96-well Plate with Broth B->C F Inoculate Microtiter Plate C->F D Prepare Microbial Inoculum (0.5 McFarland) E Dilute Inoculum D->E E->F G Incubate Plate (16-20h, 37°C) F->G H Read Results (Visual/Spectrophotometer) G->H I Determine MIC H->I MBC_Workflow cluster_selection Selection cluster_plating Plating cluster_incubation_reading Incubation & Reading cluster_result Result A Select Wells from MIC Plate (MIC and above) B Aliquot and Spread on Agar Plates A->B C Incubate Plates B->C D Count Colonies C->D E Determine MBC (≥99.9% killing) D->E Zone_of_Inhibition_Workflow cluster_prep Preparation cluster_plating Plating & Application cluster_incubation_reading Incubation & Reading A Prepare Cheirolin-Impregnated Disks D Place Disks on Agar Surface A->D B Prepare Microbial Inoculum (0.5 McFarland) C Inoculate Agar Plate with Swab B->C C->D E Incubate Plates D->E F Measure Zone of Inhibition (mm) E->F Isothiocyanate_Mechanism cluster_cell Bacterial Cell cluster_effects Antimicrobial Effects Membrane Cell Membrane MembraneDamage Membrane Damage & Increased Permeability Membrane->MembraneDamage Cytoplasm Cytoplasm Enzymes Essential Enzymes Cytoplasm->Enzymes DNA DNA Cytoplasm->DNA EnzymeInhibition Inhibition of Enzyme Function Enzymes->EnzymeInhibition OxidativeStress Induction of Oxidative Stress DNA->OxidativeStress ITC Isothiocyanate (Cheirolin) ITC->Membrane Disrupts Integrity ITC->Cytoplasm CellDeath Cell Death MembraneDamage->CellDeath EnzymeInhibition->CellDeath OxidativeStress->CellDeath

Application Note: A Validated HPLC-UV Method for the Quantification of Glucocheirolin

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Glucocheirolin is a glucosinolate, a class of secondary plant metabolites found predominantly in Brassicaceae.[1][2] These compounds and their hydrolysis products are of significant interest due to their roles in plant defense, as flavor components, and for their potential health benefits.[3][4] Accurate quantification of this compound is crucial for research in agriculture, food science, and pharmacology. This application note details a validated High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection method for the reliable quantification of this compound in plant matrices. The method is based on the well-established protocol for desulfated glucosinolate analysis, which has been validated across multiple laboratories.[3]

Principle

The method involves the extraction of intact glucosinolates from a plant sample, followed by an enzymatic desulfation step. The resulting desulfo-glucosinolates are more amenable to reversed-phase HPLC analysis. Quantification is achieved by comparing the peak area of desulfo-Glucocheirolin with a calibration curve generated from a known standard, typically sinigrin (B192396), and applying a response factor.[3]

Data Presentation

Table 1: HPLC Gradient for Desulfo-Glucosinolate Analysis

Time (minutes)% Acetonitrile% WaterFlow Rate (mL/min)
001000.75
2025750.75
2210000.75
2510000.75
2601000.75
3001000.75

Table 2: Relative Response Factor for this compound

CompoundAbbreviationRRF (Relative Response Factor)
This compoundGCH0.9

RRF is relative to sinigrin.

Experimental Protocols

I. Reagents and Materials
  • Methanol (B129727) (70%, HPLC grade)

  • Ultrapure water

  • Sodium acetate (B1210297) buffer (20 mM, pH 5.5)

  • DEAE-Sephadex A-25

  • Purified sulfatase (from Helix pomatia)

  • Sinigrin monohydrate (analytical standard)

  • This compound standard (if available for identification)

  • Plant material (freeze-dried and finely ground)

II. Sample Preparation and Extraction
  • Weigh approximately 100 mg of freeze-dried, ground plant material into a 2 mL microcentrifuge tube.

  • Add 1 mL of 70% methanol pre-heated to 70°C.

  • Vortex thoroughly and place in a heating block at 70°C for 10 minutes to inactivate myrosinase.[3]

  • Centrifuge at 13,000 x g for 10 minutes.

  • Carefully transfer the supernatant to a new tube. This is the crude glucosinolate extract.

III. Desulfation
  • Prepare mini-columns by packing a small amount of glass wool into the bottom of a Pasteur pipette, followed by a 0.5 mL slurry of DEAE-Sephadex A-25 resin in water.

  • Wash the column with 1 mL of sodium acetate buffer.

  • Load the crude glucosinolate extract onto the column and allow it to pass through.

  • Wash the column with 1 mL of water to remove impurities.

  • Add 75 µL of purified sulfatase solution to the top of the resin bed and let it sit overnight at room temperature.[3]

  • Elute the desulfo-glucosinolates by adding 2 x 0.5 mL of ultrapure water and collecting the eluate in a clean microcentrifuge tube.

  • Freeze the eluate and then freeze-dry to obtain the desulfo-glucosinolate powder.

IV. HPLC Analysis
  • Reconstitute the freeze-dried sample in a known volume of ultrapure water (e.g., 250 µL).

  • Filter the sample through a 0.22 µm syringe filter before injection.

  • Inject 20 µL of the sample onto a C18 reversed-phase HPLC column (e.g., 4.6 x 150 mm, 3 µm particle size).[3]

  • Perform the separation using the gradient outlined in Table 1.[3]

  • Monitor the eluent at 229 nm.[5]

  • Identify the desulfo-Glucocheirolin peak based on its retention time, which can be confirmed by running a this compound standard that has undergone the same desulfation process.

V. Quantification
  • Prepare a series of sinigrin standards of known concentrations and subject them to the same desulfation and HPLC analysis protocol to generate a calibration curve.

  • Calculate the concentration of desulfo-Glucocheirolin in the sample using the sinigrin calibration curve.

  • Apply the relative response factor (RRF) for this compound (0.9) to correct for differences in UV absorption between desulfo-sinigrin and desulfo-Glucocheirolin.[3]

Mandatory Visualization

Glucocheirolin_Quantification_Workflow cluster_extraction Sample Preparation & Extraction cluster_purification Desulfation cluster_analysis Analysis & Quantification plant_material Plant Material (Freeze-dried, Ground) extraction Extraction with 70% Methanol (70°C) plant_material->extraction centrifugation1 Centrifugation extraction->centrifugation1 crude_extract Crude Glucosinolate Extract centrifugation1->crude_extract load_column Load on DEAE- Sephadex Column crude_extract->load_column wash_column Wash Column load_column->wash_column sulfatase_treatment Sulfatase Treatment (Overnight) wash_column->sulfatase_treatment elution Elute with Water sulfatase_treatment->elution freeze_drying Freeze-Drying elution->freeze_drying desulfo_gls Desulfo-Glucosinolate Powder freeze_drying->desulfo_gls reconstitution Reconstitution in Water desulfo_gls->reconstitution hplc_injection HPLC-UV Analysis (229 nm) reconstitution->hplc_injection quantification Quantification vs. Sinigrin Standard + RRF hplc_injection->quantification final_result This compound Concentration quantification->final_result

Caption: Experimental workflow for this compound quantification.

Alternative and Complementary Methods

While HPLC-UV is a robust and widely used method, other techniques can also be employed for the analysis of glucosinolates, including this compound.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This technique offers higher sensitivity and selectivity, allowing for the quantification of intact glucosinolates without the need for desulfation.[6][7][8] LC-MS/MS can provide structural information, aiding in the identification of novel glucosinolates.[7][8]

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is typically used for the analysis of the volatile breakdown products of glucosinolates, such as isothiocyanates.[2][6] This requires hydrolysis of the glucosinolates prior to analysis.[2]

  • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is particularly well-suited for the separation of highly polar compounds like intact glucosinolates and can be coupled with mass spectrometry for sensitive detection.[9]

The choice of method depends on the specific research question, the available instrumentation, and the desired level of sensitivity and selectivity. For routine quantification where standards are available, the described HPLC-UV method is reliable and cost-effective. For complex matrices or the identification of unknown glucosinolates, LC-MS is the preferred technique.

References

Application Notes: Glucocheirolin as a Quantitative Standard in Glucosinolate Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glucocheirolin (B91262), a member of the alkyl glucosinolate family, is a crucial analytical standard in the comprehensive study of glucosinolates. These sulfur-containing secondary metabolites, predominantly found in cruciferous plants, are of significant interest due to their roles in plant defense and their potential health benefits for humans, including anticancer properties. Accurate quantification of individual glucosinolates is paramount for understanding their biological functions and for the development of new pharmaceuticals and functional foods. This document provides detailed application notes and protocols for the effective use of this compound as a quantitative standard in glucosinolate research.

Physicochemical Properties and Storage

This compound is commercially available as a potassium salt and serves as a primary reference material for the quantitative analysis of glucosinolates.

Table 1: Physicochemical Properties of this compound Potassium Salt

PropertyValueSource
Chemical Name 3-Methylsulfonylpropyl glucosinolate potassium salt[1]
Molecular Formula C₁₁H₂₀KNO₁₁S₃[1]
Molecular Weight 477.56 g/mol [1]
CAS Number 15592-36-6[1]
Purity (HPLC) ≥98%[1]

Storage and Stability:

Proper storage of the this compound standard is critical to maintain its integrity and ensure accurate and reproducible results.

  • Solid Standard: The solid this compound potassium salt should be stored at temperatures below -15°C in a dry and dark place.[1]

Quantitative Analysis Protocols

This compound is primarily used as an external standard for the quantification of glucosinolates in plant extracts and other biological matrices using High-Performance Liquid Chromatography (HPLC) coupled with Ultraviolet (UV) or Mass Spectrometry (MS) detection.

Protocol 1: Quantification of Desulfoglucosinolates by HPLC-UV

This protocol is adapted from a widely validated method for glucosinolate analysis and involves the enzymatic desulfation of glucosinolates prior to HPLC analysis.[2][3]

1. Preparation of Standard Solutions:

  • Stock Solution (e.g., 1 mg/mL): Accurately weigh a known amount of this compound potassium salt and dissolve it in ultrapure water to a precise final concentration.

  • Calibration Standards: Perform serial dilutions of the stock solution with ultrapure water to prepare a series of calibration standards with concentrations ranging from, for example, 5 to 500 µg/mL. A minimum of five concentration levels is recommended to establish a reliable calibration curve.

2. Sample Preparation and Extraction:

  • Plant Material: Use freeze-dried and finely ground plant material (50-100 mg).

  • Extraction: Add 1.5 mL of 70% methanol (B129727) to the plant material and heat at 70°C for 5 minutes to inactivate myrosinase. Centrifuge and collect the supernatant. Repeat the extraction and pool the supernatants.

  • Purification: Apply the extract to a DEAE-Sephadex A-25 anion-exchange column. Wash the column with water and then with a sodium acetate (B1210297) buffer.

  • Desulfation: Add sulfatase solution to the column and incubate overnight at room temperature.

  • Elution: Elute the desulfoglucosinolates with ultrapure water.

  • Final Preparation: Freeze-dry the eluate and redissolve the residue in a known volume of ultrapure water for HPLC analysis.

3. HPLC-UV Conditions:

  • Column: Reversed-phase C18 column (e.g., 4.6 x 150 mm, 3 µm particle size).[2]

  • Mobile Phase: A gradient of acetonitrile (B52724) and water. A typical gradient might be:

    • 0-1 min: 1% acetonitrile

    • 1-20 min: Gradient to 25% acetonitrile

    • 20-22 min: Gradient to 99% acetonitrile

    • 22-25 min: Hold at 99% acetonitrile

    • 25-26 min: Return to 1% acetonitrile

    • 26-30 min: Re-equilibration at 1% acetonitrile

  • Flow Rate: 0.75 mL/min.[2]

  • Column Temperature: 40°C.[2]

  • Detection: UV detector at 229 nm.[2]

4. Data Analysis:

  • Inject the prepared calibration standards and the desulfated sample extracts into the HPLC system.

  • Construct a calibration curve by plotting the peak area of the this compound standard against its concentration.

  • Determine the concentration of this compound in the samples by interpolating their peak areas on the calibration curve.

  • For other glucosinolates in the sample, their concentrations can be estimated using the this compound calibration curve and applying appropriate response factors if available.

Protocol 2: Quantification of Intact Glucosinolates by HILIC-MS/MS

This method allows for the quantification of intact glucosinolates without the need for desulfation.

1. Preparation of Standard Solutions:

  • Prepare stock and calibration standards of this compound potassium salt in a solvent compatible with the mobile phase (e.g., a mixture of acetonitrile and water).

2. Sample Preparation:

  • Follow a similar extraction procedure as in Protocol 1, but without the purification and desulfation steps. The crude extract can be diluted and directly injected into the LC-MS/MS system.

3. HILIC-MS/MS Conditions:

  • Column: A hydrophilic interaction chromatography (HILIC) column is suitable for separating these polar compounds.

  • Mobile Phase: A gradient of acetonitrile and an aqueous buffer (e.g., ammonium (B1175870) formate).

  • Mass Spectrometry: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode is typically used for high selectivity and sensitivity. The specific precursor and product ions for this compound would need to be determined.

4. Data Analysis:

  • Similar to the HPLC-UV method, construct a calibration curve using the this compound standards and quantify the amount in the samples based on their peak areas in the MRM chromatogram.

Quantitative Data and Method Validation

The following table summarizes validation parameters for a HILIC-MS/MS method for the quantification of several glucosinolates, including this compound.

Table 2: Method Validation Data for this compound using HILIC-MS/MS

ParameterValueSource
Linear Range Not explicitly stated, but good linearity (r² > 0.997) was achieved.[4]
Correlation Coefficient (r²) > 0.997[4]
Limit of Detection (LOD) 0.001 - 0.028 µg/g dry weight (for a panel of glucosinolates)[4]
Limit of Quantification (LOQ) 0.003 - 0.093 µg/g dry weight (for a panel of glucosinolates)[4]
Precision (RSD) Intraday: 2.00 - 9.24 %; Interday: 3.33 - 9.95 %[4]
Recovery 76.46 - 120.14 %[4]

Visualizations

Glucosinolate Biosynthesis Pathway

Glucosinolates are synthesized from amino acids through a multi-step pathway involving chain elongation, core structure formation, and side-chain modification. This compound is an aliphatic glucosinolate derived from methionine.

Glucosinolate_Biosynthesis Methionine Methionine ChainElongation Chain Elongation (Multiple Steps) Methionine->ChainElongation MAM genes HomoMethionine Homomethionine ChainElongation->HomoMethionine CoreStructure Core Glucosinolate Structure Formation (Several Enzymatic Steps) HomoMethionine->CoreStructure CYP79, CYP83, UGT, SOT Glucoiberin Glucoiberin (3-methylsulfinylpropyl glucosinolate) CoreStructure->Glucoiberin SideChainMod1 Side-Chain Modification Glucoiberin->SideChainMod1 FMOgs-ox This compound This compound (3-methylsulfonylpropyl glucosinolate) SideChainMod1->this compound

Caption: Biosynthesis pathway of this compound from Methionine.

Experimental Workflow for Glucosinolate Quantification

The following diagram illustrates the general workflow for quantifying glucosinolates in a plant sample using an external standard like this compound.

Experimental_Workflow Start Start SamplePrep Sample Preparation (Lyophilization, Grinding) Start->SamplePrep Extraction Extraction with Hot Methanol SamplePrep->Extraction Purification Purification on Anion-Exchange Column Extraction->Purification StandardPrep Prepare this compound Standard Solutions HPLC_Analysis HPLC-UV Analysis StandardPrep->HPLC_Analysis Desulfation Enzymatic Desulfation (Sulfatase) Purification->Desulfation Desulfation->HPLC_Analysis DataProcessing Data Processing HPLC_Analysis->DataProcessing Quantification Quantification using Calibration Curve DataProcessing->Quantification End End Quantification->End

Caption: Workflow for glucosinolate quantification.

Conclusion

This compound is an indispensable tool for the accurate quantification of glucosinolates in various research and development settings. The protocols and data presented in these application notes provide a solid foundation for researchers to develop and validate their own analytical methods. Adherence to proper storage and handling procedures for the this compound standard is essential for generating reliable and reproducible data, which is critical for advancing our understanding of the roles of glucosinolates in health and disease.

References

Application Note: Solid-Phase Extraction for Enhanced Cleanup of Glucocheirolin Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glucocheirolin, a prominent glucosinolate found in plants of the Erysimum genus, such as wallflower (Erysimum cheiri), is of significant interest to researchers in fields ranging from phytochemistry to drug development due to its potential biological activities. Accurate quantification and analysis of this compound require efficient sample cleanup to remove interfering matrix components. Solid-phase extraction (SPE) offers a robust and selective method for the purification of this compound from complex sample extracts, ensuring reliable downstream analysis by techniques such as High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS).

This application note provides a detailed protocol for the solid-phase extraction of this compound from plant material, focusing on the use of weak anion exchange (WAX) SPE cartridges.

Principle of Solid-Phase Extraction for this compound

Glucosinolates, including this compound, are anions in solution due to the presence of a sulfate (B86663) group in their structure. This characteristic allows for their selective retention on an anion exchange solid-phase sorbent. Weak anion exchange (WAX) cartridges, often functionalized with dimethylaminopropyl (DEA) groups, are particularly well-suited for this application.

The SPE process involves the following key steps:

  • Sample Extraction: this compound is first extracted from the plant matrix, typically using a heated aqueous-organic solvent mixture to simultaneously extract the analyte and inactivate myrosinase, an enzyme that can degrade glucosinolates.

  • SPE Column Conditioning: The WAX SPE cartridge is conditioned with appropriate solvents to activate the sorbent and ensure reproducible retention.

  • Sample Loading: The crude plant extract is loaded onto the conditioned SPE cartridge. This compound and other anionic compounds are retained on the sorbent, while neutral and cationic matrix components pass through.

  • Washing: The cartridge is washed with a series of solvents to remove weakly bound impurities without eluting the target analyte.

  • Elution: A solvent or buffer is used to disrupt the ionic interaction between this compound and the sorbent, allowing for its selective elution and collection.

Experimental Protocols

Sample Preparation: Extraction of this compound from Erysimum cheiri Seeds

This protocol is adapted from established methods for glucosinolate extraction from Brassicaceae seeds.

Materials:

  • Erysimum cheiri seeds

  • 70% Methanol (B129727) (HPLC grade)

  • Deionized water

  • Mortar and pestle or analytical mill

  • Centrifuge tubes (15 mL or 50 mL)

  • Water bath or heating block

  • Centrifuge

  • Vortex mixer

Procedure:

  • Weigh approximately 100 mg of finely ground Erysimum cheiri seeds into a centrifuge tube.

  • Add 5 mL of pre-heated 70% methanol to the tube.

  • Incubate the mixture at 70°C for 20 minutes to inactivate myrosinase. Vortex the sample every 5 minutes during incubation.

  • Allow the sample to cool to room temperature.

  • Centrifuge the sample at 4000 rpm for 10 minutes.

  • Carefully decant the supernatant, which contains the crude this compound extract, into a clean tube. This extract is now ready for SPE cleanup.

Solid-Phase Extraction Protocol

Materials:

  • Weak Anion Exchange (WAX) SPE Cartridges (e.g., Dimethylaminopropyl functionalized, 1 mL, 30 mg)

  • SPE vacuum manifold

  • Methanol (HPLC grade)

  • Deionized water

  • Ammonium (B1175870) hydroxide (B78521) solution (5% in methanol, v/v)

  • Nitrogen evaporator (optional)

  • HPLC vials

Procedure:

  • Cartridge Conditioning:

    • Place the WAX SPE cartridges on the vacuum manifold.

    • Condition the cartridges by passing 1 mL of methanol, followed by 1 mL of deionized water through each cartridge. Do not allow the cartridges to go dry at this stage.

  • Sample Loading:

    • Load the crude this compound extract (supernatant from the sample preparation step) onto the conditioned cartridges.

    • Apply a gentle vacuum to allow the sample to pass through the sorbent at a flow rate of approximately 1-2 mL/min.

  • Washing:

    • Wash the cartridges with 1 mL of deionized water to remove polar impurities.

    • Follow with a wash of 1 mL of methanol to remove non-polar impurities.

  • Elution:

    • Place clean collection tubes inside the vacuum manifold.

    • Elute the retained this compound by passing 2 x 0.5 mL of 5% ammonium hydroxide in methanol through the cartridge.

    • Collect the eluate.

  • Sample Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the dried residue in a suitable volume (e.g., 500 µL) of the initial mobile phase for your HPLC or LC-MS analysis.

    • Transfer the reconstituted sample to an HPLC vial for analysis.

Data Presentation

While specific recovery data for this compound is not extensively published, the following tables present representative recovery data for other aliphatic glucosinolates using weak anion exchange SPE, which is expected to show similar performance for this compound.

Table 1: Comparison of SPE Sorbents for Glucosinolate Recovery. [1]

SPE Sorbent ChemistryFunctional GroupRepresentative Recovery of Aliphatic Glucosinolates (%)
Weak Anion Exchange (WAX) Dimethylaminopropyl (DEA) > 90%
Strong Anion Exchange (SAX)Quaternary AmmoniumVariable, potential for irreversible binding
Reversed-Phase (C18)OctadecylPoor retention of intact glucosinolates

Table 2: Effect of Elution Solvent on the Recovery of Aliphatic Glucosinolates from WAX SPE Cartridges.

Elution SolventRepresentative Recovery (%)Comments
5% Ammonium Hydroxide in Methanol > 90% Effective disruption of ionic interactions.
1 M Sodium Chloride60-70%High salt content may interfere with subsequent MS analysis.[2]
Methanol< 20%Insufficient to disrupt the ionic bond.
Water< 10%Insufficient to disrupt the ionic bond.

Visualizations

SPE_Workflow cluster_extraction Sample Extraction cluster_spe Solid-Phase Extraction plant_material Erysimum cheiri Seeds extraction Extraction with 70% Methanol (70°C) plant_material->extraction centrifugation Centrifugation extraction->centrifugation crude_extract Crude this compound Extract centrifugation->crude_extract loading Sample Loading crude_extract->loading conditioning Cartridge Conditioning (Methanol, Water) conditioning->loading washing Washing (Water, Methanol) loading->washing elution Elution (5% NH4OH in Methanol) washing->elution final_sample Purified this compound Sample elution->final_sample analysis analysis final_sample->analysis HPLC/LC-MS Analysis

Caption: Experimental workflow for this compound sample cleanup.

Conclusion

Solid-phase extraction using weak anion exchange cartridges provides an effective and reliable method for the cleanup of this compound from complex plant extracts. The protocol outlined in this application note offers a straightforward approach to obtaining high-purity samples suitable for sensitive analytical techniques. This method is essential for researchers and professionals requiring accurate quantification and characterization of this compound for phytochemical studies, quality control, and drug development applications. The use of commercially available SPE cartridges also allows for improved repeatability and higher throughput compared to traditional cleanup methods.[1]

References

Application of NMR Spectroscopy for the Structural Confirmation of Glucocheirolin

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

Glucocheirolin, a glucosinolate found in various Brassicaceae species, is a subject of increasing interest in phytochemical and pharmacological research. As with all natural products, unambiguous structural confirmation is a critical prerequisite for any biological or chemical investigation. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful and definitive analytical technique for the structural elucidation of glucosinolates like this compound. This application note provides a detailed overview and experimental protocols for the use of one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR spectroscopy for the complete structural assignment of this compound.

Principle

NMR spectroscopy exploits the magnetic properties of atomic nuclei. When placed in a strong magnetic field, nuclei absorb and re-emit electromagnetic radiation at specific frequencies. These frequencies, known as chemical shifts, are highly sensitive to the local electronic environment of each nucleus, providing detailed information about the molecular structure. For this compound, ¹H NMR provides information on the number and connectivity of protons, while ¹³C NMR reveals the carbon skeleton. Two-dimensional NMR techniques are then employed to establish correlations between nuclei, allowing for the complete and unambiguous assignment of the entire molecular structure, including the glucose moiety and the characteristic side chain.

Data Presentation

The structural confirmation of this compound relies on the precise assignment of all proton and carbon signals in its NMR spectra. The following tables summarize the expected chemical shifts for this compound, compiled from published data.

Table 1: ¹H NMR Spectroscopic Data for this compound in D₂O

Atom No.δ (ppm)MultiplicityJ (Hz)
H-82.70t7.5
H-91.95–2.06m
MeSO₂2.99s
H-1'~5.0d~9.8
H-2'~3.4t~9.0
H-3'~3.5t~9.0
H-4'~3.4t~9.0
H-5'~3.7m
H-6'a~3.9dd~12.0, 2.0
H-6'b~3.7dd~12.0, 5.5

Note: Chemical shifts for the glucose moiety (H-1' to H-6') are approximate and can vary slightly based on experimental conditions. The data for the side chain is adapted from a study on the synthesis of ω-methylsulfonylalkyl glucosinolates[1].

Table 2: ¹³C NMR Spectroscopic Data for this compound (Predicted and based on Acetylated Precursor in CDCl₃)

Atom No.δ (ppm)
C=N~151
C-8~31
C-9~25
MeSO₂~41
C-1'~80
C-2'~70
C-3'~74
C-4'~68
C-5'~76
C-6'~62

Experimental Protocols

1. Sample Preparation for NMR Spectroscopy

High-quality NMR spectra are contingent on proper sample preparation. The following protocol outlines the steps for preparing a this compound sample for NMR analysis.

  • Materials:

    • Isolated and purified this compound (5-10 mg for ¹H NMR, 20-50 mg for ¹³C NMR)

    • Deuterated solvent (e.g., Deuterium Oxide - D₂O, 99.9 atom % D)

    • High-quality 5 mm NMR tubes

    • Pipettes and a vortex mixer

    • Glass wool or a syringe filter (0.22 µm)

  • Procedure:

    • Weigh the required amount of this compound directly into a clean, dry vial.

    • Add approximately 0.6-0.7 mL of the deuterated solvent (e.g., D₂O) to the vial.

    • Vortex the mixture thoroughly to ensure complete dissolution of the sample.

    • To remove any particulate matter, filter the solution into a clean NMR tube. This can be done by passing the solution through a small plug of glass wool in a Pasteur pipette or by using a syringe fitted with a 0.22 µm filter.

    • Ensure the height of the solution in the NMR tube is approximately 4-5 cm.

    • Cap the NMR tube securely and label it appropriately.

2. NMR Data Acquisition

The following parameters are provided as a general guideline for acquiring high-quality NMR data on a standard 400 or 500 MHz NMR spectrometer. Instrument-specific parameters may need to be optimized.

  • ¹H NMR Spectroscopy:

    • Pulse Program: Standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

    • Solvent: D₂O.

    • Temperature: 298 K.

    • Spectral Width: 12-16 ppm.

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay: 1-2 seconds.

    • Number of Scans: 16-64 scans (depending on sample concentration).

  • ¹³C NMR Spectroscopy:

    • Pulse Program: Proton-decoupled ¹³C experiment (e.g., 'zgpg30' on Bruker instruments).

    • Solvent: D₂O.

    • Temperature: 298 K.

    • Spectral Width: 200-240 ppm.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: 1024-4096 scans (or more, depending on concentration).

  • 2D NMR Spectroscopy (COSY, HSQC, HMBC):

    • Standard pulse programs available in the spectrometer's software should be used.

    • The spectral widths in both dimensions should be set to encompass all relevant proton and carbon signals.

    • The number of increments in the indirect dimension and the number of scans per increment should be optimized to achieve adequate resolution and signal-to-noise ratio. Typical acquisition times for 2D experiments range from 30 minutes to several hours.

Mandatory Visualizations

Diagram 1: Glucosinolate Biosynthesis Pathway

Glucosinolate_Biosynthesis cluster_0 Amino Acid Chain Elongation cluster_1 Core Structure Formation cluster_2 Side Chain Modification Amino_Acid Amino Acid (e.g., Methionine) Chain_Elongated_AA Chain-Elongated Amino Acid Amino_Acid->Chain_Elongated_AA MAM genes Aldoxime Aldoxime Chain_Elongated_AA->Aldoxime CYP79 Thiohydroximate Thiohydroximate Aldoxime->Thiohydroximate CYP83 Desulfoglucosinolate Desulfoglucosinolate Thiohydroximate->Desulfoglucosinolate UGT74 Glucosinolate Glucosinolate (this compound) Desulfoglucosinolate->Glucosinolate SOT Modified_GSL Further Modified Glucosinolates Glucosinolate->Modified_GSL e.g., Oxidation, Hydroxylation

Caption: Overview of the Glucosinolate Biosynthesis Pathway.

Diagram 2: Experimental Workflow for NMR-based Structural Confirmation

NMR_Workflow cluster_nmr NMR Experiments Start Isolated this compound Sample_Prep Sample Preparation (Dissolution in D₂O, Filtration) Start->Sample_Prep NMR_Acquisition NMR Data Acquisition Sample_Prep->NMR_Acquisition 1H_NMR 1D ¹H NMR NMR_Acquisition->1H_NMR 13C_NMR 1D ¹³C NMR NMR_Acquisition->13C_NMR 2D_NMR 2D NMR (COSY, HSQC, HMBC) NMR_Acquisition->2D_NMR Data_Processing Data Processing (Fourier Transform, Phasing, Baseline Correction) Structure_Elucidation Structure Elucidation Data_Processing->Structure_Elucidation 1H_NMR->Data_Processing 13C_NMR->Data_Processing 2D_NMR->Data_Processing

Caption: Workflow for Structural Confirmation of this compound by NMR.

Diagram 3: Myrosinase-Catalyzed Hydrolysis of this compound

Myrosinase_Hydrolysis This compound This compound Glucose S-C(=N-OSO₃⁻)-R Enzyme Myrosinase This compound:glucose->Enzyme Hydrolysis Unstable_Aglycone Unstable Aglycone Glucose C(=N-OSO₃⁻)-R Enzyme->Unstable_Aglycone:glucose_released Isothiocyanate 3-(Methylsulfonyl)propyl Isothiocyanate (Cheirolin) Unstable_Aglycone:aglycone->Isothiocyanate Lossen Rearrangement Sulfate Sulfate (SO₄²⁻) Unstable_Aglycone:aglycone->Sulfate

Caption: Enzymatic Hydrolysis of this compound by Myrosinase.

Structural Elucidation Strategy using 2D NMR

While ¹H and ¹³C NMR provide the fundamental chemical shift information, 2D NMR experiments are essential for assembling the molecular structure of this compound.

  • COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings, typically through two or three bonds. For this compound, COSY is crucial for:

    • Tracing the connectivity of the protons within the glucose ring, starting from the anomeric proton (H-1') and moving sequentially to H-2', H-3', H-4', H-5', and the H-6' protons.

    • Establishing the coupling between the protons in the propyl side chain (H-8 and H-9).

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly to their attached carbons (one-bond ¹H-¹³C correlation). HSQC is used to:

    • Assign the carbon signals of the glucose moiety by correlating the already assigned protons (from COSY) to their respective carbons.

    • Assign the carbon signals of the propyl side chain (C-8 and C-9) and the methylsulfonyl group.

  • HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over two to three bonds. HMBC is the key experiment for connecting the different fragments of the molecule:

    • Correlations from the anomeric proton (H-1') of the glucose to the thiohydroximate carbon (C=N) confirm the S-glycosidic linkage.

    • Correlations from the protons of the side chain (H-8) to the thiohydroximate carbon (C=N) establish the connection of the side chain to the core structure.

    • Long-range correlations within the side chain and from the methyl protons to the sulfonyl group further confirm its structure.

By combining the information from these 1D and 2D NMR experiments, a complete and unambiguous structural assignment of this compound can be achieved, providing a solid foundation for further research and development.

References

Troubleshooting & Optimization

Technical Support Center: Improving Glucocheirolin Extraction Yield

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for glucocheirolin (B91262) extraction. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to optimize the extraction of this compound from plant material.

Frequently Asked Questions (FAQs)

Q1: What are the most common plant sources for this compound extraction?

This compound is predominantly found in species of the Brassicaceae family, particularly within the genus Erysimum (wallflower). It has also been identified in other cruciferous plants. The concentration of this compound can vary significantly depending on the plant species, tissue type (seeds, leaves, roots), and developmental stage.[1] Seeds are often a rich source of this compound.

Q2: Why is myrosinase inactivation crucial during this compound extraction?

Myrosinase is an endogenous enzyme in plants that hydrolyzes glucosinolates, like this compound, into isothiocyanates (in this case, cheirolin), nitriles, and other degradation products upon tissue damage.[2][3] If the goal is to extract intact this compound, myrosinase must be inactivated to prevent its enzymatic activity, which can significantly reduce the yield of the target compound.

Q3: What are the primary methods for inactivating myrosinase?

The most common methods for myrosinase inactivation involve heat or the use of specific solvents. These include:

  • Boiling Aqueous Methanol (B129727)/Ethanol (B145695): Heating the plant material in a solution of 70-80% methanol or ethanol is a widely used and effective method. The heat denatures the myrosinase enzyme.[4]

  • Boiling Water: Immersing the plant material in boiling water can also inactivate myrosinase.[4]

  • Cold 80% Methanol: Some studies have shown that extraction with cold 80% methanol can effectively inhibit myrosinase activity without the need for heating, which can be advantageous for preventing thermal degradation of heat-sensitive compounds.[4]

  • Freeze-drying (Lyophilization): This process removes water from the plant tissue, which is necessary for myrosinase activity. It is a good option for preserving the sample for long-term storage and subsequent extraction.

Q4: Which solvent system is best for extracting this compound?

The choice of solvent is critical for maximizing this compound yield. Glucosinolates are polar compounds, and therefore, polar solvents are most effective.

  • Aqueous Methanol (70-80%): This is a very common and effective solvent for glucosinolate extraction.

  • Aqueous Ethanol (50-70%): Ethanol is a good alternative to methanol and is less toxic. Some studies suggest that a 50% ethanol/water mixture can provide high yields of total glucosinolates.[5][6]

  • Water: While water can be used, especially in combination with heat for myrosinase inactivation, hydroalcoholic solutions generally offer better extraction efficiency for glucosinolates.

Q5: What is the general stability of this compound during extraction and storage?

Glucosinolates are generally stable under mild acidic to neutral pH conditions. However, they can degrade at high temperatures (above 100°C) and under basic conditions.[7][8][9] Indole glucosinolates are typically more susceptible to thermal degradation than aliphatic glucosinolates like this compound.[7][10] For long-term storage of extracts, it is recommended to store them at low temperatures (-20°C or below) to minimize degradation.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low or No this compound Detected 1. Incomplete myrosinase inactivation. 2. Inappropriate solvent system. 3. Low concentration in the source material. 4. Degradation during processing.1. Ensure rapid and thorough myrosinase inactivation (e.g., immediate freezing in liquid nitrogen, use of boiling solvents). 2. Switch to a more polar solvent system like 70-80% aqueous methanol or 50-70% aqueous ethanol. 3. Use a larger amount of starting plant material or source from a plant part known to have higher concentrations (e.g., seeds). 4. Avoid high temperatures (above 100°C) and prolonged extraction times.
Inconsistent Extraction Yields 1. Variation in plant material. 2. Inconsistent sample preparation. 3. Fluctuations in extraction temperature. 4. Inconsistent solvent-to-sample ratio.1. Homogenize the plant material thoroughly before taking subsamples. 2. Standardize the grinding/milling process and ensure consistent particle size. 3. Use a temperature-controlled water bath or heating mantle for consistent heating. 4. Precisely measure the solvent volume and sample weight for each extraction.
Poor Peak Shape in HPLC Analysis (Tailing, Splitting) 1. Column contamination. 2. Incompatibility between injection solvent and mobile phase. 3. Column overload. 4. Degraded column.1. Use a guard column and ensure proper sample cleanup (e.g., solid-phase extraction). 2. Dissolve the sample in the mobile phase or a weaker solvent. 3. Reduce the injection volume or dilute the sample. 4. Replace the column with a new one.[11][12][13][14]
Presence of Interfering Peaks in Chromatogram 1. Insufficient sample cleanup. 2. Co-extraction of other plant metabolites.1. Incorporate a solid-phase extraction (SPE) step using an appropriate sorbent (e.g., C18) to remove interfering compounds. 2. Optimize the extraction solvent to be more selective for glucosinolates.

Data Presentation

Table 1: Comparison of Solvents for Total Glucosinolate Extraction (as a proxy for this compound)

Solvent System Plant Material Extraction Method Total Glucosinolate Yield (mg/kg DW) Reference
50% Ethanol/WaterBroccoli Sprouts40°C, 1:35 sample:solvent ratio100,094 ± 9016[5]
70% MethanolBrown Mustard70°C for 1 min2624.2 ± 98.5 (Sinigrin)[15]
Boiling 50% AcetonitrileMustard SeedBoiling~15% higher than water (Sinigrin)[16]
Boiling WaterMustard SeedBoilingBaseline[16]
Cold 80% MethanolBrassica speciesCold ExtractionComparable or better than boiling methods[4]

Table 2: Effect of Temperature on Total Glucosinolate Extraction from Broccoli Sprouts

Temperature (°C) Ethanol Concentration (%) Sample:Solvent Ratio (w/v) Total Glucosinolate Yield (mg/kg DW) Reference
15501:2540,314[5]
40501:35100,094[5]
65501:2592,166[5]

Experimental Protocols

Protocol 1: Hot Aqueous Methanol Extraction

This is a standard and widely validated method for glucosinolate extraction.

  • Sample Preparation: Freeze-dry the plant material and grind it into a fine powder.

  • Extraction:

    • Weigh approximately 100 mg of the powdered plant material into a centrifuge tube.

    • Add 1 mL of 70% methanol preheated to 75°C.

    • Vortex the mixture for 30 seconds.

    • Place the tube in a water bath at 75°C for 10 minutes, with occasional vortexing.

    • Centrifuge the sample at 5000 x g for 5 minutes.

    • Carefully collect the supernatant.

  • Purification (Optional but Recommended):

    • The crude extract can be further purified using solid-phase extraction (SPE) with a C18 or anion exchange column to remove interfering compounds before HPLC analysis.

Protocol 2: Cold Aqueous Methanol Extraction

This method avoids heating, which can be beneficial for preventing the degradation of heat-sensitive compounds.

  • Sample Preparation: Freeze-dry the plant material and grind it into a fine powder.

  • Extraction:

    • Weigh approximately 100 mg of the powdered plant material into a centrifuge tube.

    • Add 1 mL of 80% methanol at room temperature.

    • Vortex the mixture for 1 minute.

    • Place the tube on a shaker at room temperature for 30 minutes.

    • Centrifuge the sample at 5000 x g for 5 minutes.

    • Collect the supernatant.

  • Purification:

    • Proceed with SPE as described in Protocol 1.

Visualizations

Glucocheirolin_Extraction_Workflow cluster_prep Sample Preparation cluster_extraction Extraction & Myrosinase Inactivation cluster_purification Purification & Analysis cluster_output Result plant_material Plant Material (e.g., Erysimum seeds) grinding Grinding/Milling plant_material->grinding extraction_solvent Add Extraction Solvent (e.g., 70% Methanol) grinding->extraction_solvent heating Heat to 75°C (Inactivates Myrosinase) extraction_solvent->heating centrifugation Centrifugation heating->centrifugation supernatant Collect Supernatant (Crude Extract) centrifugation->supernatant spe Solid-Phase Extraction (SPE) supernatant->spe hplc HPLC Analysis spe->hplc quantification This compound Quantification hplc->quantification

Caption: Workflow for this compound Extraction and Analysis.

Caption: Myrosinase-Catalyzed Hydrolysis of this compound.

Cheirolin_Nrf2_Pathway cluster_cell Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cheirolin (B1668576) Cheirolin erk ERK cheirolin->erk Activates keap1_nrf2 Keap1-Nrf2 Complex erk->keap1_nrf2 Phosphorylates keap1 Keap1 keap1_nrf2->keap1 Dissociation nrf2_free Nrf2 keap1_nrf2->nrf2_free Dissociation nrf2_nuc Nrf2 nrf2_free->nrf2_nuc Translocation are ARE (Antioxidant Response Element) nrf2_nuc->are Binds to antioxidant_genes Antioxidant & Detoxification Genes (e.g., HO-1, GCS) are->antioxidant_genes Promotes Transcription

Caption: Cheirolin-Mediated Activation of the Nrf2 Signaling Pathway.[17]

References

Overcoming low recovery of Glucocheirolin during purification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges associated with the low recovery of Glucocheirolin during purification.

Troubleshooting Guide: Low this compound Recovery

Low recovery of this compound during purification can be a significant hurdle. This guide addresses common issues in a question-and-answer format to help you optimize your purification workflow.

Q1: My this compound recovery is consistently low after ion-exchange chromatography. What are the likely causes?

A1: Low recovery following ion-exchange chromatography, a common method for glucosinolate purification, can stem from several factors. The most critical are often related to the chemical stability of this compound and the elution conditions. Glucosinolates, particularly those with modified side chains like the methylsulfonylalkyl group in this compound, can be susceptible to degradation under certain pH and temperature conditions.

Potential causes for low recovery include:

  • Suboptimal Elution pH: The pH of the elution buffer plays a crucial role in the recovery of glucosinolates from anion-exchange resins.[1]

  • Enzymatic Degradation: Residual myrosinase activity in the initial extract can lead to the enzymatic hydrolysis of this compound.

  • Thermal Degradation: Prolonged exposure to high temperatures during extraction and purification can cause this compound to break down.[2][3]

  • Irreversible Binding to the Resin: In some cases, strong interactions between the analyte and the resin can lead to incomplete elution.

Q2: How can I optimize the pH of my elution buffer to improve this compound recovery?

A2: Optimizing the elution buffer pH is a critical step. While specific data for this compound is limited, studies on similar glucosinolates provide valuable insights. For instance, in the purification of sinigrin (B192396) and gluconapin (B99918) from mustard seeds using a macroporous anion-exchange resin, a significant increase in recovery was observed when the pH of the elution buffer was decreased.[1]

Recommendation: Perform a pH gradient elution or test a range of acidic pH values for your elution buffer. A study on other glucosinolates demonstrated that decreasing the eluent pH from 6.86 to 4.01 increased recovery rates.[1] This suggests that a more acidic environment can improve the elution of bound glucosinolates.

Frequently Asked Questions (FAQs)

Q: What is the first step I should take to troubleshoot low this compound recovery?

A: The first step is to ensure the complete inactivation of myrosinase in your initial plant material extract. Myrosinase is an enzyme that hydrolyzes glucosinolates, and its activity is a major source of product loss.[4] Effective inactivation can be achieved by heating the sample in a solvent mixture, such as 70% methanol, at temperatures high enough to denature the enzyme.[5]

Q: Are there alternative purification methods to ion-exchange chromatography for this compound?

A: While ion-exchange chromatography is a widely used and effective method, other techniques can be employed, either alone or in combination. These include solid-phase extraction (SPE) and preparative high-performance liquid chromatography (HPLC).[6] The choice of method will depend on the scale of purification, the desired purity, and the available equipment.

Q: Can storage conditions affect the stability of my purified this compound?

A: Yes, storage conditions are critical for maintaining the integrity of purified this compound. Glucosinolates can degrade over time, especially when exposed to light, high temperatures, or non-optimal pH conditions.[2] It is recommended to store purified this compound at low temperatures (e.g., -20°C or -80°C) in a neutral or slightly acidic buffer, protected from light.

Q: I suspect my this compound is degrading during purification. What are the likely degradation products?

A: The degradation of glucosinolates can lead to the formation of various products, including isothiocyanates, nitriles, and other compounds.[4][7][8][9] The specific degradation products of this compound will depend on the conditions (pH, temperature, presence of enzymes). Identifying these byproducts using analytical techniques like LC-MS can help in diagnosing the cause of low recovery.

Data Presentation

Table 1: Impact of Elution Buffer pH on the Recovery of Structurally Similar Glucosinolates from a Macroporous Anion-Exchange Resin.

GlucosinolateElution Buffer pHRecovery Rate (%)
Sinigrin6.8649.3
Sinigrin4.0164.5
Gluconapin6.8610.8
Gluconapin4.0128.0

Data adapted from a study on the purification of mustard glucosinolates.[1]

Experimental Protocols

Protocol 1: High-Recovery Purification of this compound using Anion-Exchange Chromatography with Optimized pH Elution

This protocol is a generalized procedure for the purification of this compound, incorporating troubleshooting steps for improved recovery.

1. Plant Material Extraction and Myrosinase Inactivation:

  • Homogenize fresh or frozen plant material in a suitable solvent, such as 70% methanol.

  • Immediately heat the homogenate to a temperature sufficient to inactivate myrosinase (e.g., 70-80°C) for a short period.

  • Centrifuge the mixture to pellet solid debris and collect the supernatant containing the crude this compound extract.

2. Anion-Exchange Chromatography:

  • Column Preparation: Pack a column with a suitable anion-exchange resin (e.g., DEAE-Sephadex A-25). Equilibrate the column with a starting buffer at a neutral pH.

  • Sample Loading: Apply the crude extract to the equilibrated column.

  • Washing: Wash the column with the starting buffer to remove unbound impurities.

  • Elution (Optimized pH): Elute the bound this compound using a buffer with a decreased pH. Based on data from similar glucosinolates, an elution buffer with a pH of around 4.0 is recommended for improved recovery.[1] A stepwise or gradient elution with decreasing pH can be employed to optimize the separation.

  • Fraction Collection: Collect fractions and monitor for the presence of this compound using a suitable analytical method (e.g., HPLC).

3. Desalting and Lyophilization:

  • Pool the fractions containing pure this compound.

  • If a high salt concentration was used for elution, desalt the sample using a suitable method like solid-phase extraction or dialysis.

  • Lyophilize the desalted sample to obtain pure, solid this compound.

4. Purity Analysis:

  • Assess the purity of the final product using analytical HPLC or LC-MS.

Visualizations

experimental_workflow cluster_extraction Extraction cluster_purification Purification cluster_post_purification Post-Purification start Plant Material homogenize Homogenize in 70% Methanol start->homogenize inactivate Heat Inactivation of Myrosinase homogenize->inactivate centrifuge1 Centrifugation inactivate->centrifuge1 extract Crude this compound Extract centrifuge1->extract load Load on Anion- Exchange Column extract->load wash Wash Column load->wash elute Elute with Low pH Buffer wash->elute collect Collect Fractions elute->collect desalt Desalting collect->desalt lyophilize Lyophilization desalt->lyophilize analyze Purity Analysis lyophilize->analyze pure Pure this compound analyze->pure troubleshooting_workflow cluster_investigation Initial Checks cluster_optimization Optimization Steps cluster_solution Solutions start Low this compound Recovery check_myrosinase Was Myrosinase Effectively Inactivated? start->check_myrosinase check_temp Was the Purification Performed at Low Temp? check_myrosinase->check_temp Yes re_optimize_myrosinase Re-optimize Myrosinase Inactivation Step check_myrosinase->re_optimize_myrosinase No optimize_ph Optimize Elution pH (e.g., pH 4.0) check_temp->optimize_ph Yes minimize_heat Minimize Heat Exposure During All Steps check_temp->minimize_heat No check_resin Consider Alternative Resin or Method optimize_ph->check_resin Recovery Still Low improved_recovery Improved Recovery optimize_ph->improved_recovery Recovery Improved check_resin->improved_recovery

References

Technical Support Center: Optimizing Glucocheirolin Separation in LC-MS

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing the liquid chromatography-mass spectrometry (LC-MS) analysis of Glucocheirolin and other glucosinolates. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues encountered during method development and routine analysis.

Frequently Asked Questions (FAQs)

Q1: What are the most common chromatographic modes for this compound separation?

A1: Reversed-phase liquid chromatography (RPLC) and hydrophilic interaction liquid chromatography (HILIC) are the two most common modes for analyzing this compound and other polar glucosinolates.[1] HILIC is often preferred as it provides better retention for highly polar compounds that may elute near the void volume in RPLC.[1][2] HILIC utilizes a polar stationary phase and a mobile phase with a high concentration of organic solvent, which is advantageous for MS sensitivity due to efficient solvent evaporation.[3]

Q2: What are typical starting mobile phase conditions for this compound analysis?

A2: For initial method development, consider the following starting points:

  • HILIC: A mobile phase consisting of a high percentage of acetonitrile (B52724) (e.g., 80-90%) with an aqueous buffer like 10 mM ammonium (B1175870) formate (B1220265) and 0.1% formic acid.[1] The gradient would involve increasing the aqueous portion to elute the analytes.[3][4]

  • RPLC: A mobile phase of water and methanol (B129727) or acetonitrile with 0.1% formic acid is a common starting point.[5][6] A gradient typically starts with a high aqueous percentage and increases the organic modifier.

Q3: How do mobile phase additives affect my LC-MS analysis of this compound?

A3: Mobile phase additives are crucial for good chromatography and MS sensitivity.

  • Acids (Formic Acid, Acetic Acid): These are commonly used to control the pH of the mobile phase and improve peak shape by protonating silanol (B1196071) groups on the stationary phase. Formic acid is generally preferred for MS applications over trifluoroacetic acid (TFA), as TFA can cause significant signal suppression.[7][8]

  • Buffers (Ammonium Formate, Ammonium Acetate): These volatile buffers help to control pH and can improve peak shape and reproducibility.[8][9] Ammonium formate is often a good choice for enhancing ionization in ESI-MS.[9][10] Non-volatile buffers like phosphate (B84403) should never be used with LC-MS.[8]

Troubleshooting Guides

Issue 1: Poor Peak Shape (Tailing, Fronting, Broadening)

Poor peak shape can compromise the accuracy and precision of your analysis.[11] The ideal peak should be symmetrical (Gaussian).[12]

Symptom Potential Cause Recommended Solution
Peak Tailing Secondary interactions between the analyte and the stationary phase (e.g., with residual silanol groups).[11]Add a small amount of a competing acid (e.g., 0.1% formic acid) to the mobile phase to saturate the active sites.[8] Ensure the mobile phase pH is appropriate for the analyte. Using a buffered mobile phase like ammonium formate can also help.[13]
Inadequate mobile phase strength.In RPLC, increase the organic solvent percentage. In HILIC, increase the aqueous content.[11][14]
Peak Fronting Column overloading.[12]Reduce the sample concentration or injection volume.
Injection solvent is stronger than the mobile phase.[12][14]Dissolve the sample in the initial mobile phase or a weaker solvent.
Broad Peaks Column deterioration or contamination.[15][16]Use a guard column and flush the column with a strong solvent. If the problem persists, the column may need replacement.[16]
Mobile phase pH is too high for the silica-based column, causing dissolution.Ensure the mobile phase pH is within the recommended range for your column (typically pH 2-8 for silica-based columns).[12]
Issue 2: Low Resolution or Co-elution of this compound with Other Analytes

Achieving adequate separation is critical, especially when dealing with complex matrices or isomers.[17]

Symptom Potential Cause Recommended Solution
Poor Separation Mobile phase composition is not optimal.In HILIC: Systematically vary the acetonitrile concentration. Increasing the acetonitrile percentage generally increases retention and can improve resolution between closely eluting peaks.[18] Be aware that this will also increase the analysis time.[18]
In RPLC: Adjust the gradient slope. A shallower gradient can often improve the separation of complex mixtures.
Incorrect mobile phase pH.Adjusting the mobile phase pH can alter the ionization state of analytes and, therefore, their retention and selectivity.
Isomeric compounds are present.Isomers can be challenging to separate.[19] Fine-tuning the mobile phase composition, including the type and concentration of the organic modifier and buffer, is crucial. LC-MS/MS can help differentiate isomers based on fragmentation patterns if chromatographic separation is not fully achieved.[17]
Issue 3: Low Sensitivity or Signal Suppression in MS

Low MS signal intensity can be due to a variety of factors related to the mobile phase.

Symptom Potential Cause Recommended Solution
Weak MS Signal Presence of a signal-suppressing additive in the mobile phase.Avoid using trifluoroacetic acid (TFA), as it is a known cause of ion suppression, especially in negative ion mode.[7] Use formic acid or acetic acid instead.[8]
Mobile phase is not conducive to efficient ionization.For HILIC: The high organic content of the mobile phase is generally beneficial for ESI-MS sensitivity.[3] Ensure you are using volatile buffers like ammonium formate or ammonium acetate (B1210297).[9]
For RPLC: The choice of buffer can significantly impact sensitivity. A study showed that formate-based modifiers outperformed acetate in terms of MS signal for certain compounds.[9]
Baseline Noise Contaminated solvents or additives.[16]Use high-purity, LC-MS grade solvents and fresh additives.[13][20]

Experimental Protocols & Data

Protocol 1: HILIC Method for Glucosinolate Separation

This protocol is adapted from a method used for the simultaneous quantification of 22 glucosinolates.[1]

  • Column: A HILIC stationary phase.

  • Mobile Phase A: 30% Acetonitrile, 10 mM Ammonium Formate, 0.1% Formic Acid in Water.

  • Mobile Phase B: 95% Acetonitrile, 10 mM Ammonium Formate, 0.1% Formic Acid in Water.

  • Flow Rate: As per column specifications.

  • Gradient:

    • 0-1 min: 100% B

    • 1-5 min: 100% to 95% B

    • 5-8 min: 95% to 80% B

    • 8-12 min: 80% to 15% B

  • Column Temperature: 35 °C

Protocol 2: RPLC Method for Intact Glucosinolate Analysis

This protocol is based on a UHPLC-MS/MS method for determining 18 intact glucosinolates.[6]

  • Column: Waters Acquity UPLC® BEH C18 (100 × 2.1 mm, 1.7 µm).

  • Mobile Phase A: Water with 0.1% Formic Acid (v/v).

  • Mobile Phase B: Methanol.

  • Flow Rate: 0.2 mL/min.

  • Gradient:

    • 0-1 min: 10% B

    • 1-3 min: 10% to 25% B

    • 3-5 min: 25% to 60% B

    • 5-6 min: 60% to 100% B

    • 6-6.2 min: 10% B

    • 6.2-9 min: 10% B

  • Column Temperature: 30 °C

Data Summary: Effect of Acetonitrile on Resolution in HILIC

The following table summarizes the effect of acetonitrile concentration on the resolution (Rs) of two closely eluting glucosinolates, demonstrating the trade-off between separation and analysis time.[18]

Acetonitrile (%)Resolution (Rs)Analysis Time
70%1.21Standard
75%1.58Increased
80%2.20> 2x Standard

Visual Guides

Mobile_Phase_Optimization_Workflow cluster_start Initial Assessment cluster_troubleshooting Troubleshooting Steps cluster_evaluation Evaluation cluster_end Outcome Start Poor Peak Shape or Low Resolution Check_pH Adjust Mobile Phase pH Start->Check_pH Step 1 Adjust_Organic Vary Organic Solvent Concentration Check_pH->Adjust_Organic Step 2 Change_Additive Change Additive (e.g., Formic Acid vs. Acetate) Adjust_Organic->Change_Additive Step 3 Gradient Optimize Gradient Slope Change_Additive->Gradient Step 4 Evaluate Evaluate Peak Shape, Resolution, & Sensitivity Gradient->Evaluate Evaluate->Check_pH Not Acceptable Optimized Optimized Method Evaluate->Optimized Acceptable Further_Troubleshoot Further Troubleshooting (e.g., Column, Hardware) Evaluate->Further_Troubleshoot No Improvement

Caption: A workflow for systematic mobile phase optimization.

HILIC_vs_RPLC HILIC HILIC Stationary Phase: Polar Mobile Phase: High Organic Strong Solvent: Water Analyte: Polar (e.g., this compound) RPLC RPLC Stationary Phase: Non-Polar (e.g., C18) Mobile Phase: High Aqueous Strong Solvent: Organic (ACN/MeOH) Analyte: Less Polar Analyte This compound (Highly Polar) Analyte->HILIC Good Retention Analyte->RPLC Poor Retention (May require ion-pairing)

Caption: Comparison of HILIC and RPLC for polar analytes.

References

Technical Support Center: Minimizing Glucocheirolin Degradation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize Glucocheirolin degradation during sample preparation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its degradation a concern?

This compound is a type of glucosinolate, a class of organic compounds containing sulfur and nitrogen that are found in many pungent plants such as mustard, cabbage, and horseradish. Upon tissue damage, glucosinolates can be hydrolyzed by the enzyme myrosinase into various breakdown products, including isothiocyanates, which are of interest for their potential health benefits.[1] However, uncontrolled degradation of this compound during sample preparation can lead to inaccurate quantification and misinterpretation of its biological activity.

Q2: What are the primary factors that cause this compound degradation?

The three main factors contributing to this compound degradation during sample preparation are:

  • Enzymatic Hydrolysis: The enzyme myrosinase, naturally present in plant tissues, is the primary catalyst for glucosinolate degradation.[1] When plant cells are ruptured, myrosinase comes into contact with this compound, initiating its breakdown.

  • Thermal Degradation: Elevated temperatures can cause the non-enzymatic degradation of this compound. The rate of degradation is dependent on the temperature and the duration of heat exposure.

  • pH Instability: The pH of the extraction and processing solutions can significantly influence the stability of this compound and the profile of its degradation products.

Q3: What are the typical degradation products of this compound?

Upon hydrolysis by myrosinase, this compound, a 3-methylsulfonylpropyl glucosinolate, is expected to primarily yield 3-methylsulfonylpropyl isothiocyanate. However, depending on the reaction conditions (e.g., pH, presence of specifier proteins), other breakdown products like nitriles can also be formed.[2]

Q4: How can I prevent enzymatic degradation of this compound?

The key to preventing enzymatic degradation is to inactivate myrosinase as quickly as possible during sample preparation. This can be achieved through:

  • Heat Inactivation: Boiling the plant material in water or a methanol (B129727)/water mixture for a short period (e.g., 5-10 minutes) is a common and effective method.

  • Solvent Inactivation: Using a hot solvent mixture, such as 70% methanol at 75°C, can simultaneously extract this compound and inactivate myrosinase.

  • Freeze-drying (Lyophilization): This process can help to preserve the sample and minimize enzymatic activity, although it is often used in conjunction with other inactivation methods.

Q5: What is the optimal temperature for extracting and handling this compound?

Troubleshooting Guides

Issue 1: Low or no detection of this compound in my samples.
Possible Cause Troubleshooting Steps
Enzymatic Degradation - Ensure immediate and effective myrosinase inactivation upon sample collection. Freeze samples in liquid nitrogen immediately after harvesting. - Verify the effectiveness of your heat inactivation step. Ensure the entire sample reaches the target temperature (e.g., 75-100°C) for the specified time. - Consider using a higher percentage of methanol (e.g., 80%) in your extraction solvent to enhance myrosinase inactivation.
Thermal Degradation - Minimize the duration of any high-temperature steps. - After heat inactivation, cool the samples rapidly on ice. - Avoid repeated freeze-thaw cycles of your extracts.
Inappropriate Extraction Solvent - Ensure your extraction solvent is appropriate for the polar nature of this compound. Aqueous methanol or ethanol (B145695) solutions are commonly used. - Optimize the solvent-to-sample ratio to ensure efficient extraction.
HPLC Analysis Issues - Check the retention time of your this compound standard to ensure you are looking at the correct peak. - Verify the integrity of your HPLC column. - Ensure the mobile phase composition is correct and properly degassed.
Issue 2: Inconsistent or variable this compound concentrations across replicates.
Possible Cause Troubleshooting Steps
Incomplete Myrosinase Inactivation - Ensure uniform heating of all samples during the inactivation step. Small variations in temperature or time can lead to differing levels of enzyme activity.
Sample Heterogeneity - Homogenize the plant material thoroughly before taking aliquots for extraction. Glucosinolate distribution can vary within the plant tissue.
Inconsistent Extraction Volume or Time - Use precise volumes for extraction solvents and maintain consistent extraction times for all samples.
Matrix Effects in LC-MS/MS - If using LC-MS/MS, evaluate for matrix effects which can cause ion suppression or enhancement, leading to variability. The use of a stable isotope-labeled internal standard is recommended to correct for these effects.
Issue 3: Presence of unexpected peaks in my chromatogram.
Possible Cause Troubleshooting Steps
This compound Degradation Products - These peaks could be isothiocyanates, nitriles, or other breakdown products. - Compare their retention times to available standards of potential degradation products. - Optimize your sample preparation to minimize degradation (see FAQs and other troubleshooting guides).
Co-eluting Compounds - The sample matrix can contain numerous compounds that may co-elute with your analyte of interest. - Adjust the HPLC gradient, change the column, or use a more selective detector (e.g., MS/MS) to improve separation.
Contamination - Ensure all glassware, solvents, and reagents are clean and of high purity.

Data Presentation

Table 1: Thermal Stability of Various Glucosinolates (as a proxy for this compound)

GlucosinolateVegetable MatrixTemperature (°C)Degradation Rate Constant (k, min⁻¹)Reference
GluconapinBroccoli1000.002[3]
GluconapinRed Cabbage1000.005[3]
GlucobrassicinBroccoli1000.006[3]
GlucobrassicinRed Cabbage1000.003[3]
4-methoxyglucobrassicinBroccoli1000.012[3]
4-methoxyglucobrassicinRed Cabbage1000.006[3]

Note: Higher degradation rate constants indicate lower stability.

Table 2: Effect of pH on the Formation of Glucosinolate Hydrolysis Products

GlucosinolatepHPredominant Hydrolysis ProductReference
General GlucosinolatesAcidicNitriles[4]
General GlucosinolatesNeutral to Slightly AlkalineIsothiocyanates[4]

Experimental Protocols

Protocol 1: Extraction of this compound with Myrosinase Inactivation

This protocol is adapted from established methods for glucosinolate extraction.

Materials:

  • Plant tissue containing this compound

  • Liquid nitrogen

  • 70% Methanol (HPLC grade)

  • Water (HPLC grade)

  • Centrifuge tubes (50 mL)

  • Water bath or heating block

  • Centrifuge

  • Syringe filters (0.45 µm)

  • HPLC vials

Procedure:

  • Sample Homogenization: Immediately after harvesting, flash-freeze the plant tissue in liquid nitrogen. Grind the frozen tissue to a fine powder using a mortar and pestle or a cryogenic grinder.

  • Myrosinase Inactivation and Extraction: a. Weigh approximately 200 mg of the frozen powder into a 50 mL centrifuge tube. b. Preheat a water bath or heating block to 75°C. c. Add 5 mL of pre-heated 70% methanol to the sample. d. Immediately place the tube in the 75°C water bath for 10 minutes, vortexing occasionally.

  • Centrifugation: a. After heating, cool the tubes on ice for 5 minutes. b. Centrifuge the tubes at 4000 x g for 15 minutes at 4°C.

  • Supernatant Collection: a. Carefully collect the supernatant and transfer it to a clean tube.

  • Re-extraction (Optional but Recommended): a. Add another 5 mL of 70% methanol (at room temperature) to the pellet, vortex thoroughly, and centrifuge again. b. Combine the second supernatant with the first.

  • Filtration and Storage: a. Filter the combined supernatant through a 0.45 µm syringe filter into an HPLC vial. b. Store the extracts at -20°C or lower until analysis.

Mandatory Visualization

Glucocheirolin_Degradation_Pathway This compound This compound Unstable_Aglycone Unstable Aglycone This compound->Unstable_Aglycone Myrosinase Hydrolysis Nitrile 3-Methylsulfonylpropyl Nitrile This compound->Nitrile Thermal Degradation Myrosinase Myrosinase Heat_pH Heat_pH Isothiocyanate 3-Methylsulfonylpropyl Isothiocyanate Unstable_Aglycone->Isothiocyanate Spontaneous Rearrangement (Neutral/Alkaline pH) Unstable_Aglycone->Nitrile Rearrangement (Acidic pH, Specifier Proteins)

Caption: this compound degradation pathways.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_extraction Extraction & Inactivation cluster_purification Purification cluster_analysis Analysis Harvest 1. Harvest Plant Material Freeze 2. Flash Freeze (Liquid Nitrogen) Harvest->Freeze Grind 3. Grind to Fine Powder Freeze->Grind Add_Solvent 4. Add Hot Solvent Grind->Add_Solvent Heat_75C 5. Heat at 75°C (10 min) Add_Solvent->Heat_75C 70% Methanol Cool 6. Cool on Ice Heat_75C->Cool Centrifuge 7. Centrifuge Cool->Centrifuge Collect_Supernatant 8. Collect Supernatant Centrifuge->Collect_Supernatant Filter 9. Filter (0.45 µm) Collect_Supernatant->Filter HPLC_Analysis 10. HPLC/LC-MS Analysis Filter->HPLC_Analysis

Caption: Workflow for this compound extraction.

References

Enhancing the stability of Glucocheirolin under various pH and temperature conditions

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center

For researchers, scientists, and drug development professionals working with Glucocheirolin, ensuring its stability under various experimental conditions is paramount for obtaining reliable and reproducible results. This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the handling and analysis of this compound, with a focus on mitigating degradation due to pH and temperature variations.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that affect the stability of this compound?

A1: The stability of this compound, like other glucosinolates, is primarily influenced by temperature, pH, and the presence of the enzyme myrosinase. High temperatures and extreme pH values (both acidic and alkaline) can lead to its degradation. Myrosinase, which is often co-extracted with glucosinolates from plant materials, will enzymatically hydrolyze this compound if not properly inactivated.

Q2: What are the expected degradation products of this compound?

A2: Under thermal stress, this compound can degrade into isothiocyanates (such as 3-methylsulfonylpropyl isothiocyanate) and nitriles. The formation of these products is highly dependent on the pH of the solution. Acidic conditions tend to favor the formation of nitriles, while neutral to slightly alkaline conditions promote the formation of isothiocyanates.

Q3: How can I prevent enzymatic degradation of this compound during extraction?

A3: To prevent enzymatic degradation by myrosinase, it is crucial to inactivate the enzyme immediately upon tissue disruption. This can be achieved by methods such as freeze-drying the plant material followed by extraction with a hot solvent (e.g., 70% methanol (B129727) at 70°C for 10 minutes) or by microwave treatment of the plant tissue before extraction.

Q4: What are the optimal storage conditions for this compound?

A4: For long-term stability, pure this compound should be stored as a dry powder at -20°C or below, protected from light and moisture. In solution, it is recommended to prepare fresh solutions for each experiment. If short-term storage of a solution is necessary, it should be kept at 2-8°C for no longer than 24 hours, although stability under these conditions should be verified for your specific experimental setup.

Troubleshooting Guide

This guide addresses specific issues that may arise during experiments involving this compound.

Issue Potential Cause Recommended Solution
Inconsistent analytical results (e.g., variable peak areas in HPLC) 1. Degradation of this compound in solution. 2. Inconsistent sample preparation.3. HPLC system variability.1. Prepare fresh solutions of this compound for each analytical run. If using a stock solution, assess its stability over the timeframe of your experiment. Keep solutions on ice or in a cooled autosampler.2. Ensure a standardized and validated sample preparation protocol is strictly followed.3. Run system suitability tests before each analytical batch to ensure consistent HPLC performance.
Appearance of unexpected peaks in chromatograms 1. Formation of this compound degradation products. 2. Contamination of the sample or mobile phase.1. Analyze for known degradation products. Use LC-MS/MS to identify the unexpected peaks based on their mass-to-charge ratio. Compare retention times with standards of potential degradation products if available.2. Run blank injections of the mobile phase and solvent used to dissolve the sample to identify sources of contamination.
Low recovery of this compound after experimental treatment 1. Significant degradation due to experimental conditions (high temperature or extreme pH). 2. Inefficient extraction from the experimental matrix.1. Conduct pilot stability studies to determine the degradation kinetics of this compound under your specific experimental conditions. This will help in designing experiments that minimize degradation.2. Optimize your extraction procedure. Ensure the solvent is appropriate for this compound and that the extraction time and temperature are sufficient without causing degradation.
Precipitation of this compound in solution 1. Exceeding the solubility limit of this compound in the chosen solvent. 2. Change in temperature affecting solubility.1. Consult the solubility data for this compound in your solvent. Prepare solutions at concentrations below the solubility limit. Gentle warming and sonication may aid dissolution, but be mindful of potential thermal degradation.2. Ensure the storage and experimental temperatures are within a range where the compound remains soluble.

Quantitative Stability Data

While specific quantitative kinetic data for the degradation of isolated this compound under a wide range of pH and temperature conditions is not extensively available in published literature, the following tables provide a summary of the expected stability trends based on general glucosinolate behavior. Researchers should perform their own stability studies to obtain precise data for their specific experimental conditions.

Table 1: Expected Thermal Stability of this compound in Aqueous Solution (pH 7.0)

Temperature (°C)Expected StabilityPrimary Degradation Products
4HighMinimal degradation
25 (Room Temp)ModerateSlow degradation over time
60LowSignificant degradation
100Very LowRapid degradation

Table 2: Expected pH Stability of this compound in Aqueous Solution at 25°C

pHExpected StabilityPredominant Degradation Pathway
3LowNitrile formation
5Moderate-
7HighIsothiocyanate formation (slow)
9ModerateIsothiocyanate formation
11LowRapid degradation

Experimental Protocols

Protocol 1: General Procedure for Assessing Thermal Stability of this compound

  • Preparation of Stock Solution: Prepare a stock solution of this compound of known concentration in a suitable buffer (e.g., 10 mM phosphate (B84403) buffer, pH 7.0).

  • Incubation: Aliquot the stock solution into several vials. Incubate the vials at different temperatures (e.g., 4°C, 25°C, 40°C, 60°C, and 80°C) for specific time intervals (e.g., 0, 1, 2, 4, 8, and 24 hours).

  • Sampling: At each time point, remove a vial from each temperature and immediately cool it on ice to stop further degradation.

  • Analysis: Analyze the samples by a validated analytical method, such as HPLC-UV or LC-MS/MS, to quantify the remaining this compound and any major degradation products.

  • Data Analysis: Plot the concentration of this compound as a function of time for each temperature to determine the degradation kinetics.

Protocol 2: General Procedure for Assessing pH Stability of this compound

  • Preparation of Buffer Solutions: Prepare a series of buffers with a range of pH values (e.g., pH 3, 5, 7, 9, and 11).

  • Incubation: Prepare solutions of this compound in each buffer at a known concentration. Incubate these solutions at a constant temperature (e.g., 25°C or 37°C) for specific time intervals (e.g., 0, 1, 2, 4, 8, and 24 hours).

  • Sampling: At each time point, take an aliquot from each pH solution and neutralize it if necessary to quench the reaction.

  • Analysis: Analyze the samples using a validated analytical method to determine the concentration of remaining this compound and the formation of degradation products.

  • Data Analysis: Plot the concentration of this compound as a function of time for each pH to evaluate the stability and degradation pathways.

Visualizations

Glucocheirolin_Degradation_Pathway This compound This compound UnstableAglycone Unstable Aglycone This compound->UnstableAglycone  Heat or Myrosinase Isothiocyanate 3-Methylsulfonylpropyl Isothiocyanate UnstableAglycone->Isothiocyanate  pH > 7 Nitrile 4-Methylsulfonylbutanenitrile UnstableAglycone->Nitrile  pH < 7 Stability_Testing_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis Stock Prepare this compound Stock Solution Temp_Incubate Incubate at Different Temperatures Stock->Temp_Incubate Buffers Prepare Buffers (Varying pH) pH_Incubate Incubate at Different pH Buffers->pH_Incubate Sampling Sample at Time Intervals Temp_Incubate->Sampling pH_Incubate->Sampling Analysis HPLC or LC-MS/MS Analysis Sampling->Analysis Data Determine Degradation Kinetics Analysis->Data

Technical Support Center: Quantification of Glucocheirolin by Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the quantification of Glucocheirolin using mass spectrometry. Our goal is to help you address common challenges, particularly those related to matrix effects, to ensure accurate and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they impact this compound quantification?

A1: Matrix effects in LC-MS analysis refer to the alteration of the ionization efficiency of the target analyte, in this case, this compound, due to co-eluting compounds from the sample matrix. These effects can manifest as either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), leading to inaccurate quantification, poor reproducibility, and reduced sensitivity. In complex matrices such as plant extracts or biological fluids, components like salts, lipids, and pigments can interfere with the ionization process of this compound in the mass spectrometer's source.

Q2: How can I determine if my this compound analysis is affected by matrix effects?

A2: A common method to assess matrix effects is the post-extraction spike comparison. This involves comparing the peak area of a this compound standard spiked into a blank matrix extract (a sample processed without the analyte) to the peak area of the same standard in a neat solvent. A significant difference between these two measurements indicates the presence of matrix effects. Another qualitative technique is post-column infusion, where a constant flow of a this compound standard is introduced into the mass spectrometer after the analytical column. Injection of a blank matrix extract will show a dip or rise in the baseline signal at retention times where matrix components elute and cause ion suppression or enhancement, respectively.

Q3: What is the best way to compensate for matrix effects in this compound quantification?

A3: The most effective method to compensate for matrix effects is the use of a stable isotope-labeled (SIL) internal standard of this compound. A SIL internal standard has the same chemical properties and chromatographic retention time as this compound and will be affected by matrix effects in the same way. By measuring the ratio of the analyte to the internal standard, accurate quantification can be achieved. However, a commercial SIL-Glucocheirolin may not be readily available. In such cases, a structurally similar glucosinolate's SIL internal standard or a carefully selected surrogate internal standard that co-elutes with this compound can be used, though with less accuracy. Alternatively, matrix-matched calibration curves can be prepared by spiking known concentrations of this compound into blank matrix extracts.

Q4: Are there any quick methods to reduce matrix effects if I don't have an internal standard?

A4: A simple approach is to dilute the sample extract. This reduces the concentration of interfering compounds along with the analyte. However, this may compromise the sensitivity of the assay, especially for low-level quantification. Optimizing chromatographic conditions to separate this compound from co-eluting matrix components is another effective strategy.

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps & Recommendations
Poor/inconsistent this compound signal intensity Significant and variable matrix effects (ion suppression) between samples.1. Assess Matrix Effect: Perform a post-extraction spike experiment to quantify the degree of ion suppression. 2. Improve Sample Cleanup: Implement a more rigorous sample preparation method. Solid-Phase Extraction (SPE) with a weak anion exchange (WAX) sorbent is effective for purifying glucosinolates. 3. Optimize Chromatography: Modify the LC gradient to better separate this compound from the interfering matrix components. Consider using a hydrophilic interaction liquid chromatography (HILIC) column, which can provide good retention and separation for polar compounds like glucosinolates. 4. Sample Dilution: Dilute the sample extract to reduce the concentration of matrix components. This is a trade-off with sensitivity.
Low recovery of this compound Inefficient extraction from the sample matrix. Degradation of this compound during sample preparation.1. Optimize Extraction Solvent: Typically, a mixture of methanol (B129727) and water (e.g., 70-80% methanol) is used for glucosinolate extraction. Boiling the solvent or heating the sample during extraction can help to inactivate myrosinase, an enzyme that degrades glucosinolates. 2. Evaluate Extraction Technique: Sonication or microwave-assisted extraction can improve extraction efficiency compared to simple vortexing. 3. Check for Degradation: Ensure that myrosinase is inactivated, especially when working with fresh plant material. This can be achieved by freeze-drying the sample, freezing in liquid nitrogen, or using hot solvents for extraction.
High background noise or interfering peaks Insufficient sample cleanup or carryover from previous injections.1. Enhance Sample Preparation: Use Solid-Phase Extraction (SPE) to remove interfering compounds. 2. Wash the LC System: Implement a robust needle and injection port washing protocol between samples to minimize carryover. 3. Check for Contamination: Analyze a blank solvent injection to ensure the noise is not coming from the LC-MS system itself.
Inaccurate quantification despite using an internal standard The chosen internal standard is not behaving similarly to this compound.1. Validate the Internal Standard: Ensure the internal standard co-elutes with this compound and shows a similar response to matrix effects. 2. Consider a Different Internal Standard: If a SIL-Glucocheirolin is not available, test other glucosinolate standards to find one with the closest chromatographic and ionization behavior. For example, glucosinalbin (B191337) or glucoraphenin (B1237682) have been used as internal standards for the quantification of other glucosinolates[1].

Quantitative Data Summary

The following tables provide an example of LC-MS/MS parameters for this compound analysis and illustrative data on matrix effects and method validation.

Table 1: LC-MS/MS Parameters for this compound Quantification [1]

ParameterValue
LC Column HILIC (Hydrophilic Interaction Liquid Chromatography)
Mobile Phase Acetonitrile/water gradient with a buffer (e.g., ammonium (B1175870) formate)
Ionization Mode Negative Electrospray Ionization (ESI-)
Precursor Ion (Q1) m/z 422.1
Product Ion (Q3) m/z 97 / 259
Collision Energy (CE) 26 eV
Internal Standard Glucosinalbin or Glucoraphenin (if this compound is absent in the sample)

Table 2: Illustrative Method Validation Data for this compound Analysis

Parameter Result Acceptance Criteria
Linearity (R²) >0.998≥0.99
Limit of Detection (LOD) 0.005 µg/gS/N ≥ 3
Limit of Quantification (LOQ) 0.015 µg/gS/N ≥ 10
Recovery (%) 85-110%70-120%
Intra-day Precision (%RSD) < 10%< 15%
Inter-day Precision (%RSD) < 12%< 15%
Matrix Effect (%) *88% - 105%80-120%

*Note: Matrix effect is calculated as (Peak area in matrix / Peak area in solvent) x 100%. Values below 100% indicate ion suppression, while values above 100% indicate ion enhancement. This data is illustrative and the actual matrix effect will depend on the specific matrix and experimental conditions.

Experimental Protocols

Protocol 1: Extraction of this compound from Plant Material

This protocol is a general guideline for the extraction of this compound from freeze-dried plant material.

  • Sample Homogenization: Weigh approximately 100 mg of freeze-dried and finely ground plant material into a 2 mL microcentrifuge tube.

  • Myrosinase Inactivation and Extraction: Add 1 mL of 80% methanol pre-heated to 75°C. Vortex vigorously for 1 minute.

  • Incubation: Place the tube in a heating block at 75°C for 20 minutes.

  • Sonication: Sonicate the sample for 20 minutes at room temperature.

  • Centrifugation: Centrifuge the sample at 10,000 x g for 10 minutes.

  • Collection of Supernatant: Carefully transfer the supernatant to a clean tube.

  • Dilution: Dilute the extract with ultrapure water to minimize the solvent effect in the LC-MS analysis.

  • Filtration: Filter the diluted extract through a 0.22 µm syringe filter before injection into the LC-MS/MS system.

Protocol 2: Assessment of Matrix Effect using Post-Extraction Spike
  • Prepare Blank Matrix Extract: Extract a sample known to be free of this compound using the same procedure as for the unknown samples.

  • Prepare Spiked Samples:

    • Set A (Matrix + Analyte): Spike a known amount of this compound standard solution into the blank matrix extract.

    • Set B (Solvent + Analyte): Spike the same amount of this compound standard solution into the initial mobile phase solvent.

  • Analysis: Analyze both sets of samples by LC-MS/MS.

  • Calculation: Calculate the matrix effect using the following formula:

    • Matrix Effect (%) = (Mean peak area of Set A / Mean peak area of Set B) * 100

Visualizations

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Homogenization 1. Sample Homogenization (Freeze-dried plant material) Extraction 2. Extraction with 80% Methanol at 75°C Homogenization->Extraction Centrifugation 3. Centrifugation Extraction->Centrifugation Supernatant 4. Supernatant Collection Centrifugation->Supernatant Dilution 5. Dilution & Filtration Supernatant->Dilution LC_Separation 6. HILIC Separation Dilution->LC_Separation MS_Detection 7. MS/MS Detection (MRM Mode) LC_Separation->MS_Detection Data_Processing 8. Data Processing & Quantification MS_Detection->Data_Processing

Caption: Experimental workflow for this compound quantification.

Troubleshooting_Logic Start Inconsistent/ Low Signal Assess_ME Assess Matrix Effect (Post-Extraction Spike) Start->Assess_ME ME_Present Matrix Effect Significant? Assess_ME->ME_Present Improve_Cleanup Improve Sample Cleanup (e.g., SPE) ME_Present->Improve_Cleanup Yes No_ME Check Instrument Performance ME_Present->No_ME No Optimize_LC Optimize Chromatography Improve_Cleanup->Optimize_LC Dilute Dilute Sample Optimize_LC->Dilute Re_evaluate Re-evaluate Signal Dilute->Re_evaluate

Caption: Troubleshooting logic for low this compound signal.

References

Technical Support Center: Strategies to Increase the Purity of Synthesized Glucocheirolin

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Glucocheirolin synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to help you increase the purity of your synthesized this compound.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common issues encountered during the synthesis and purification of this compound.

Q1: My final product has a low purity after synthesis. What are the common impurities I should be looking for?

A1: Low purity in synthesized this compound can be attributed to several factors, including incomplete reactions, side reactions, and degradation of the product during workup and purification. Common impurities include:

  • Unreacted Starting Materials: This can include the thiohydroximate precursor and the activated glucose donor.

  • Byproducts of Glycosylation: The formation of regioisomers or anomers of the desired this compound can occur during the coupling reaction.

  • Degradation Products: Glucosinolates are susceptible to degradation, especially under certain pH and temperature conditions.[1][2] Common degradation products include isothiocyanates, nitriles, and thiocyanates.[1][2][3][4]

  • Reagents from Workup: Residual reagents from the workup process, such as salts, can also contaminate the final product.

Q2: I am seeing multiple spots on my TLC analysis of the crude reaction mixture. How can I identify what they are?

A2: Thin Layer Chromatography (TLC) is a quick method to assess the composition of your crude product. Different visualization techniques can help identify the nature of the spots:

  • UV Light (254 nm): Compounds with a UV chromophore, such as aromatic impurities, will appear as dark spots.

  • p-Anisaldehyde Stain: This is a general-purpose stain that is sensitive to most functional groups. Different compounds will stain different colors upon heating.

  • Iodine Vapor: This stain is useful for visualizing unsaturated and aromatic compounds.

  • Potassium Permanganate Stain: This stain is effective for detecting oxidizable functional groups like alkenes, alkynes, alcohols, and amines, which will appear as yellow or brown spots on a purple background.[5]

To further identify the spots, you can run co-spots with your starting materials. For more definitive identification of major impurities, techniques like LC-MS or NMR of the crude mixture can be employed.

Q3: My this compound appears to be degrading during purification. How can I minimize this?

A3: this compound, like other glucosinolates, is sensitive to thermal stress and pH extremes.[1][2] To minimize degradation:

  • Temperature Control: Avoid high temperatures during workup and purification. Concentrate solutions under reduced pressure at low temperatures (e.g., below 40°C).

  • pH Management: Maintain a neutral or slightly acidic pH during purification.[2] Strong acidic or basic conditions can lead to the formation of nitriles or other degradation products.[2]

  • Minimize Time in Solution: Prolonged exposure to solvents, especially at non-optimal pH, can lead to degradation. Process your material as efficiently as possible.

Q4: What is the most effective chromatographic method for purifying synthetic this compound?

A4: The choice of chromatographic method depends on the scale of your synthesis and the nature of the impurities.

  • Ion-Exchange Chromatography: This is a highly effective method for purifying glucosinolates, which are anionic due to their sulfate (B86663) group.[6][7] Anion-exchange resins can be used to capture this compound while allowing neutral or cationic impurities to be washed away. Elution is typically achieved with a salt gradient.

  • Preparative High-Performance Liquid Chromatography (Prep-HPLC): This technique offers high resolution and is suitable for obtaining highly pure this compound.[8][9][10] Reversed-phase (C18) columns are commonly used.[11]

  • Mixed-Mode Chromatography: Columns with both reversed-phase and weak anion-exchange properties can provide excellent separation of glucosinolates from other compounds in a complex mixture.[7]

Q5: I am having trouble removing all the salt from my sample after ion-exchange chromatography. What should I do?

A5: Residual salt is a common issue after ion-exchange chromatography. Here are some strategies to address this:

  • Dialysis/Diafiltration: For larger quantities, these techniques can be effective for removing salt.

  • Size-Exclusion Chromatography (SEC): A desalting column can be used to separate the larger this compound molecule from smaller salt ions.

  • Reversed-Phase Solid-Phase Extraction (SPE): The crude product can be loaded onto a C18 SPE cartridge, the salt washed away with water, and the this compound eluted with a methanol/water mixture.

  • Recrystallization: If a suitable solvent system can be found, recrystallization is an excellent final step for removing residual salts.

Q6: Can I use recrystallization to purify this compound? What solvents are recommended?

A6: Recrystallization can be an effective final purification step if your this compound is semi-pure. The key is to find a solvent or solvent system in which this compound is soluble at high temperatures but insoluble at low temperatures.

Commonly used solvent systems for the recrystallization of polar organic compounds include:

  • Ethanol/Water

  • Acetone/Water

  • Methanol/Diethyl ether

  • n-Hexane/Acetone[12][13]

You will need to perform small-scale solubility tests to determine the optimal solvent system for your synthesized this compound.

Q7: My NMR spectrum shows persistent impurities in the aliphatic region (0-2.5 ppm). What could these be and how can I remove them?

A7: Impurities in the 0-2.5 ppm region of an NMR spectrum often correspond to aliphatic compounds. In the context of this compound synthesis, these could be:

  • Grease from glassware.

  • Residual solvents from purification (e.g., ethyl acetate, hexane).

  • Side-products from the synthesis that lack the glucosinolate core structure.

To remove these:

  • Ensure all glassware is scrupulously clean.

  • Thoroughly dry your sample under high vacuum to remove residual solvents.

  • If the impurities are non-polar, a liquid-liquid extraction with a non-polar solvent like hexane (B92381) may be effective if your this compound is in an aqueous layer. Alternatively, reversed-phase chromatography should effectively separate these non-polar impurities.

Data on Purification Strategies

The following table summarizes the effectiveness of different purification techniques for glucosinolates, which can be applied to synthesized this compound.

Purification TechniquePrinciplePurity AchievedRecoveryKey Considerations
Anion-Exchange Chromatography Separation based on the negative charge of the sulfate group.Purity can be increased from ~43% to ~80%.[6]65-73% for sinigrin (B192396) (a similar glucosinolate).[6]Effective for removing neutral and cationic impurities. Requires a subsequent desalting step.
Preparative HPLC (Reversed-Phase) Separation based on polarity.>98% for glucoraphanin (B191350) (a similar glucosinolate).[8]Moderate to high, but can be lower for very complex mixtures.High resolution, suitable for obtaining highly pure material. Can be costly and time-consuming for large quantities.[8][9][14]
High-Speed Counter-Current Chromatography (HSCCC) Liquid-liquid partitioning.98% for glucoraphanin.HighSuitable for preparative scale purification of polar compounds.[15]

Experimental Protocols

Protocol 1: Purification of Crude Synthetic this compound using Anion-Exchange Chromatography

  • Resin Preparation: Swell a strong basic anion-exchange resin (e.g., DEAE-Sephadex) in a suitable buffer (e.g., 20 mM sodium acetate, pH 5.5).[11] Pack the resin into a column.

  • Column Equilibration: Equilibrate the column by washing with several column volumes of the starting buffer.

  • Sample Loading: Dissolve the crude synthetic this compound in a minimal amount of the starting buffer and load it onto the column.

  • Washing: Wash the column with the starting buffer to remove unbound, neutral, and cationic impurities. Monitor the eluate by TLC or UV-Vis spectroscopy until no more impurities are detected.

  • Elution: Elute the bound this compound using a linear gradient of a salt solution (e.g., 0-1 M NaCl in the starting buffer).

  • Fraction Collection: Collect fractions and analyze them by TLC or HPLC to identify those containing pure this compound.

  • Desalting: Combine the pure fractions and remove the salt using one of the methods described in Q5.

  • Lyophilization: Lyophilize the desalted solution to obtain pure this compound as a solid.

Protocol 2: Purity Assessment by HPLC

  • Column: Use a reversed-phase C18 column (e.g., 4.6 x 150 mm, 3 µm particle size).[11]

  • Mobile Phase:

  • Gradient: Run a linear gradient from a low percentage of Solvent B to a high percentage over a suitable time (e.g., 5% to 95% acetonitrile over 20 minutes).

  • Flow Rate: 0.75 mL/min.[11]

  • Column Temperature: 40°C.[11]

  • Detection: UV detector at 229 nm.[11]

  • Quantification: Calculate purity based on the relative peak area of this compound compared to the total peak area of all components in the chromatogram.

Visualizations

experimental_workflow crude Crude Synthesized This compound dissolve Dissolve in Starting Buffer crude->dissolve load Load onto Anion- Exchange Column dissolve->load wash Wash with Starting Buffer load->wash elute Elute with Salt Gradient wash->elute collect Collect Fractions elute->collect analyze Analyze Fractions (TLC/HPLC) collect->analyze pool Pool Pure Fractions analyze->pool desalt Desalt pool->desalt lyophilize Lyophilize desalt->lyophilize pure Pure this compound lyophilize->pure

Caption: Workflow for the purification of synthesized this compound.

logical_relationship cluster_impurities Potential Impurities cluster_purification Purification Strategies cluster_analysis Purity Analysis Unreacted\nStarting Materials Unreacted Starting Materials Side-Reaction\nByproducts Side-Reaction Byproducts Degradation\nProducts\n(Isothiocyanates, Nitriles) Degradation Products (Isothiocyanates, Nitriles) Workup\nReagents (Salts) Workup Reagents (Salts) Ion-Exchange\nChromatography Ion-Exchange Chromatography Pure\nthis compound Pure This compound Ion-Exchange\nChromatography->Pure\nthis compound Preparative\nHPLC Preparative HPLC Preparative\nHPLC->Pure\nthis compound Recrystallization Recrystallization Recrystallization->Pure\nthis compound HPLC HPLC LC-MS LC-MS NMR NMR Crude\nthis compound Crude This compound Crude\nthis compound->Unreacted\nStarting Materials Crude\nthis compound->Side-Reaction\nByproducts Crude\nthis compound->Degradation\nProducts\n(Isothiocyanates, Nitriles) Crude\nthis compound->Workup\nReagents (Salts) Crude\nthis compound->Ion-Exchange\nChromatography Input to Crude\nthis compound->Preparative\nHPLC Input to Crude\nthis compound->Recrystallization Input to Pure\nthis compound->HPLC Verified by Pure\nthis compound->LC-MS Verified by Pure\nthis compound->NMR Verified by

References

Controlling myrosinase activity during Glucocheirolin extraction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for controlling myrosinase activity during glucocheirolin (B91262) extraction.

Troubleshooting Guides

Issue 1: Low or No Yield of this compound in the Final Extract.

Possible Cause: Uncontrolled myrosinase activity during the extraction process, leading to the hydrolysis of this compound into other compounds.

Solutions:

  • Heat Inactivation: Myrosinase is a heat-labile enzyme. Applying heat to the plant material before or during extraction is a common and effective method for its inactivation.[1][2] The optimal temperature and duration for inactivation can vary depending on the plant species and the specific experimental setup. For instance, heating broccoli myrosinase at 60°C for about 3 minutes can lead to over 90% loss of its activity.[1][2] However, for other species like red or white cabbage, it might take 30 minutes at 70°C to achieve the same level of inactivation.[1][2] It is crucial to optimize the heating conditions to ensure complete myrosinase inactivation without degrading the target compound, this compound.

  • pH Adjustment: Myrosinase activity is highly dependent on pH.[3][4][5][6] Generally, myrosinase exhibits optimal activity in a pH range of 4 to 7.[3] Adjusting the pH of the extraction buffer to be outside this optimal range can significantly inhibit or inactivate the enzyme. Acidic conditions, particularly a pH below 3, have been shown to be effective in preventing myrosinase activity.[6] Conversely, a slightly alkaline environment (e.g., pH 9) can also be employed.[3][6]

  • Use of Chemical Inhibitors: Certain chemical compounds can act as inhibitors of myrosinase. While less common for routine extractions due to potential interference with downstream applications, specific inhibitors can be employed. It's important to select an inhibitor that is effective and easily removable in subsequent purification steps.

Issue 2: Inconsistent this compound Yields Between Batches.

Possible Cause: Variability in the effectiveness of myrosinase inactivation.

Solutions:

  • Standardize Inactivation Protocol: Ensure that the chosen inactivation method (heat or pH adjustment) is applied consistently across all batches. This includes precise control over temperature, duration of heating, and the exact pH of the extraction buffer.

  • Monitor Inactivation Efficiency: If possible, perform a quick activity assay on a small aliquot of the plant material after the inactivation step to confirm the absence of myrosinase activity before proceeding with the full extraction. A simple method involves monitoring the degradation of a known glucosinolate substrate, like sinigrin, using spectrophotometry.[7][8]

Frequently Asked Questions (FAQs)

Q1: What is the optimal temperature for inactivating myrosinase without degrading this compound?

A1: The optimal temperature for myrosinase inactivation can vary between different plant species. For many Brassica species, temperatures between 60°C and 80°C are effective for inactivating myrosinase.[2][9] For example, studies on broccoli have shown that myrosinase activity is significantly reduced after treatment at 60°C for a few minutes.[1][2][9] It is recommended to perform a pilot experiment to determine the lowest effective temperature and shortest duration required for complete inactivation in your specific plant material to minimize the risk of this compound degradation.

Q2: How does pH affect myrosinase activity and this compound stability?

A2: Myrosinase activity is optimal in the pH range of 4 to 7.[3] To inhibit its activity, you can adjust the pH of your extraction solvent to be either more acidic (pH < 4) or more alkaline (pH > 8).[6] Very acidic conditions (pH < 3) are generally effective at preventing myrosinase-mediated hydrolysis.[6] Glucosinolates are generally more stable under slightly acidic conditions. Extreme pH values (highly acidic or alkaline) combined with high temperatures should be avoided as they can lead to the chemical degradation of this compound.

Q3: Can I use boiling water or solvents for extraction to inactivate myrosinase simultaneously?

A3: Yes, using boiling water or a boiling solvent (e.g., 70% methanol) for the initial extraction step is a common and effective method to simultaneously inactivate myrosinase and extract glucosinolates. The high temperature of the boiling liquid rapidly denatures the enzyme upon contact.[1] This method is often used for the extraction of glucosinolates from various plant sources.

Q4: Are there any visual indicators that myrosinase is active in my extract?

A4: There are no direct, simple visual indicators of myrosinase activity during the extraction process itself. The hydrolysis of glucosinolates is a molecular-level event. The consequences of myrosinase activity, such as a lower yield of the parent glucosinolate, are only apparent after chemical analysis (e.g., HPLC) of the final extract. Therefore, it is crucial to proactively implement control measures rather than relying on visual cues.

Data Presentation

Table 1: Effect of Temperature on Myrosinase Activity in Broccoli

Temperature (°C)Treatment Time (minutes)Myrosinase Inactivation (%)Reference
403 - 72.4 - 4.9[9]
503 - 714.9 - 23.8[9]
603>90[1][2]
60759.3[9]
7010>95[9]
8012100[9]

Table 2: Effect of pH on Myrosinase Activity

pHRelative Myrosinase ActivityNotesReference
< 3Activity often undetectableFavorable for inhibiting hydrolysis[6]
3HighCan favor nitrile formation[10]
4 - 7OptimalRange of highest enzyme activity[3]
8 - 9Maintained/Slightly HigherCan favor isothiocyanate formation[3][6]

Experimental Protocols

Protocol 1: Heat Inactivation of Myrosinase Prior to this compound Extraction

  • Sample Preparation: Harvest fresh plant material (e.g., seeds of Erysimum cheiri). If necessary, grind the material to a fine powder, preferably under liquid nitrogen to prevent enzymatic activity.

  • Heat Treatment:

    • Oven Drying: Spread the powdered material in a thin layer on a tray and place it in a pre-heated oven at 70-80°C for 10-15 minutes.

    • Boiling Ethanol (B145695)/Methanol: Add the powdered material directly to a flask containing boiling 70% ethanol or methanol. The volume of the solvent should be sufficient to fully immerse the powder (e.g., 1:10 solid to solvent ratio). Boil for 5-10 minutes.

  • Extraction:

    • After oven drying, allow the material to cool before proceeding with extraction using a suitable solvent (e.g., 70% methanol).

    • If using the boiling solvent method, cool the mixture and then proceed with further extraction steps (e.g., sonication, shaking).

  • Solid-Liquid Separation: Centrifuge or filter the mixture to separate the solid plant debris from the liquid extract containing this compound.

  • Further Purification: The crude extract can then be subjected to further purification steps as required.

Protocol 2: pH-Controlled Extraction of this compound

  • Sample Preparation: Prepare the plant material as described in Protocol 1.

  • Preparation of Extraction Buffer: Prepare an extraction buffer with a pH outside the optimal range for myrosinase activity. For example, use a buffer adjusted to pH 2.5-3.0 with an appropriate acid (e.g., formic acid or hydrochloric acid).

  • Extraction:

    • Suspend the powdered plant material in the pre-chilled, low-pH extraction buffer.

    • Perform the extraction by stirring or sonicating the mixture for a defined period at a low temperature (e.g., 4°C) to minimize potential chemical degradation.

  • Solid-Liquid Separation: Separate the solid and liquid phases by centrifugation or filtration.

  • Neutralization and Further Processing: If necessary for downstream applications, the pH of the extract can be carefully neutralized. Proceed with further purification steps.

Mandatory Visualization

Glucocheirolin_Hydrolysis This compound This compound UnstableAglycone Unstable Aglycone This compound->UnstableAglycone Hydrolysis Myrosinase Myrosinase (Enzyme) Myrosinase->UnstableAglycone Water H₂O Water->UnstableAglycone Glucose Glucose UnstableAglycone->Glucose HydrolysisProducts Isothiocyanates, Nitriles, etc. UnstableAglycone->HydrolysisProducts Spontaneous Rearrangement

Caption: Biochemical pathway of this compound hydrolysis by myrosinase.

Extraction_Workflow cluster_start Sample Preparation cluster_inactivation Myrosinase Inactivation (Crucial Step) cluster_extraction Extraction cluster_purification Downstream Processing Start Plant Material (e.g., Erysimum cheiri seeds) Grinding Grinding (optional, in liquid N₂) Start->Grinding Heat Heat Treatment (e.g., 70-80°C) Grinding->Heat pH_Control pH Adjustment (e.g., pH < 4) Grinding->pH_Control Extraction Solvent Extraction (e.g., 70% Methanol) Heat->Extraction pH_Control->Extraction Separation Solid-Liquid Separation (Centrifugation/Filtration) Extraction->Separation Purification Further Purification (e.g., Chromatography) Separation->Purification Final_Product Pure this compound Purification->Final_Product

Caption: Experimental workflow for this compound extraction with myrosinase control.

References

Resolving co-elution issues of Glucocheirolin with other glucosinolates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving common issues encountered during the analysis of glucosinolates, with a specific focus on the co-elution of Glucocheirolin.

Frequently Asked Questions (FAQs)

Q1: What are the primary reasons for the co-elution of this compound with other glucosinolates in reversed-phase HPLC analysis?

A1: The co-elution of this compound with other structurally similar glucosinolates is a common challenge in HPLC analysis. The primary reasons for this issue include:

  • Inadequate Chromatographic Resolution: The chosen HPLC column and mobile phase may not provide sufficient selectivity to separate compounds with similar physicochemical properties.

  • Suboptimal Mobile Phase Gradient: An improperly optimized gradient may not effectively separate closely eluting compounds.

  • Poor Column Condition: Over time, column performance can degrade, leading to peak broadening and a loss of resolution.

  • Sample Matrix Effects: Complex sample matrices can interfere with the separation, causing peaks to overlap.

Q2: Which glucosinolates are most likely to co-elute with this compound?

A2: Glucosinolates with similar polarities and structures are prone to co-eluting with this compound. The most commonly reported co-eluting glucosinolates are:

  • Progoitrin: This 2-hydroxy-3-butenyl glucosinolate often has a retention time very close to that of this compound under standard reversed-phase conditions.[1]

  • Glucoraphanin: As another aliphatic glucosinolate, Glucoraphanin can also exhibit similar chromatographic behavior, leading to partial or complete co-elution.

Q3: How can I confirm the identity of co-eluting peaks?

A3: When co-elution is suspected, it is crucial to confirm the identity of the peaks. This can be achieved by:

  • Mass Spectrometry (MS): Coupling HPLC with a mass spectrometer (LC-MS) allows for the identification of compounds based on their mass-to-charge ratio (m/z). This is the most definitive method for identifying co-eluting compounds.

  • Diode Array Detector (DAD) or Photodiode Array (PDA) Detector: A DAD/PDA detector can acquire UV spectra across an entire peak. If the spectra are consistent throughout the peak, it is likely a pure compound. If the spectra change across the peak, it indicates the presence of multiple, co-eluting compounds.

  • Spiking with Standards: Injecting a pure standard of the suspected co-eluting compound and observing if the peak height or area of the peak of interest increases can help confirm its identity.

Troubleshooting Guide: Resolving this compound Co-elution

This guide provides a systematic approach to troubleshooting and resolving the co-elution of this compound with other glucosinolates.

Step 1: Initial System Check

Before modifying the analytical method, ensure your HPLC system is performing optimally.

  • Assess Peak Shape: Broad or tailing peaks can exacerbate co-elution issues. Check for potential causes such as a degraded column, excessive extra-column volume, or an inappropriate injection solvent.[2]

  • Verify System Suitability: Regularly run a standard mixture to check for consistent retention times, resolution, and peak shapes.

Step 2: Method Optimization

If the HPLC system is functioning correctly, the next step is to optimize the chromatographic method.

  • Modify the Mobile Phase Gradient: A shallower gradient around the elution time of this compound can increase the separation between closely eluting peaks.

  • Adjust the Mobile Phase pH: The ionization state of glucosinolates can be influenced by the pH of the mobile phase. For ionizable compounds, adjusting the pH can significantly alter retention times and selectivity. It is often recommended to work at a pH that is at least 2 units away from the pKa of the analytes.

  • Change the Organic Modifier: If using acetonitrile, switching to methanol (B129727), or a combination of the two, can alter the selectivity of the separation due to different solvent properties.

Step 3: Consider Alternative Chromatographic Approaches

If method optimization on a standard C18 column is unsuccessful, consider these alternative approaches:

  • Alternative Stationary Phases:

    • Phenyl-Hexyl Column: The different selectivity of a phenyl-hexyl stationary phase may provide the necessary resolution.

    • Polar-Embedded Columns: These columns offer different selectivity for polar compounds and can be effective in separating structurally similar glucosinolates.

  • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is well-suited for the separation of polar compounds like glucosinolates.[3][4] This technique uses a polar stationary phase and a mobile phase with a high concentration of organic solvent, which can provide a different and often better separation profile for these compounds.

Quantitative Data

The following table summarizes the retention times of this compound and potentially co-eluting glucosinolates under a standard reversed-phase HPLC method.

GlucosinolateRetention Time (minutes)
This compound 4.2
Progoitrin4.5
Glucoraphanin4.8

Data obtained using a C18 column (150 x 4.6 mm, 3 µm) with a water/acetonitrile gradient at 40°C.[1]

Experimental Protocols

Protocol 1: Standard Extraction and Desulfation of Glucosinolates for HPLC Analysis

This protocol is adapted from established methods for the analysis of desulfoglucosinolates.[1][5][6][7]

1. Materials and Reagents:

  • 70% Methanol (HPLC grade)

  • Deionized water

  • DEAE-Sephadex A-25

  • Aryl sulfatase solution (from Helix pomatia)

  • Sodium acetate (B1210297) buffer (0.2 M, pH 5.0)

  • Internal standard (e.g., Sinigrin)

2. Extraction:

  • Weigh approximately 100 mg of freeze-dried, finely ground plant material into a centrifuge tube.

  • Add a known amount of internal standard.

  • Add 2 mL of boiling 70% methanol and vortex thoroughly.

  • Incubate in a water bath at 70°C for 30 minutes, with occasional vortexing.

  • Centrifuge at 3000 x g for 10 minutes.

  • Carefully transfer the supernatant to a new tube.

  • Repeat the extraction of the pellet with another 2 mL of hot 70% methanol.

  • Combine the supernatants.

3. Purification and Desulfation:

  • Prepare a small column with DEAE-Sephadex A-25.

  • Equilibrate the column with sodium acetate buffer.

  • Apply the combined supernatant to the column.

  • Wash the column with deionized water to remove impurities.

  • Add the aryl sulfatase solution to the column and incubate overnight at room temperature to allow for desulfation.

  • Elute the desulfoglucosinolates from the column with deionized water.

  • Filter the eluate through a 0.22 µm syringe filter before HPLC analysis.

Protocol 2: HPLC Analysis of Desulfoglucosinolates

1. HPLC System and Column:

  • HPLC system with a UV detector

  • Reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size)

2. Mobile Phase:

  • Mobile Phase A: Deionized water

  • Mobile Phase B: Acetonitrile

3. Chromatographic Conditions:

  • Gradient:

    • 0-1 min: 1.5% B

    • 1-6 min: 1.5% - 5% B

    • 6-8 min: 5% - 7% B

    • 8-18 min: 7% - 21% B

    • 18-23 min: 21% - 29% B

    • 23-23.1 min: 29% - 98.5% B

    • 23.1-28 min: 98.5% B

    • 28-28.1 min: 98.5% - 1.5% B

    • 28.1-35 min: 1.5% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 229 nm

  • Injection Volume: 20 µL

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_purification Purification & Desulfation cluster_analysis Analysis Sample Plant Material Grinding Grinding Sample->Grinding Extraction Hot Methanol Extraction Grinding->Extraction Centrifugation Centrifugation Extraction->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant DEAE_Column DEAE-Sephadex Column Supernatant->DEAE_Column Wash Wash Column DEAE_Column->Wash Sulfatase Add Aryl Sulfatase Wash->Sulfatase Incubation Overnight Incubation Sulfatase->Incubation Elution Elute Desulfo-GSLs Incubation->Elution HPLC HPLC Analysis Elution->HPLC Data Data Acquisition & Processing HPLC->Data

Caption: Experimental workflow for glucosinolate analysis.

Troubleshooting_Workflow Start Co-elution of This compound Observed System_Check Perform System Suitability Check Start->System_Check System_OK System OK? System_Check->System_OK Fix_System Troubleshoot HPLC System (e.g., replace column, check for leaks) System_OK->Fix_System No Optimize_Method Optimize HPLC Method System_OK->Optimize_Method Yes Fix_System->System_Check Modify_Gradient Modify Gradient Profile (shallower gradient) Optimize_Method->Modify_Gradient Resolution_Improved Resolution Improved? Modify_Gradient->Resolution_Improved Adjust_pH Adjust Mobile Phase pH Change_Solvent Change Organic Modifier (e.g., ACN to MeOH) Adjust_pH->Change_Solvent Adjust_pH->Resolution_Improved Change_Solvent->Resolution_Improved Resolution_Improved->Adjust_pH No Alternative_Methods Consider Alternative Methods Resolution_Improved->Alternative_Methods Still No End Resolution Achieved Resolution_Improved->End Yes HILIC Hydrophilic Interaction Chromatography (HILIC) Alternative_Methods->HILIC Different_Column Different Stationary Phase (e.g., Phenyl-Hexyl) Alternative_Methods->Different_Column HILIC->End Different_Column->End

Caption: Troubleshooting workflow for co-elution issues.

References

Improving the sensitivity of Glucocheirolin detection in complex biological matrices

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to researchers, scientists, and drug development professionals working on the detection of Glucocheirolin, particularly in complex biological matrices.

Troubleshooting Guides

This section addresses specific issues that may arise during the experimental workflow for this compound detection.

Issue 1: Low or No Signal/Peak Detected for this compound

Possible Cause Recommended Solution
Inefficient Extraction Ensure the use of an appropriate extraction solvent. An 80% methanol (B129727) solution is effective at inactivating myrosinase, an enzyme that degrades glucosinolates.[1] Consider using hydroalcoholic mixtures to potentially enhance extraction yields.[1] For complex matrices, a column-based purification and concentration step can be applied.[2]
This compound Degradation Minimize the time between sample harvesting and processing to prevent cellular damage and subsequent enzymatic degradation by myrosinase.[3] High temperatures during extraction can lead to degradation, so optimize temperature settings.[4] Freeze-drying and sonication in a methanol aqueous solution can effectively inactivate enzyme activity.[5]
Insufficient Sensitivity of Analytical Method For HPLC methods, ensure the system is validated for low limits of detection (LOD) and quantification (LOQ), which can be in the low micromolar range.[1] If using LC-MS, consider switching to LC-MS/MS with Multiple Reaction Monitoring (MRM) for higher sensitivity and selectivity.[6][7][8]
Matrix Effects (Ion Suppression in MS) Dilute the sample extract to minimize the concentration of interfering matrix components.[9] Improve sample cleanup using solid-phase extraction (SPE) to remove interfering substances.[10][11] Utilize an internal standard that is structurally similar to this compound to compensate for matrix effects.
Suboptimal Chromatographic Separation If peaks are not well-separated in HPLC, adjust the gradient program by decreasing the rate of increase of the organic solvent (e.g., acetonitrile).[2] Ensure the column is not old or degraded; replacing the pre-column or column may be necessary.[2] For highly polar compounds like glucosinolates, consider using Hydrophilic Interaction Liquid Chromatography (HILIC).[7][8]

Issue 2: Poor Reproducibility of Results

Possible Cause Recommended Solution
Inconsistent Sample Preparation Standardize all sample preparation steps, including sample weight, extraction volume, and incubation times.[6] Ensure complete inactivation of myrosinase in every sample.[5]
Variability in Manual Pipetting Use calibrated pipettes and consistent technique, especially when adding reagents like sulfatase.[2] Consider using automated liquid handlers for critical steps to improve precision.
Instrumental Drift Equilibrate the analytical instrument (e.g., HPLC, LC-MS) for a sufficient amount of time before running the samples. Run system suitability tests and quality control samples at regular intervals throughout the analytical run.
Incomplete Desulfation (if applicable) Ensure the sulfatase enzyme is active and used at the optimal pH and temperature.[2] Be aware that incomplete desulfation can lead to unreliable data.[1][3]

Frequently Asked Questions (FAQs)

Q1: What is the most sensitive method for detecting this compound in a complex biological matrix like plasma or urine?

A1: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is generally the most sensitive and selective method for quantifying this compound in complex biological matrices.[3][6][12] The use of Multiple Reaction Monitoring (MRM) mode in LC-MS/MS significantly enhances sensitivity and reduces background interference.[7][8] While HPLC with UV or DAD detection is widely used, it may lack the required sensitivity and specificity for trace-level detection in complex samples.[1][7][8]

Q2: Myrosinase activity is degrading my this compound during sample preparation. How can I prevent this?

A2: Myrosinase can be effectively inactivated to preserve this compound concentrations. Recommended methods include:

  • Solvent Inactivation: Using an 80% methanol solution for extraction.[1]

  • Heat Inactivation: Heating the sample, for instance, by using hot water or microwave-assisted extraction, can denature the enzyme.[5][13] Dipping sealed samples in a hot water bath (e.g., 90°C) has been shown to be effective.[13]

  • Freeze-Drying: Lyophilizing the sample before extraction can also inhibit enzyme activity.[5]

Q3: I am observing significant matrix effects in my LC-MS/MS analysis. What are the best strategies to mitigate this?

A3: To mitigate matrix effects, you can employ several strategies:

  • Sample Dilution: A simple first step is to dilute your sample, which can reduce the concentration of interfering compounds.[9]

  • Solid-Phase Extraction (SPE): Utilize SPE for sample cleanup. Different sorbents can be tested to find the one that best retains this compound while removing matrix components.[10][11]

  • Use of an Internal Standard: Incorporate a stable isotope-labeled internal standard of this compound or a structurally similar glucosinolate to normalize for signal suppression or enhancement.

  • Chromatographic Separation: Optimize your liquid chromatography method to separate this compound from the co-eluting matrix components that are causing the ion suppression.

Q4: Are there any alternatives to LC-MS for this compound detection?

A4: Yes, other techniques can be used, each with its own advantages and limitations:

  • High-Performance Liquid Chromatography (HPLC) with UV/PDA Detection: A common and robust method, but may have limitations in sensitivity and specificity for complex matrices.[1]

  • Enzyme-Linked Immunosorbent Assay (ELISA): A high-throughput and cost-effective method, but it requires a specific antibody for this compound and may be susceptible to cross-reactivity.[3][14]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: A non-destructive technique that provides structural information, but it generally has lower sensitivity compared to MS-based methods.[6][12][14]

Experimental Protocols

Protocol 1: Extraction and Purification of this compound from Biological Matrices

This protocol is a generalized procedure based on common methods for glucosinolate extraction and may require optimization for specific matrices.

  • Sample Homogenization and Enzyme Inactivation:

    • Weigh the frozen biological sample (e.g., tissue, cells).

    • Immediately homogenize the sample in 10 volumes of boiling 80% methanol to inactivate myrosinase.[1]

    • Alternatively, freeze-dry the sample and grind it to a fine powder before extraction with 70% methanol at room temperature.[2]

  • Extraction:

    • Sonicate the homogenate for 15 minutes.

    • Centrifuge at 4,000 x g for 10 minutes to pellet solid debris.

    • Collect the supernatant. Repeat the extraction on the pellet with the same solvent and combine the supernatants.

  • Purification using Solid-Phase Extraction (SPE):

    • Condition a DEAE-Sephadex A-25 or similar anion exchange SPE cartridge.[15]

    • Load the combined supernatant onto the SPE column.

    • Wash the column sequentially with 70% methanol and water to remove impurities.[2]

    • (Optional, for desulfated analysis) Apply a purified sulfatase solution and incubate to cleave the sulfate (B86663) group.[2]

    • Elute the intact this compound (or desulfo-Glucocheirolin) with water or an appropriate buffer.[2]

  • Sample Concentration:

    • Freeze-dry the eluate to obtain a concentrated sample.[2]

    • Reconstitute the sample in a known volume of mobile phase for analysis.

Diagrams

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Analysis Sample Biological Matrix Homogenization Homogenization & Enzyme Inactivation Sample->Homogenization Boiling Methanol Extraction Extraction Homogenization->Extraction Purification Purification (SPE) Extraction->Purification Concentration Concentration Purification->Concentration LCMS LC-MS/MS Analysis Concentration->LCMS Data Data Acquisition & Quantification LCMS->Data Troubleshooting_Low_Signal Start Low/No this compound Signal Extraction Check Extraction Efficiency Start->Extraction Degradation Investigate Degradation Start->Degradation Sensitivity Evaluate Method Sensitivity Start->Sensitivity Matrix Assess Matrix Effects Start->Matrix Solvent Optimize Solvent Extraction->Solvent Enzyme Ensure Myrosinase Inactivation Degradation->Enzyme LCMSMS Switch to LC-MS/MS (MRM) Sensitivity->LCMSMS Cleanup Improve Sample Cleanup (SPE) Matrix->Cleanup Dilution Dilute Sample Matrix->Dilution Glucosinolate_Biosynthesis_Simplified AminoAcid Amino Acid Precursor (e.g., Methionine) ChainElongation Side Chain Elongation AminoAcid->ChainElongation CoreFormation Core Structure Formation (CYP79, CYP83, UGT, SOT) ChainElongation->CoreFormation SecondaryMod Secondary Modification CoreFormation->SecondaryMod This compound This compound SecondaryMod->this compound

References

Optimization of hydrolysis conditions for Glucocheirolin to its isothiocyanate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the optimal conditions and troubleshooting for the enzymatic hydrolysis of glucocheirolin (B91262) to its corresponding isothiocyanate, cheirolin (B1668576).

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for the enzymatic hydrolysis of this compound to cheirolin?

A1: While specific studies on this compound are limited, research on myrosinase activity with other glucosinolates provides strong guidance. Myrosinase, the enzyme responsible for the hydrolysis, generally exhibits optimal activity in a weakly acidic to neutral pH range.[1][2] For maximizing the formation of isothiocyanates like cheirolin and minimizing the formation of nitriles, a neutral to slightly alkaline pH is favorable.[3][4][5] Therefore, a pH range of 6.5 to 7.5 is recommended for the efficient conversion of this compound to cheirolin.[6] Acidic conditions, particularly below pH 4, tend to favor the formation of undesirable nitrile byproducts.[3][7]

Q2: What is the ideal temperature for the hydrolysis reaction?

A2: Myrosinase activity is temperature-dependent. The optimal temperature for plant-derived myrosinase is typically between 30°C and 60°C.[1] However, some studies have shown high myrosinase activity at temperatures as low as 25°C and relatively stable activity up to 45°C.[1][3][4] To ensure enzyme stability and efficient conversion, a temperature of 37°C is a reliable starting point.[8] Temperatures above 60-65°C can lead to rapid enzyme denaturation and a significant loss of activity.[3][9][10]

Q3: What is the role of ascorbic acid (Vitamin C) in the reaction?

A3: Ascorbic acid is a known activator of plant myrosinases.[11] Its presence in the reaction mixture can significantly enhance the rate of glucosinolate hydrolysis. The optimal concentration of ascorbic acid can vary depending on the specific myrosinase and substrate.

Q4: How can I monitor the progress of the hydrolysis reaction?

A4: The progress of the reaction can be monitored by measuring the disappearance of the substrate (this compound) or the appearance of the product (cheirolin). High-Performance Liquid Chromatography (HPLC) is a common analytical technique for this purpose.[1][4] Spectrophotometric methods can also be employed by monitoring the decrease in absorbance at a specific wavelength (e.g., around 227-230 nm) corresponding to the glucosinolate substrate.[8]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low or no cheirolin yield Inactive Myrosinase: The enzyme may have been denatured due to improper storage or high temperatures during the reaction.- Ensure myrosinase is stored at the recommended temperature (typically -20°C or -80°C).- Avoid repeated freeze-thaw cycles.- Verify the reaction temperature is within the optimal range (e.g., 37°C).[8]
Suboptimal pH: The pH of the reaction buffer may be too acidic or too alkaline.- Prepare a fresh buffer and verify its pH.- The optimal pH for isothiocyanate formation is generally neutral to slightly alkaline.[3][4][5] Adjust the pH of your reaction mixture to the 6.5-7.5 range.
Presence of Inhibitors: Certain metal ions (e.g., Fe³⁺, Cu²⁺) can inhibit myrosinase activity.[1]- Use deionized, purified water for all solutions.- If possible, include a chelating agent like EDTA in the buffer at a low concentration.
Formation of nitriles instead of cheirolin Acidic pH: Low pH conditions favor the formation of nitriles over isothiocyanates.[3][7]- Increase the pH of the reaction buffer to the neutral or slightly alkaline range (pH 7.0-8.0).[12][13]
Presence of Specifier Proteins: Some plant extracts contain epithiospecifier proteins (ESPs) that promote nitrile formation.- If using a crude plant extract as the enzyme source, consider purifying the myrosinase to remove ESPs.- Heat treatment of the plant material before myrosinase extraction can inactivate ESPs, but may also affect myrosinase activity.[9]
Inconsistent results between experiments Variable Enzyme Activity: The activity of the myrosinase preparation may not be consistent.- Standardize the myrosinase activity before each set of experiments using a reference substrate like sinigrin.- Use a commercial, purified myrosinase with a known activity unit definition.
Substrate Purity: The purity of the this compound substrate may vary.- Use a high-purity this compound standard.- Confirm the purity of your substrate using analytical methods like HPLC or NMR.
Reaction Time: The hydrolysis may not have reached completion or may have proceeded for too long, leading to product degradation.- Perform a time-course experiment to determine the optimal reaction time for maximum cheirolin yield.

Data Summary

Table 1: Optimal Conditions for Myrosinase-Mediated Hydrolysis of Glucosinolates

ParameterOptimal RangeKey ConsiderationsSource(s)
pH 6.5 - 7.5Acidic pH (<6) can lead to nitrile formation.[1][3][4][6]
Temperature 30°C - 55°CTemperatures >60°C cause rapid enzyme inactivation.[1][3]
Ascorbic Acid VariesActs as a co-factor, enhancing enzyme activity.[11]
Substrate Conc. 0.2 mM - 5 mMHigher concentrations may be needed for pH-stat methods.[8]

Experimental Protocols

Protocol 1: Enzymatic Hydrolysis of this compound

This protocol provides a general procedure for the hydrolysis of this compound using myrosinase.

Materials:

  • This compound

  • Purified myrosinase

  • Phosphate (B84403) buffer (e.g., 0.1 M, pH 7.0)

  • Ascorbic acid (optional)

  • Deionized water

  • Reaction vials

  • Incubator or water bath

  • HPLC system for analysis

Procedure:

  • Prepare the Reaction Buffer: Prepare a 0.1 M phosphate buffer and adjust the pH to 7.0. If using ascorbic acid, add it to the buffer at the desired concentration (e.g., 1 mM).

  • Prepare the this compound Solution: Dissolve a known amount of this compound in the reaction buffer to achieve the desired final concentration (e.g., 1 mM).

  • Prepare the Myrosinase Solution: Prepare a stock solution of myrosinase in the reaction buffer. The final concentration will depend on the specific activity of the enzyme preparation.

  • Initiate the Reaction: In a reaction vial, combine the this compound solution with the myrosinase solution. A typical reaction volume is 1 mL.

  • Incubation: Incubate the reaction mixture at 37°C for a predetermined time (e.g., 30 minutes). It is advisable to run a time-course experiment to determine the optimal incubation period.

  • Stop the Reaction: Terminate the reaction by heat inactivation (e.g., boiling for 5 minutes) or by adding a quenching agent (e.g., a strong acid or organic solvent).

  • Analysis: Analyze the reaction mixture for the presence of cheirolin and any remaining this compound using a validated HPLC method.

Visualizations

Signaling Pathway

Cheirolin, the isothiocyanate product of this compound hydrolysis, is known to be an activator of the Nrf2 signaling pathway, which is a key regulator of cellular defense against oxidative stress.[14]

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cheirolin Cheirolin Keap1 Keap1 Cheirolin->Keap1 inactivates Nrf2 Nrf2 Keap1->Nrf2 sequesters Cul3 Cul3-Rbx1 E3 Ubiquitin Ligase Keap1->Cul3 associates with Proteasome Proteasome Nrf2->Proteasome degradation ARE Antioxidant Response Element (ARE) Nrf2->ARE translocates and binds Cul3->Nrf2 ubiquitinates Genes Cytoprotective Genes (e.g., HO-1, NQO1) ARE->Genes activates transcription Nucleus Nucleus

Caption: Cheirolin-mediated activation of the Nrf2 signaling pathway.

Experimental Workflow

The following diagram illustrates a typical workflow for optimizing the hydrolysis of this compound.

Hydrolysis_Workflow Start Start: Define Objectives Preparation Prepare Reagents: - this compound - Myrosinase - Buffers Start->Preparation pH_Opt pH Optimization (e.g., pH 5-9) Preparation->pH_Opt Temp_Opt Temperature Optimization (e.g., 25-65°C) pH_Opt->Temp_Opt Use Optimal pH Time_Opt Time-Course Analysis (e.g., 0-120 min) Temp_Opt->Time_Opt Use Optimal Temp Analysis HPLC Analysis: Quantify this compound and Cheirolin Time_Opt->Analysis Data Data Analysis: Determine Optimal Conditions Analysis->Data End End: Optimized Protocol Data->End

Caption: Workflow for optimizing this compound hydrolysis conditions.

References

Validation & Comparative

A Comparative Guide to the Validation of an HPLC Method for Glucocheirolin Analysis in Broccoli

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate quantification of bioactive compounds in natural products is paramount. Glucocheirolin (B91262), a glucosinolate found in broccoli, is of interest for its potential health benefits. High-Performance Liquid Chromatography (HPLC) is a robust and widely used technique for the analysis of such compounds. This guide provides a comprehensive comparison of a validated HPLC-UV method for this compound analysis with alternative techniques, supported by experimental protocols and performance data.

Comparison of Analytical Methods for this compound Analysis

The selection of an analytical method depends on various factors, including the required sensitivity, selectivity, sample throughput, and available instrumentation. Below is a comparison of three common methods for the analysis of glucosinolates like this compound in broccoli.

ParameterHPLC-UV Method (Desulfated Glucosinolates)UHPLC-MS/MS Method (Intact Glucosinolates)Spectrophotometric Method (Total Glucosinolates)
Principle Chromatographic separation of desulfated glucosinolates with UV detection.Chromatographic separation of intact glucosinolates with mass spectrometric detection.Colorimetric reaction of 1-thioglucose released from glucosinolates.
Specificity Moderate to High (relies on retention time and UV spectra).Very High (relies on retention time and mass-to-charge ratio).Low (measures total glucosinolates, no individual compound data).
Sensitivity (LOQ) ~ 2-22 mg/mL[1]~ 0.80–1.43 nmol/g fresh weight[2]~ 0.6 mg (as Sinigrin)[3]
**Linearity (R²) **≥ 0.999[4]≥ 0.99[5]≥ 0.99[3]
Precision (RSD%) < 5%≤ 15%[2]Intra-assay: 5.4%, Inter-assay: 15.8%[3]
Accuracy (Recovery %) 95-105%74-119%[2]~107% (for internal standard)[3]
Sample Preparation Extraction, SPE cleanup, Enzymatic Desulfation.[6][7]Extraction, filtration.[8]Extraction, SPE cleanup, Alkaline Hydrolysis.[3]
Analysis Time ~30-60 min per sample~10-20 min per sample~1-2 hours for a batch
Key Advantages Cost-effective, robust, widely available.[7]High sensitivity, high selectivity, analysis of intact compounds.[9]Simple, rapid for total content, low instrument cost.[3]
Key Disadvantages Requires lengthy desulfation step, potential for incomplete desulfation.[2][9]Higher instrument and maintenance costs.Lacks specificity for individual glucosinolates.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of analytical methods. Below are protocols for the sample preparation and analysis using a standard HPLC-UV method and an overview of the UHPLC-MS/MS and spectrophotometric alternatives.

Validated HPLC-UV Method for Desulfated this compound

This method is based on the well-established protocol for glucosinolate analysis involving desulfation.[7]

a) Sample Preparation and Extraction:

  • Freeze-dry fresh broccoli florets and grind them into a fine powder.[10]

  • Weigh approximately 100 mg of the lyophilized powder into a 2 mL microcentrifuge tube.

  • To inactivate the endogenous myrosinase enzyme, add 1 mL of 70% methanol (B129727) pre-heated to 75°C.[2][7]

  • Vortex the tube for 30 seconds and then incubate in a water bath at 75°C for 20 minutes.[2]

  • Centrifuge the sample at 12,000 x g for 10 minutes.

  • Carefully transfer the supernatant containing the glucosinolate extract to a clean tube.

b) Solid-Phase Extraction (SPE) and Desulfation:

  • Prepare a small column with DEAE Sephadex A-25 anion-exchange resin.[6]

  • Load the glucosinolate extract onto the column.

  • Wash the column with 2 mL of 70% methanol, followed by two washes with 5 mL of ultrapure water.[6]

  • To perform the desulfation, add 0.5 mL of purified sulfatase solution and leave it to react overnight at room temperature.[6]

  • Elute the desulfated glucosinolates from the column with three 0.5 mL portions of ultrapure water.[6]

  • Collect the eluate and freeze-dry. Reconstitute the residue in a known volume of ultrapure water for HPLC analysis.[7]

c) HPLC-UV Conditions:

  • Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 3 µm particle size).[7][10]

  • Mobile Phase: A gradient of water (A) and acetonitrile (B52724) (B).

  • Gradient Program: A typical gradient might start with a low percentage of B, gradually increasing to elute the compounds of interest.

  • Flow Rate: 0.75 mL/min.[7]

  • Column Temperature: 40°C.[7]

  • Detection: UV detector set at 229 nm.[6]

  • Injection Volume: 20 µL.[10]

  • Quantification: Based on a calibration curve of a sinigrin (B192396) standard and applying a relative response factor for this compound.[7]

Alternative Method: UHPLC-MS/MS

This technique allows for the direct measurement of intact glucosinolates with higher sensitivity and selectivity.[5][9]

a) Abbreviated Protocol:

  • Extract glucosinolates from freeze-dried broccoli powder using a methanol/water mixture, similar to the HPLC-UV method.[8]

  • Centrifuge the extract and filter the supernatant through a 0.22 µm filter.[8]

  • Analyze the filtrate directly by UHPLC-MS/MS.

  • Separation is achieved on a C18 column with a water/acetonitrile or water/methanol gradient, often containing a small amount of formic acid.[8]

  • Detection is performed using a mass spectrometer, typically in negative ion mode, monitoring for the specific precursor and product ions of this compound.

Alternative Method: Spectrophotometric Quantification of Total Glucosinolates

This method provides a rapid estimation of the total glucosinolate content and is useful for high-throughput screening.[3]

a) Abbreviated Protocol:

  • Extract glucosinolates and purify them using an anion-exchange SPE column as described for the HPLC-UV method.

  • Hydrolyze the isolated glucosinolates with sodium hydroxide (B78521) to release 1-thioglucose.[3]

  • Add a ferricyanide (B76249) solution and measure the decrease in absorbance at 420 nm.[3]

  • Quantify the total glucosinolate content by comparing the change in absorbance to a standard curve prepared with sinigrin.[3]

Method Validation Workflow and Signaling Pathway

The following diagrams illustrate the logical workflow for validating the HPLC method for this compound analysis and a simplified representation of the glucosinolate-myrosinase system.

HPLC_Validation_Workflow start_end start_end process process decision decision data data start Start: Method Development specificity Specificity & Selectivity start->specificity linearity Linearity & Range specificity->linearity lod_loq LOD & LOQ linearity->lod_loq precision Precision (Repeatability & Intermediate) lod_loq->precision accuracy Accuracy (Recovery) precision->accuracy robustness Robustness accuracy->robustness pass Parameters Meet Acceptance Criteria? robustness->pass validated Method Validated pass->validated Yes review Review & Optimize Method pass->review No end End: Routine Analysis validated->end review->start

Caption: Workflow for HPLC Method Validation.

Glucosinolate_Pathway substrate substrate enzyme enzyme product product condition condition This compound This compound (in intact cells) hydrolysis Enzymatic Hydrolysis myrosinase Myrosinase (in separate cells) disruption Tissue Disruption (e.g., chewing, cutting) disruption->hydrolysis isothiocyanate Cheirolin (Isothiocyanate) hydrolysis->isothiocyanate

Caption: Glucosinolate-Myrosinase System.

References

A Comparative Analysis of the Bioactivities of Glucocheirolin and Sinigrin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative study of the bioactive properties of two prominent glucosinolates: glucocheirolin (B91262) and sinigrin (B192396). Glucosinolates are secondary metabolites found in cruciferous vegetables that, upon enzymatic hydrolysis, yield isothiocyanates, compounds recognized for their significant anticancer, antioxidant, and anti-inflammatory activities. This document synthesizes experimental data to offer an objective comparison of their performance and underlying mechanisms of action.

Executive Summary

Both this compound and sinigrin are precursor molecules that require enzymatic breakdown by myrosinase to exert their primary biological effects. Sinigrin, and its hydrolysis product allyl isothiocyanate (AITC), have been extensively studied, with a considerable amount of data available on their anticancer, antioxidant, and anti-inflammatory properties. In contrast, research on this compound is less abundant. However, studies on its isothiocyanate derivative, cheirolin (B1668576), reveal potent activity, particularly in the activation of the Nrf2 antioxidant response pathway. This guide will compare the bioactivities of these two glucosinolates, focusing on their hydrolyzed products, AITC and cheirolin, as the primary bioactive agents.

Data Presentation: Comparative Bioactivity

Anticancer Activity

The anticancer potential of sinigrin, primarily through its metabolite AITC, has been demonstrated across various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key measure of a compound's potency in inhibiting biological processes.

Table 1: Comparative Anticancer Activity (IC50 Values)

CompoundCancer Cell LineIC50 ValueCitation
Sinigrin (hydrolyzed) HL60 (Human promyelocytic leukemia)2.71 µM[1]
Sinigrin DU-145 (Prostate cancer)10.91 µg/mL[2]
HCT-15 (Colon adenocarcinoma)21.42 µg/mL[2]
A-375 (Melanoma)24.58 µg/mL[2]
H460 (Lung carcinoma)60 µg/mL[3]
This compound/Cheirolin Not availableNot available

Note: The bioactivity of sinigrin is often attributed to its hydrolysis to allyl isothiocyanate (AITC). Intact sinigrin has been shown to have minimal cytotoxic effects.[1] Currently, there is a lack of published IC50 values for this compound or its hydrolysis product, cheirolin, in anticancer assays.

Antioxidant Activity

The antioxidant properties of these compounds are crucial to their protective effects against cellular damage.

Table 2: Comparative Antioxidant Activity

Compound/MetaboliteAssayResultsCitation
Sinigrin/AITC DPPH Radical Scavenging79.31% scavenging at 100 µg/mL[3]
ABTS Radical Scavenging77.55% scavenging at 100 µg/mL[3]
This compound/Cheirolin Nrf2 Nuclear TranslocationSignificant induction[1]
Heme Oxygenase 1 (HO-1) mRNA and Protein LevelsSignificant increase[1]
γ-Glutamylcysteine Synthetase (γGCS) mRNA and Protein LevelsSignificant increase[1]
Anti-inflammatory Activity

Chronic inflammation is a key factor in the development of many diseases. The anti-inflammatory mechanisms of sinigrin and cheirolin are of significant interest.

Table 3: Comparative Anti-inflammatory Activity

Compound/MetaboliteKey Signaling PathwayMolecular TargetsCitation
Sinigrin/AITC NF-κBSuppression of p65 expression, Inhibition of JNK and p38 phosphorylation[1]
MAPKInhibition of TNF-α and IL-6 production[1]
NLRP3 InflammasomeSuppression of NLRP3 expression[1]
This compound/Cheirolin Nrf2Induction of Nrf2 nuclear translocation, Upregulation of antioxidant enzymes (HO-1, γGCS)[1]

Signaling Pathways

The bioactivity of these glucosinolate hydrolysis products is mediated through complex signaling cascades.

Sinigrin_Anticancer_Pathway cluster_extracellular Extracellular cluster_cell Cancer Cell cluster_apoptosis Apoptosis Induction cluster_cellcycle Cell Cycle Arrest Sinigrin Sinigrin Myrosinase Myrosinase Sinigrin->Myrosinase hydrolysis AITC Allyl Isothiocyanate (AITC) Myrosinase->AITC p53 p53 upregulation AITC->p53 Bcl2 Bcl-2 downregulation AITC->Bcl2 Caspases Caspase activation AITC->Caspases G0G1 G0/G1 Phase Arrest AITC->G0G1 Apoptosis Apoptosis p53->Apoptosis Bcl2->Apoptosis Caspases->Apoptosis

Caption: Anticancer signaling pathway of Sinigrin.

Sinigrin_Anti_inflammatory_Pathway cluster_cell Macrophage LPS LPS (Lipopolysaccharide) TLR4 TLR4 LPS->TLR4 MAPK MAPK (JNK, p38) TLR4->MAPK NFkB NF-κB TLR4->NFkB NLRP3 NLRP3 Inflammasome TLR4->NLRP3 Inflammatory_Mediators Pro-inflammatory Mediators (TNF-α, IL-6, NO, PGE2) MAPK->Inflammatory_Mediators NFkB->Inflammatory_Mediators NLRP3->Inflammatory_Mediators Sinigrin Sinigrin Sinigrin->MAPK Sinigrin->NFkB Sinigrin->NLRP3

Caption: Anti-inflammatory signaling pathway of Sinigrin.

Cheirolin_Antioxidant_Pathway cluster_cell Cell Cheirolin Cheirolin ERK ERK Cheirolin->ERK Keap1 Keap1 Nrf2 Nrf2 Nrf2->Keap1 inhibition ARE ARE (Antioxidant Response Element) Nrf2->ARE binds Antioxidant_Enzymes Antioxidant Enzymes (HO-1, γGCS) ARE->Antioxidant_Enzymes transcribes ERK->Nrf2

Caption: Antioxidant signaling pathway of Cheirolin.

Experimental Protocols

Detailed methodologies for the key bioactivity assays are provided below to ensure reproducibility and aid in the design of future experiments.

MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., sinigrin, cheirolin) and a vehicle control. Incubate for the desired period (e.g., 24, 48, 72 hours).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the MTT solution and add 150 µL of a solubilizing agent (e.g., DMSO, isopropanol (B130326) with 0.04 N HCl) to each well.

  • Absorbance Measurement: Shake the plate for 15 minutes to dissolve the formazan crystals. Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

DPPH Radical Scavenging Assay for Antioxidant Activity

The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is used to measure the radical scavenging activity of antioxidants.

  • Reagent Preparation: Prepare a 0.1 mM DPPH solution in methanol. Prepare various concentrations of the test compound.

  • Reaction Mixture: Add 100 µL of the test compound solution to 100 µL of the DPPH solution in a 96-well plate.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: Measure the absorbance at 517 nm.

  • Data Analysis: Calculate the percentage of radical scavenging activity using the formula: (A_control - A_sample) / A_control * 100, where A_control is the absorbance of the DPPH solution without the sample.

Griess Assay for Nitric Oxide (NO) Production

The Griess assay measures nitrite (B80452) (NO₂⁻), a stable and nonvolatile breakdown product of NO.

  • Sample Collection: Collect cell culture supernatants after treatment with the test compounds and inflammatory stimuli (e.g., LPS).

  • Griess Reagent: The Griess reagent consists of two solutions: Solution A (sulfanilamide in phosphoric acid) and Solution B (N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water).

  • Reaction: In a 96-well plate, mix 50 µL of the cell supernatant with 50 µL of Solution A and incubate for 10 minutes at room temperature. Then, add 50 µL of Solution B and incubate for another 10 minutes.

  • Absorbance Measurement: Measure the absorbance at 540 nm.

  • Data Analysis: Quantify the nitrite concentration using a standard curve prepared with known concentrations of sodium nitrite.

Conclusion

This comparative guide highlights the significant bioactivities of both this compound and sinigrin, primarily manifested through their respective hydrolysis products, cheirolin and allyl isothiocyanate. While sinigrin and AITC have been more extensively researched, demonstrating clear anticancer, antioxidant, and anti-inflammatory effects through modulation of pathways like NF-κB and MAPK, the available evidence for cheirolin points towards a potent induction of the Nrf2 antioxidant response pathway. This suggests that this compound holds considerable promise as a bioactive compound, warranting further investigation to fully elucidate its therapeutic potential and establish a more direct comparison with sinigrin. The provided data and protocols serve as a valuable resource for researchers and professionals in the field of drug discovery and development.

References

A Comparative Guide to the Cross-Validation of LC-MS and HPLC Methods for Glucocheirolin Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of two prominent analytical techniques for the quantification of Glucocheirolin: Liquid Chromatography-Mass Spectrometry (LC-MS) and High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV). The selection of an appropriate analytical method is critical for accurate and reliable quantification of this compound in various matrices, including plant extracts and biological samples. This document outlines the experimental protocols for both methods and presents a summary of their performance characteristics to aid researchers in choosing the most suitable technique for their specific needs.

Introduction to this compound and its Quantification

This compound is a glucosinolate, a class of secondary metabolites found in cruciferous plants. These compounds and their hydrolysis products are of significant interest due to their potential health benefits and role in plant defense mechanisms. Accurate quantification of this compound is essential for research in agriculture, food science, and pharmacology. Both LC-MS and HPLC-UV are powerful techniques for this purpose, each with its own set of advantages and limitations. LC-MS offers high sensitivity and selectivity, making it ideal for complex matrices and low concentration samples.[1][2][3] HPLC-UV, on the other hand, is a robust, cost-effective, and widely accessible method suitable for routine analysis.[1][4]

Experimental Workflows

The general workflow for the quantification of this compound involves sample preparation, chromatographic separation, detection, and data analysis. The key difference between the two methods lies in the detection technique.

This compound Quantification Workflow cluster_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_data Data Analysis Start Plant Material / Biological Sample Extraction Extraction of Glucosinolates Start->Extraction Purification Solid Phase Extraction (SPE) Extraction->Purification HPLC_Separation HPLC Separation (Reversed-Phase C18) Purification->HPLC_Separation LCMS_Detection LC-MS/MS Detection (ESI) HPLC_Separation->LCMS_Detection HPLC_Detection HPLC-UV Detection (229 nm) HPLC_Separation->HPLC_Detection Quantification Quantification LCMS_Detection->Quantification HPLC_Detection->Quantification Results Results Quantification->Results

Figure 1: General experimental workflow for this compound quantification.

A crucial step in the analysis of glucosinolates by HPLC-UV is the desulfation of the extracted compounds. This enzymatic reaction is necessary to improve chromatographic separation and UV detection. In contrast, LC-MS methods can often analyze the intact glucosinolates directly.

Method Cross-Validation Logic cluster_lcms LC-MS/MS Method cluster_hplc HPLC-UV Method Sample Single Homogenized Sample Batch LCMS_Prep Sample Preparation (Intact Analysis) Sample->LCMS_Prep HPLC_Prep Sample Preparation (with Desulfation) Sample->HPLC_Prep LCMS_Quant Quantification of This compound LCMS_Prep->LCMS_Quant LCMS_Data Performance Data (LOD, LOQ, Linearity, Accuracy, Precision) LCMS_Quant->LCMS_Data Comparison Comparative Analysis of Performance Data LCMS_Data->Comparison HPLC_Quant Quantification of This compound HPLC_Prep->HPLC_Quant HPLC_Data Performance Data (LOD, LOQ, Linearity, Accuracy, Precision) HPLC_Quant->HPLC_Data HPLC_Data->Comparison Conclusion Conclusion on Method Equivalency and Suitability Comparison->Conclusion

Figure 2: Logical workflow for the cross-validation of analytical methods.

Performance Comparison

The performance of LC-MS/MS and HPLC-UV methods for the quantification of this compound is summarized in the table below. The data for the LC-MS/MS method is derived from a validated study on 22 glucosinolates, including this compound. The performance characteristics for the HPLC-UV method are based on a widely used, robust protocol for glucosinolate analysis.

Performance ParameterLC-MS/MS MethodHPLC-UV Method
Linearity (R²) > 0.997Typically > 0.99
Limit of Detection (LOD) 0.001 - 0.028 µg/g dry weightGenerally in the low micromolar range
Limit of Quantification (LOQ) 0.003 - 0.093 µg/g dry weightTypically higher than LC-MS/MS
Precision (RSD%) Intraday: 2.00 - 9.24%Interday: 3.33 - 9.95%Generally < 15%
Accuracy (Recovery %) 76.46 - 120.14%Typically 90 - 110%
Selectivity High (based on mass-to-charge ratio)Moderate (based on retention time and UV spectrum)
Throughput HighModerate
Cost HighLow
Robustness ModerateHigh

Experimental Protocols

LC-MS/MS Method for Intact this compound Quantification

This method is adapted from a validated protocol for the simultaneous quantification of 22 glucosinolates.[4]

1. Sample Preparation and Extraction:

  • Homogenize 100 mg of freeze-dried plant material.

  • Extract with 1.5 mL of 70% methanol (B129727) at 70°C for 20 minutes.

  • Centrifuge at 12,000 rpm for 10 minutes.

  • Collect the supernatant and filter through a 0.22 µm membrane.

2. Chromatographic Conditions:

  • Column: HILIC (Hydrophilic Interaction Liquid Chromatography) column.

  • Mobile Phase: A gradient of acetonitrile (B52724) and water with ammonium (B1175870) formate.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

3. Mass Spectrometry Conditions:

  • Ionization Mode: Electrospray Ionization (ESI) in negative mode.

  • Detection Mode: Multiple Reaction Monitoring (MRM).

  • Precursor and Product Ions: Specific m/z transitions for this compound are monitored for quantification and confirmation.

HPLC-UV Method for Desulfated this compound Quantification

This protocol is based on a well-established and robust method for glucosinolate analysis.[4]

1. Sample Preparation and Desulfation:

  • Extract glucosinolates from 100 mg of freeze-dried plant material with 1 mL of 70% boiling methanol.

  • Apply the extract to a DEAE-Sephadex A-25 anion exchange column.

  • Wash the column with water and then apply a purified sulfatase solution.

  • Allow the desulfation reaction to proceed overnight at room temperature.

  • Elute the desulfated glucosinolates with ultrapure water.

2. Chromatographic Conditions:

  • Column: Reversed-phase C18 column (e.g., 250 x 4.6 mm, 5 µm).

  • Mobile Phase: A gradient of water (A) and acetonitrile (B). A typical gradient starts with 100% A, increasing to 20-30% B over 20-30 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detector at 229 nm.

  • Quantification: Based on a calibration curve of a sinigrin (B192396) standard and the application of a relative response factor for this compound.

Conclusion

Both LC-MS/MS and HPLC-UV are suitable methods for the quantification of this compound, with the choice of method depending on the specific research requirements.

  • LC-MS/MS is the superior method for applications requiring high sensitivity and selectivity, particularly when analyzing complex matrices or trace amounts of this compound. Its high throughput capabilities also make it suitable for large-scale studies.[2][3]

  • HPLC-UV is a reliable and cost-effective alternative for routine analysis of samples with moderate to high concentrations of this compound.[1][4] Its robustness and accessibility make it a practical choice for many laboratories.

A thorough method validation according to ICH guidelines is crucial to ensure the generation of reliable and reproducible data, regardless of the chosen technique. Cross-validation of these methods is a critical step in ensuring data integrity and comparability across different analytical platforms and research settings.

References

A Comparative Analysis of the Antimicrobial Efficacy of Glucocheirolin and Glucoerucin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the antimicrobial efficacy of two glucosinolates, Glucocheirolin and Glucoerucin. Glucosinolates are secondary metabolites found in cruciferous vegetables that, upon enzymatic hydrolysis, release biologically active compounds, primarily isothiocyanates. It is these hydrolysis products that are largely responsible for the observed antimicrobial effects. This document summarizes the available experimental data, details relevant experimental protocols, and visualizes the proposed mechanisms of action.

Introduction to this compound and Glucoerucin

This compound and Glucoerucin are both glucosinolates, sulfur-containing compounds that contribute to the characteristic flavor of cruciferous plants. Their biological activity, particularly their antimicrobial potential, is realized after they are hydrolyzed by the enzyme myrosinase into their respective isothiocyanates: Cheirolin and Erucin.

This compound is chemically known as 3-(methylsulfonyl)propyl glucosinolate. Its hydrolysis product is Cheirolin (3-methylsulfonylpropyl isothiocyanate).

Glucoerucin is chemically 4-(methylthio)butyl glucosinolate. Its hydrolysis product is Erucin (4-methylthiobutyl isothiocyanate).

While intact glucosinolates exhibit little to no antimicrobial activity, their corresponding isothiocyanates have demonstrated varying degrees of efficacy against a range of microorganisms. This guide will focus on the comparative antimicrobial properties of their active hydrolysis products.

Quantitative Data on Antimicrobial Efficacy

Direct comparative studies on the antimicrobial efficacy of Cheirolin and Erucin are limited in the currently available scientific literature. However, data on the individual activities of Erucin and other related isothiocyanates provide a basis for a preliminary comparison. Quantitative data for Cheirolin's antimicrobial activity is notably scarce, necessitating a broader look at the isothiocyanate class to infer its potential efficacy.

The following tables summarize the available quantitative data, primarily as Minimum Inhibitory Concentration (MIC) values. A lower MIC value indicates greater antimicrobial potency.

Table 1: Antimicrobial Efficacy of Erucin (from Glucoerucin)

MicroorganismMIC Range (µg/mL)Test MethodReference
Pseudomonas aeruginosa-Quorum Sensing Inhibition[1]

Note: Specific MIC values for Erucin against a broad spectrum of bacteria and fungi are not well-documented in the reviewed literature. Much of the research on Erucin has focused on its anti-cancer and anti-inflammatory properties. Some studies have investigated the antimicrobial activity of extracts from plants rich in Glucoerucin, such as rocket (Eruca sativa), but these extracts contain a mixture of compounds.

Table 2: Antimicrobial Efficacy of Related Isothiocyanates (for context on Cheirolin)

IsothiocyanateMicroorganismMIC Range (µg/mL)Reference
Benzyl isothiocyanateStaphylococcus aureus (MRSA)2.9 - 110[2]
Benzyl isothiocyanatePseudomonas aeruginosa-[3][4]
SulforaphaneHelicobacter pylori4 - 32[5]

Note: This table provides context for the potential antimicrobial activity of Cheirolin, which is also an isothiocyanate. The efficacy of isothiocyanates can vary significantly based on their chemical structure.

Experimental Protocols

Standardized methods are crucial for the evaluation of antimicrobial efficacy. The following are detailed protocols for two common assays used to determine the antimicrobial properties of compounds like Cheirolin and Erucin.

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism in a liquid medium.

Materials:

  • Test compounds (Cheirolin, Erucin)

  • 96-well microtiter plates

  • Sterile Mueller-Hinton Broth (MHB) or other appropriate growth medium

  • Bacterial or fungal inoculum standardized to 0.5 McFarland turbidity

  • Pipettes and sterile tips

  • Incubator

Procedure:

  • Preparation of Test Compound Stock Solution: Dissolve the isothiocyanate in a suitable solvent (e.g., DMSO) to a known concentration.

  • Serial Dilution:

    • Add 100 µL of sterile broth to all wells of a 96-well plate.

    • Add 100 µL of the test compound stock solution to the first well of each row to be tested.

    • Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing, and continuing this process across the plate. Discard 100 µL from the last well in the dilution series.

  • Inoculation:

    • Prepare a microbial suspension in sterile broth, adjusting the turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute the standardized suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

    • Add 100 µL of the diluted inoculum to each well, resulting in a final volume of 200 µL.

  • Controls:

    • Positive Control: A well containing broth and inoculum without the test compound.

    • Negative Control: A well containing only broth.

  • Incubation: Incubate the plate at the optimal temperature for the test microorganism (e.g., 37°C for most bacteria) for 18-24 hours.

  • Result Interpretation: The MIC is the lowest concentration of the test compound at which there is no visible growth (turbidity) in the well.

Kirby-Bauer Disk Diffusion Test

This method assesses the susceptibility of a microorganism to an antimicrobial agent by measuring the zone of growth inhibition around a disk impregnated with the agent.

Materials:

  • Test compounds (Cheirolin, Erucin)

  • Sterile filter paper disks (6 mm diameter)

  • Mueller-Hinton Agar (B569324) (MHA) plates

  • Bacterial or fungal inoculum standardized to 0.5 McFarland turbidity

  • Sterile swabs

  • Forceps

  • Incubator

Procedure:

  • Inoculation of Agar Plate:

    • Dip a sterile swab into the standardized microbial suspension.

    • Remove excess liquid by pressing the swab against the inside of the tube.

    • Streak the swab evenly across the entire surface of the MHA plate to create a uniform lawn of growth.

  • Preparation and Application of Disks:

    • Impregnate sterile filter paper disks with a known concentration of the test compound solution.

    • Allow the solvent to evaporate if necessary.

    • Using sterile forceps, place the impregnated disks onto the surface of the inoculated agar plate.

    • Gently press the disks to ensure complete contact with the agar.

  • Controls:

    • Positive Control: A disk impregnated with a known antibiotic.

    • Negative Control: A disk impregnated with the solvent used to dissolve the test compound.

  • Incubation: Invert the plates and incubate at the optimal temperature for 18-24 hours.

  • Result Interpretation: Measure the diameter of the zone of inhibition (the clear area around the disk where microbial growth is inhibited) in millimeters. A larger zone of inhibition indicates greater susceptibility of the microorganism to the test compound.

Mechanism of Action and Signaling Pathways

The antimicrobial mechanisms of isothiocyanates are multifaceted and not fully elucidated for every compound. The primary mode of action is believed to involve their electrophilic nature, allowing them to react with cellular nucleophiles such as proteins and peptides, leading to enzyme inactivation and disruption of cellular functions.

Glucosinolate Hydrolysis and Isothiocyanate Formation

The initial step required for the antimicrobial activity of this compound and Glucoerucin is their enzymatic hydrolysis.

G cluster_plant_cell Plant Cell Disruption Glucosinolate This compound / Glucoerucin Myrosinase Myrosinase Enzyme Glucosinolate->Myrosinase Hydrolysis Isothiocyanate Cheirolin / Erucin Myrosinase->Isothiocyanate

Caption: Enzymatic hydrolysis of glucosinolates to form bioactive isothiocyanates.

Proposed Antimicrobial Mechanism of Erucin: Quorum Sensing Inhibition

For Erucin, one of the proposed mechanisms of action against certain bacteria, like Pseudomonas aeruginosa, is the inhibition of quorum sensing[1]. Quorum sensing is a cell-to-cell communication process that allows bacteria to coordinate gene expression based on population density, often regulating virulence factors and biofilm formation.

G Erucin Erucin LasR LasR Transcriptional Activator Erucin->LasR Antagonistic Binding Virulence Virulence Factor Production & Biofilm Formation LasR->Virulence Activation

Caption: Proposed mechanism of Erucin inhibiting bacterial quorum sensing.

General Antimicrobial Mechanism of Isothiocyanates

The broad-spectrum antimicrobial activity of isothiocyanates is thought to stem from their ability to disrupt fundamental cellular processes in microorganisms.

G ITC Isothiocyanate (e.g., Cheirolin, Erucin) Proteins Cellular Proteins (Enzymes, Structural Proteins) ITC->Proteins Inactivation Membrane Cell Membrane Integrity ITC->Membrane Disruption Metabolism Metabolic Pathways Proteins->Metabolism Inhibition CellDeath Cell Death Membrane->CellDeath Metabolism->CellDeath

Caption: General antimicrobial mechanisms of isothiocyanates.

Discussion and Future Directions

The available evidence suggests that both this compound and Glucoerucin, through their hydrolysis to Cheirolin and Erucin respectively, possess antimicrobial potential. Erucin has been shown to interfere with bacterial quorum sensing, a sophisticated mechanism of bacterial communication and virulence[1]. While specific data for Cheirolin is lacking, its structural similarity to other bioactive isothiocyanates suggests it may also exhibit antimicrobial properties.

A significant gap in the current research is the lack of direct comparative studies between Cheirolin and Erucin. Furthermore, there is a need for more comprehensive quantitative data, such as MIC and Minimum Bactericidal Concentration (MBC) values, for both compounds against a wide range of clinically relevant bacteria and fungi. Elucidating the specific molecular targets and signaling pathways affected by Cheirolin is another critical area for future investigation.

For drug development professionals, the isothiocyanates derived from this compound and Glucoerucin represent promising natural scaffolds for the development of novel antimicrobial agents. Their potential to target mechanisms like quorum sensing could offer an advantage in combating antimicrobial resistance. Further research, including structure-activity relationship (SAR) studies, is warranted to optimize their efficacy and safety profiles.

Conclusion

References

In vivo comparison of the bioavailability of different Glucocheirolin formulations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of factors influencing the in vivo bioavailability of different theoretical Glucocheirolin formulations. Due to a lack of direct comparative studies on various this compound formulations, this document synthesizes information on glucosinolate bioavailability to offer a framework for future research and development.

This compound is a glucosinolate, a class of secondary plant metabolites found in cruciferous vegetables.[1][2] The biological activity of glucosinolates is often attributed to their hydrolysis products, particularly isothiocyanates, which are formed in the presence of the enzyme myrosinase.[3][4][5] Understanding and optimizing the bioavailability of this compound is crucial for harnessing its potential therapeutic benefits.

Factors Influencing this compound Bioavailability

The in vivo bioavailability of this compound is not straightforward and is influenced by several factors, primarily related to its conversion to the corresponding isothiocyanate, cheirolin (B1668576).

  • Myrosinase Activity: The presence of active myrosinase is the most critical factor for the conversion of this compound to its bioactive isothiocyanate form.[3][4] Heat processing can inactivate myrosinase, thereby reducing the formation of isothiocyanates.[5][6]

  • Absorption of Intact this compound: A small fraction of this compound can be absorbed in its intact form.[6] Studies on other glucosinolates suggest that up to 5% of the ingested dose can be absorbed intact and excreted in the urine.[6]

  • Gut Microbiota: In the absence of plant-derived myrosinase, the gut microbiota can play a role in the hydrolysis of glucosinolates, although this conversion is generally less efficient.

  • Formulation Strategy: The delivery system for this compound can significantly impact its stability, release profile, and interaction with myrosinase, thereby affecting its overall bioavailability.

Hypothetical Comparison of this compound Formulations

While direct experimental data is not yet available, we can hypothesize the relative bioavailability of different this compound formulations based on the known principles of glucosinolate metabolism. The following table provides a theoretical comparison to guide formulation development.

Formulation TypeDescriptionPredicted Bioavailability of Cheirolin (Isothiocyanate)Rationale
Formulation A: Pure this compound Crystalline or amorphous this compound administered without myrosinase.Low Relies on inefficient hydrolysis by gut microbiota. A small amount of intact this compound may be absorbed.
Formulation B: this compound with Active Myrosinase A co-formulation of this compound and a stabilized, active myrosinase enzyme.High Promotes efficient conversion to the more readily absorbed isothiocyanate, cheirolin, in the upper gastrointestinal tract.
Formulation C: Enteric-Coated this compound with Myrosinase An enteric-coated capsule containing both this compound and myrosinase, designed to release its contents in the small intestine.Moderate to High Protects the components from stomach acid, allowing for targeted release and conversion in the small intestine. The efficiency will depend on the release kinetics.
Formulation D: this compound Nanoparticles This compound encapsulated in a nanoparticle delivery system (e.g., PLGA, liposomes) without myrosinase.Low (as Cheirolin), Potentially Higher (as intact this compound) May enhance the absorption of intact this compound due to increased surface area and potential for cellular uptake.[7] However, conversion to cheirolin would still be limited to gut microbiota activity.
Formulation E: Food Matrix (e.g., Broccoli Powder) This compound delivered within a natural food matrix containing endogenous myrosinase.Variable Bioavailability is highly dependent on the processing of the food matrix. Heat treatment can inactivate myrosinase, significantly reducing isothiocyanate formation.[4]

Experimental Protocols for In Vivo Bioavailability Assessment

To empirically determine the bioavailability of a novel this compound formulation, a robust in vivo pharmacokinetic study is essential. The following protocol outlines a general methodology applicable to rodent models.

Animal Model and Acclimation
  • Species: Wistar or Sprague-Dawley rats are commonly used for pharmacokinetic studies.[8][9][10]

  • Housing: Animals should be housed in standard conditions with controlled temperature, humidity, and light-dark cycles.

  • Acclimation: Allow for an acclimation period of at least one week before the experiment.

  • Fasting: Animals should be fasted overnight (approximately 12 hours) before dosing, with free access to water.

Formulation Administration
  • Route: Oral gavage is the most common and relevant route for studying the bioavailability of orally administered formulations.

  • Dose: The dose of this compound should be carefully selected based on any available toxicological data and the expected therapeutic range.

  • Vehicle: The formulation should be suspended or dissolved in a suitable vehicle (e.g., water, saline, or a specific buffer).

Sample Collection
  • Blood Sampling:

    • Collect blood samples (e.g., via tail vein or saphenous vein) at predetermined time points.

    • Suggested time points: 0 (pre-dose), 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-administration.

    • Use appropriate anticoagulant tubes (e.g., containing EDTA or heparin).

    • Centrifuge the blood samples to separate plasma and store at -80°C until analysis.

  • Urine Collection:

    • House animals in metabolic cages for the collection of urine over a 24-hour period.

    • Measure the total volume of urine and store an aliquot at -80°C.

Analytical Quantification of this compound and its Metabolites

The concentration of intact this compound and its primary metabolite, cheirolin (and its conjugates), in plasma and urine should be quantified using a validated analytical method. High-Performance Liquid Chromatography (HPLC) coupled with a Diode-Array Detector (DAD) or Mass Spectrometry (MS) is the preferred method.[3][5][11]

  • Sample Preparation:

    • Protein Precipitation: For plasma samples, precipitate proteins by adding a solvent like acetonitrile (B52724) or methanol.

    • Centrifugation: Centrifuge the samples to pellet the precipitated proteins.

    • Supernatant Collection: Transfer the supernatant to a clean tube.

    • Evaporation and Reconstitution: Evaporate the solvent and reconstitute the residue in the mobile phase for injection into the HPLC system.

  • HPLC-MS/MS Conditions (Example):

    • Column: A reversed-phase C18 column is typically used.[3]

    • Mobile Phase: A gradient of water and acetonitrile, often with a modifier like formic acid or acetic acid.[11]

    • Detection: Tandem mass spectrometry (MS/MS) in Multiple Reaction Monitoring (MRM) mode provides high sensitivity and selectivity.[11]

    • Quantification: Use a standard curve prepared with certified reference standards of this compound and cheirolin. An internal standard should be used to correct for variations in sample processing and instrument response.

Pharmacokinetic Data Analysis

The following pharmacokinetic parameters should be calculated from the plasma concentration-time data:

  • Cmax: Maximum plasma concentration.

  • Tmax: Time to reach Cmax.

  • AUC (Area Under the Curve): Total drug exposure over time.

  • t1/2 (Half-life): The time required for the plasma concentration to decrease by half.

  • CL (Clearance): The volume of plasma cleared of the drug per unit time.

  • Vd (Volume of Distribution): The apparent volume into which the drug distributes in the body.

Data Presentation

Quantitative data from comparative bioavailability studies should be summarized in a clear and concise table to facilitate interpretation.

FormulationCmax (ng/mL)Tmax (hr)AUC (0-t) (ng*hr/mL)t1/2 (hr)Relative Bioavailability (%)
Control (e.g., Pure this compound) 100
Test Formulation 1
Test Formulation 2

Relative Bioavailability (%) = (AUC_test / AUC_control) x 100

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_analysis Analysis Phase animal_model Animal Model Selection (e.g., Wistar Rats) acclimation Acclimation (1 week) animal_model->acclimation fasting Overnight Fasting (12 hours) acclimation->fasting dosing Oral Gavage Administration fasting->dosing sampling Blood & Urine Sample Collection dosing->sampling sample_prep Sample Preparation (Protein Precipitation) sampling->sample_prep quantification LC-MS/MS Quantification sample_prep->quantification pk_analysis Pharmacokinetic Data Analysis quantification->pk_analysis

Caption: Workflow for in vivo bioavailability assessment of this compound formulations.

Putative Signaling Pathway for this compound Metabolites

While the direct signaling pathway of this compound is not well-defined, its isothiocyanate metabolite, cheirolin, is expected to share mechanisms with other well-studied isothiocyanates like sulforaphane. A primary pathway involves the activation of the Nrf2-ARE (Nuclear factor erythroid 2-related factor 2-Antioxidant Response Element) pathway, which upregulates the expression of cytoprotective genes.

nrf2_pathway cluster_cytoplasm Cytoplasm cheirolin Cheirolin (Isothiocyanate) keap1 Keap1 cheirolin->keap1 Inhibits nrf2 Nrf2 keap1->nrf2 Binds & Promotes Degradation ubiquitin Ubiquitination nrf2->ubiquitin nucleus Nucleus nrf2->nucleus Translocates proteasome Proteasomal Degradation ubiquitin->proteasome are ARE (Antioxidant Response Element) nucleus->are Binds to genes Cytoprotective Genes (e.g., HO-1, NQO1) are->genes Activates Transcription

Caption: The Nrf2-ARE signaling pathway, a likely target for this compound metabolites.

References

Validation of Glucocheirolin's role in plant resistance against specific pathogens

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of glucocheirolin (B91262) and its role in plant resistance to specific pathogens. Through a detailed examination of experimental data, protocols, and signaling pathways, this document serves as a valuable resource for understanding and harnessing the potential of this natural plant defense compound.

This compound, a type of glucosinolate found in several Brassica species, plays a significant role in plant defense against a variety of pathogens. Like other glucosinolates, this compound itself is not the active defense compound. Instead, upon tissue damage by pathogens or herbivores, it is hydrolyzed by the enzyme myrosinase to produce potent, biologically active isothiocyanates. In the case of this compound, this hydrolysis product is cheirolin (B1668576) (3-methylsulfonylpropyl isothiocyanate). This guide delves into the validation of this compound's defensive capabilities, offering a comparative perspective with other glucosinolate-derived compounds and outlining the experimental frameworks used to assess their efficacy.

Comparative Efficacy of Isothiocyanates Against Fungal Pathogens

The antifungal activity of isothiocyanates (ITCs), the breakdown products of glucosinolates, is a key area of research in plant pathology. The effectiveness of these compounds varies depending on their chemical structure and the target pathogen. While direct comparative data for cheirolin against a wide array of other ITCs is limited, existing studies on various ITCs provide valuable insights into their relative potencies. The following table summarizes the 50% inhibitory concentration (IC50) values of several ITCs against common plant pathogens, offering a baseline for comparison.

Isothiocyanate (ITC)Precursor GlucosinolateTarget PathogenIC50 (µM)Reference
Allyl isothiocyanateSinigrinFusarium graminearum35-150[1]
Benzyl isothiocyanateGlucotropaeolinBotrytis cinereaVaries by isolate[2]
Phenylethyl isothiocyanateGluconasturtiinBotrytis cinereaVaries by isolate[2]
4-(Methylthio)butyl isothiocyanateGlucoerucinCochliobolus heterostrophus53.4[3]
CheirolinThis compound Fusarium oxysporumNot explicitly found in comparative studies

Note: The IC50 values can vary significantly based on the fungal isolate, experimental conditions, and assay method.

Experimental Protocols

To ensure the reproducibility and validity of findings, detailed experimental protocols are crucial. Below are methodologies for key experiments cited in the study of glucosinolate-mediated plant defense.

In Vitro Antifungal Activity Assay

This protocol is used to determine the direct inhibitory effect of isothiocyanates on fungal growth.

  • Fungal Culture Preparation: The target fungal pathogen (e.g., Fusarium oxysporum) is cultured on a suitable medium, such as Potato Dextrose Agar (PDA), until sufficient sporulation is observed. A spore suspension is then prepared and adjusted to a standardized concentration (e.g., 1 x 10^6 spores/mL).

  • Preparation of Isothiocyanate Solutions: Pure isothiocyanates, including cheirolin and other comparative ITCs, are dissolved in a solvent like dimethyl sulfoxide (B87167) (DMSO) to create stock solutions. A dilution series is then prepared to test a range of concentrations.

  • Microdilution Assay: In a 96-well microtiter plate, the ITC dilutions are mixed with the fungal spore suspension in a liquid growth medium.

  • Incubation: The plates are incubated at an optimal temperature for fungal growth (typically 25-28°C) for a specified period (e.g., 48-72 hours).

  • Growth Assessment: Fungal growth is assessed by measuring the optical density (OD) at a specific wavelength (e.g., 600 nm) using a microplate reader.

  • IC50 Calculation: The IC50 value, the concentration of the ITC that inhibits 50% of fungal growth, is calculated by plotting the percentage of growth inhibition against the ITC concentration.[4][5]

Plant Pathogen Resistance Assay

This protocol assesses the ability of a plant to resist infection by a specific pathogen, which can be correlated with its this compound content.

  • Plant Material: Plants with varying levels of this compound (e.g., wild-type vs. genetically modified lines) are grown under controlled environmental conditions.

  • Pathogen Inoculation: A standardized inoculum of the pathogen (e.g., a spore suspension of a fungal pathogen or a bacterial cell suspension) is applied to the plants. This can be done through various methods, such as spray inoculation, wound inoculation, or soil drenching, depending on the pathogen's mode of infection.

  • Disease Symptom Assessment: After a specific incubation period, the plants are evaluated for disease symptoms. This can include measuring lesion size, quantifying the area of necrotic tissue, or scoring the overall disease severity on a standardized scale.

  • Quantification of Pathogen Growth: To quantify pathogen proliferation within the plant tissue, methods like quantitative polymerase chain reaction (qPCR) to measure pathogen DNA or counting colony-forming units (CFUs) for bacteria can be employed.

  • Glucosinolate Analysis: Plant tissues are harvested to analyze their glucosinolate content, including this compound, using techniques like High-Performance Liquid Chromatography (HPLC) to correlate defense levels with disease resistance.

Signaling Pathways and Experimental Workflows

The production of glucosinolates, including this compound, is tightly regulated by complex signaling networks within the plant. The jasmonate signaling pathway is a key regulator of the induction of glucosinolate biosynthesis in response to pathogen attack.

jasmonate_signaling_pathway cluster_perception Pathogen Perception cluster_signaling Jasmonate Signaling Cascade cluster_response Defense Response Pathogen_Attack Pathogen Attack (e.g., Fungal Elicitors) JA_Biosynthesis Jasmonic Acid (JA) Biosynthesis Pathogen_Attack->JA_Biosynthesis SCF_COI1 SCF-COI1 E3 Ubiquitin Ligase JA_Biosynthesis->SCF_COI1 JA-Ile JAZ_Proteins JAZ Repressor Proteins MYC2 MYC2 Transcription Factor JAZ_Proteins->MYC2 Repression SCF_COI1->JAZ_Proteins Ubiquitination & Degradation GSL_Biosynthesis_Genes Glucosinolate Biosynthesis Genes (e.g., for this compound) MYC2->GSL_Biosynthesis_Genes Activation This compound This compound Accumulation GSL_Biosynthesis_Genes->this compound

Caption: Jasmonate signaling pathway leading to this compound biosynthesis.

The following diagram illustrates a typical experimental workflow for validating the role of a plant defense compound like this compound against a specific pathogen.

experimental_workflow Start Start: Hypothesis This compound confers resistance In_Vitro In Vitro Antifungal Assay (Cheirolin vs. other ITCs) Start->In_Vitro In_Planta In Planta Pathogen Assay (High vs. Low this compound Plants) Start->In_Planta Data_Collection1 Data Collection: IC50 Values In_Vitro->Data_Collection1 Data_Collection2 Data Collection: Disease Severity, Pathogen Load In_Planta->Data_Collection2 Analysis Comparative Analysis Data_Collection1->Analysis Data_Collection2->Analysis Conclusion Conclusion: Validate role of this compound Analysis->Conclusion

Caption: Experimental workflow for validating this compound's defense role.

References

Comparative metabolomics of Brassicaceae with varying Glucocheirolin content

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide offers a comparative analysis of glucocheirolin (B91262) content across various species within the Brassicaceae family. Glucosinolates, a class of sulfur-containing secondary metabolites, and their hydrolysis products are of significant interest for their roles in plant defense, human health, and as potential therapeutic agents. This compound, an aliphatic glucosinolate, is a subject of growing research interest. Understanding its distribution and concentration in different Brassica species is crucial for targeted agricultural breeding programs and for the development of novel pharmaceuticals.

Comparative Analysis of this compound Content

The concentration of this compound varies significantly among different Brassicaceae vegetables. The following table summarizes the quantitative data on this compound and other major glucosinolates in various species. Data is presented as mean concentration in micrograms per gram of dry weight (μg/g DW).

SpeciesCommon NameThis compound (μg/g DW)Other Major Glucosinolates Detected
Brassica oleracea var. capitataCabbage1.8 ± 0.3Sinigrin, Glucoiberin, Glucobrassicin
Brassica oleracea var. alboglabraKai Lan1.1 ± 0.2Sinigrin, Glucoiberin, Gluconapin
Brassica rapa subsp. chinensisPak ChoiNot DetectedGlucobrassicanapin, Glucoalyssin
Brassica rapa subsp. pekinensisChinese CabbageDetectedGlucobrassicanapin, Glucoalyssin
Brassica oleracea var. botrytisCauliflowerNot DetectedSinigrin, Glucoiberin
Brassica oleracea var. italicaBroccoliNot DetectedGlucoraphanin, Glucoiberin
Brassica oleracea var. gemmiferaBrussels SproutsNot DetectedSinigrin, Gluconapin
Eruca sativaRocket SaladDetectedGlucoraphanin, Glucoerucin
Raphanus sativusDaikon RadishNot DetectedGlucoraphasatin, Glucoerucin
Raphanus raphanistrum subsp. sativusRed Cherry RadishNot DetectedGlucoraphasatin, Dehydroerucin
Nasturtium officinaleWatercressNot DetectedGluconasturtiin
Brassica rapa var. parachinensisChoy SumNot DetectedGlucobrassicanapin, Glucoalyssin

*this compound was detected in these species, but quantitative data was not available in the cited literature.

Glucosinolate Biosynthesis Pathway

Glucosinolates are synthesized from amino acids in a three-stage process: side-chain elongation, formation of the core glucosinolate structure, and secondary modifications of the side chain.[1] This intricate pathway gives rise to the vast diversity of over 130 known glucosinolates.

GSL_Biosynthesis cluster_chain_elongation Amino Acid Chain Elongation cluster_core_structure Core Structure Formation cluster_side_chain_modification Side-Chain Modification Amino_Acid Amino Acid (e.g., Methionine) Chain_Elongated_AA Chain-Elongated Amino Acid Amino_Acid->Chain_Elongated_AA Aldoxime Aldoxime Chain_Elongated_AA->Aldoxime Thiohydroximate Thiohydroximate Aldoxime->Thiohydroximate Desulfo_GSL Desulfoglucosinolate Thiohydroximate->Desulfo_GSL Glycosylation Glucosinolate Glucosinolate Core Structure Desulfo_GSL->Glucosinolate Sulfation Modified_GSL Diverse Glucosinolates (e.g., this compound) Glucosinolate->Modified_GSL

Caption: Generalized glucosinolate biosynthesis pathway.

Experimental Protocols

The accurate quantification of glucosinolates is paramount for comparative metabolomic studies. The most common and robust methodologies involve High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography-Mass Spectrometry (UHPLC-MS/MS) for the analysis of intact or desulfated glucosinolates.

Key Protocol: UHPLC-MS/MS Analysis of Intact Glucosinolates

This protocol is adapted from established methods for the analysis of intact glucosinolates.[2]

1. Sample Preparation and Extraction:

  • Freeze-dry plant material (e.g., leaves, seeds) to a constant weight and grind into a fine powder.

  • Accurately weigh approximately 100 mg of the powdered sample into a centrifuge tube.

  • Add 1 mL of 70% methanol (B129727) (pre-heated to 70°C).

  • Vortex the mixture vigorously for 1 minute.

  • Incubate in a 70°C water bath for 20 minutes, with intermittent vortexing.

  • Centrifuge the sample at 10,000 x g for 10 minutes at 4°C.

  • Carefully collect the supernatant.

  • Repeat the extraction process on the pellet with another 1 mL of 70% methanol and combine the supernatants.

2. Sample Clean-up (Optional but Recommended):

  • For cleaner samples, the extract can be passed through a 0.22 µm syringe filter before analysis.

3. UHPLC-MS/MS Analysis:

  • Chromatographic Separation:

    • Column: A hydrophilic interaction liquid chromatography (HILIC) column is often used for the separation of these polar compounds.

    • Mobile Phase: A gradient of acetonitrile (B52724) and an aqueous buffer (e.g., ammonium (B1175870) formate (B1220265) or formic acid in water) is typically employed.

    • Flow Rate: A flow rate of 0.3-0.5 mL/min is common.

    • Injection Volume: 5-10 µL.

  • Mass Spectrometry Detection:

    • Ionization Mode: Electrospray ionization (ESI) in negative mode is typically used for glucosinolate analysis.

    • Analysis Mode: Multiple Reaction Monitoring (MRM) is used for quantification, with specific precursor-to-product ion transitions for each target glucosinolate.

    • Quantification: A calibration curve is generated using certified reference standards for each glucosinolate, including this compound.

Key Protocol: HPLC Analysis of Desulfoglucosinolates

This is a more traditional method that is still widely used.[1][3]

1. Sample Preparation and Extraction:

  • Follow the same procedure as for the UHPLC-MS/MS method to obtain the crude methanol extract.

2. Anion-Exchange Chromatography and Desulfation:

  • Prepare a mini-column with DEAE-Sephadex A-25 anion-exchange resin.

  • Equilibrate the column with a suitable buffer (e.g., imidazole (B134444) or acetate (B1210297) buffer).

  • Apply the crude extract to the column. The glucosinolates will bind to the resin.

  • Wash the column with buffer to remove interfering compounds.

  • Add a purified sulfatase solution to the column and incubate overnight at room temperature to cleave the sulfate (B86663) group from the glucosinolates, forming desulfoglucosinolates.

3. Elution and HPLC Analysis:

  • Elute the desulfoglucosinolates from the column with ultrapure water.

  • Analyze the eluate by reverse-phase HPLC with UV detection at 229 nm.

  • Column: A C18 column is typically used.

  • Mobile Phase: A gradient of acetonitrile and water.

  • Quantification: Quantification is achieved by comparing the peak areas to that of a desulfated standard (e.g., desulfosinigrin) and applying published response factors for different glucosinolates.

GSL_Analysis_Workflow cluster_hplc HPLC of Desulfo-GSLs cluster_uhplc UHPLC-MS/MS of Intact GSLs Sample_Collection Sample Collection (Brassicaceae Tissue) Freeze_Drying Freeze-Drying & Grinding Sample_Collection->Freeze_Drying Extraction Extraction (70% Methanol) Freeze_Drying->Extraction Centrifugation Centrifugation Extraction->Centrifugation Supernatant Supernatant Collection Centrifugation->Supernatant Ion_Exchange Anion-Exchange (DEAE-Sephadex) Supernatant->Ion_Exchange Filtration Filtration (Optional) Supernatant->Filtration Desulfation Desulfation (Sulfatase) Ion_Exchange->Desulfation Elution Elution Desulfation->Elution HPLC_Analysis HPLC-UV Analysis (229 nm) Elution->HPLC_Analysis UHPLC_MS_Analysis UHPLC-MS/MS Analysis Filtration->UHPLC_MS_Analysis

Caption: Experimental workflow for glucosinolate analysis.

References

Head-to-head comparison of different extraction techniques for Glucocheirolin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of various extraction techniques for Glucocheirolin, a glucosinolate found in several members of the Brassicaceae family, including certain species of Erysimum and Brassica. The selection of an appropriate extraction method is paramount for obtaining high-purity this compound for research and drug development purposes. This document outlines and contrasts conventional and modern extraction methodologies, presenting available experimental data to inform the selection process.

Physicochemical Properties of this compound

A fundamental understanding of this compound's properties is crucial for optimizing its extraction.

PropertyValueSource
Molecular FormulaC₁₁H₂₁NO₁₁S₃PubChem
Molecular Weight439.5 g/mol PubChem
SolubilitySoluble in waterBioCrick
Physical DescriptionSolidPubChem
Melting Point168 °CPubChem

This compound's high solubility in water is a key factor influencing the choice of extraction solvents.

Comparative Analysis of Extraction Techniques

While specific quantitative data directly comparing the extraction efficiency of this compound across different methods is limited in publicly available literature, extensive research on the extraction of glucosinolates as a class provides valuable insights. The following tables summarize the performance of various techniques based on studies of total glucosinolates and other individual glucosinolates, which can be extrapolated to inform the extraction of this compound.

Table 1: Comparison of Extraction Methods for Total Glucosinolates

Extraction TechniqueTypical Solvent(s)Temperature (°C)Extraction TimeReported Yield/EfficiencyKey AdvantagesKey Disadvantages
Conventional Solvent Extraction (CSE) 70-80% Methanol (B129727), Boiling Water70-10010 min - 4 hGood, but can be variable. Cold methanol extraction has shown comparable or improved efficiency over boiling methods[1][2][3].Simple, low-cost equipment.Time-consuming, large solvent consumption, potential for thermal degradation of some glucosinolates.
Ultrasound-Assisted Extraction (UAE) 42-50% Ethanol, Water25-5515-30 minHigh. Optimized UAE can yield high levels of glucosinolates[4].Reduced extraction time and solvent consumption, improved efficiency.Equipment cost, potential for degradation with prolonged sonication.
Microwave-Assisted Extraction (MAE) Methanol, Ethanol70-8010-20 minComparable or higher efficiency than conventional methods[3].Rapid, reduced solvent usage, higher yields.Specialized equipment required, potential for localized overheating.
Supercritical Fluid Extraction (SFE) Supercritical CO₂ with co-solvents (water, ethanol, methanol)45-75VariableCan be highly selective. Yields depend on co-solvent and operating parameters."Green" technology, high selectivity, solvent-free extracts.High initial investment, complex operation.

Table 2: Optimized Parameters for Glucosinolate Extraction from Various Studies

Extraction MethodPlant MaterialOptimal ConditionsAnalyteYield/RecoveryReference
Ultrasound-Assisted ExtractionCauliflower42% Ethanol, 43°C, 30 minTotal Glucosinolates7400 µg sinigrin (B192396) equivalence/g DW--INVALID-LINK--
Microwave-Assisted ExtractionEruca sativa seedsMethanol, 250 W, 80°C, 10 minTotal GlucosinolatesComparable to ISO method, higher than UAE--INVALID-LINK--
Conventional Solvent ExtractionBroccoli Sprouts50% Ethanol, 40°C, 1:35 solid:solvent ratioTotal Glucosinolates~85% of total glucosinolates--INVALID-LINK--
Supercritical Fluid ExtractionEruca sativa leavesSC-CO₂ with water as co-solvent, 300 bar, 65°CGlucosinolatesHigh yield of polar compounds--INVALID-LINK--

Experimental Protocols

Detailed methodologies for the key extraction techniques are provided below. These protocols are generalized for glucosinolates and may require optimization for maximizing this compound yield from a specific plant matrix.

Conventional Solvent Extraction (CSE) - Cold Methanol Method

This method is noted for its efficiency and reduced risk of thermal degradation compared to boiling solvent methods[1][3].

Protocol:

  • Sample Preparation: Lyophilize (freeze-dry) fresh plant material and grind to a fine powder. Alternatively, fresh-frozen tissue can be used.

  • Extraction:

    • Weigh approximately 100 mg of dried plant powder into a centrifuge tube.

    • Add 1 mL of 80% methanol (pre-chilled to -20°C if using fresh-frozen tissue).

    • Vortex thoroughly to ensure complete mixing.

    • Incubate at room temperature for 15-30 minutes with occasional vortexing.

  • Purification:

    • Centrifuge the mixture at 4,000 x g for 10 minutes.

    • Carefully transfer the supernatant to a new tube.

    • The extract can be further purified using an anion exchange column (e.g., DEAE-Sephadex) to isolate the glucosinolates.

  • Analysis: The purified extract is typically desulfated and then analyzed by HPLC-UV or LC-MS to identify and quantify individual glucosinolates, including this compound.

Ultrasound-Assisted Extraction (UAE)

UAE utilizes acoustic cavitation to disrupt cell walls and enhance solvent penetration, leading to faster and more efficient extraction[4].

Protocol:

  • Sample Preparation: Air-dry or freeze-dry the plant material and grind it into a fine powder.

  • Extraction:

    • Place a known weight of the powdered sample (e.g., 1 g) into an extraction vessel.

    • Add the extraction solvent (e.g., 42% aqueous ethanol) at a specific solid-to-solvent ratio (e.g., 1:20 w/v).

    • Place the vessel in an ultrasonic bath.

    • Sonicate at a controlled temperature (e.g., 43°C) and frequency (e.g., 35 kHz) for a defined period (e.g., 30 minutes).

  • Post-Extraction:

    • Centrifuge the mixture to separate the solid residue from the extract.

    • Filter the supernatant to remove any remaining particulate matter.

  • Analysis: The resulting extract can be analyzed directly or after further purification and desulfation by HPLC-UV or LC-MS.

Microwave-Assisted Extraction (MAE)

MAE employs microwave energy to rapidly heat the solvent and plant matrix, accelerating the extraction process[3].

Protocol:

  • Sample Preparation: Dry and grind the plant material to a consistent particle size.

  • Extraction:

    • Place a weighed amount of the sample (e.g., 0.5 g) into a microwave-safe extraction vessel.

    • Add the extraction solvent (e.g., methanol) at a predetermined ratio (e.g., 1:20 w/v).

    • Seal the vessel and place it in the microwave extractor.

    • Apply microwave power (e.g., 250 W) at a controlled temperature (e.g., 80°C) for a short duration (e.g., 10 minutes).

  • Cooling and Filtration:

    • Allow the vessel to cool to room temperature.

    • Filter the extract to separate the liquid from the solid plant material.

  • Analysis: The extract is then ready for analysis by chromatographic methods.

Supercritical Fluid Extraction (SFE)

SFE uses a supercritical fluid, most commonly carbon dioxide, as the extraction solvent. The addition of a polar co-solvent is necessary for the extraction of polar compounds like glucosinolates.

Protocol:

  • Sample Preparation: The plant material should be dried and ground to increase the surface area for extraction.

  • Extraction:

    • The ground plant material is packed into an extraction vessel.

    • Supercritical CO₂ is pumped through the vessel at a specific temperature (e.g., 65°C) and pressure (e.g., 300 bar).

    • A polar co-solvent (e.g., water or ethanol) is added to the supercritical CO₂ stream to enhance the solubility of this compound.

  • Separation:

    • The resulting mixture of supercritical fluid, co-solvent, and extracted compounds is passed into a separator.

    • By reducing the pressure and/or changing the temperature, the CO₂ returns to a gaseous state and is separated from the extract and co-solvent.

  • Collection: The concentrated extract is collected from the separator for further analysis.

Visualizing the Workflow

The following diagrams illustrate the general workflows for the described extraction techniques.

Conventional_Solvent_Extraction start Plant Material (Dried, Ground) extraction Solvent Addition (e.g., 80% Methanol) start->extraction incubation Incubation (Room Temp) extraction->incubation centrifugation Centrifugation incubation->centrifugation supernatant Collect Supernatant centrifugation->supernatant analysis Analysis (HPLC/LC-MS) supernatant->analysis

Caption: Workflow for Conventional Solvent Extraction of this compound.

Ultrasound_Assisted_Extraction start Plant Material (Dried, Ground) extraction Solvent Addition & Ultrasonic Bath start->extraction sonication Sonication (Controlled Temp & Time) extraction->sonication centrifugation Centrifugation/ Filtration sonication->centrifugation extract Collect Extract centrifugation->extract analysis Analysis (HPLC/LC-MS) extract->analysis

Caption: Workflow for Ultrasound-Assisted Extraction of this compound.

Microwave_Assisted_Extraction start Plant Material (Dried, Ground) extraction Solvent Addition in Microwave Vessel start->extraction irradiation Microwave Irradiation (Controlled Power & Time) extraction->irradiation cooling Cooling irradiation->cooling filtration Filtration cooling->filtration extract Collect Extract filtration->extract analysis Analysis (HPLC/LC-MS) extract->analysis

Caption: Workflow for Microwave-Assisted Extraction of this compound.

Supercritical_Fluid_Extraction cluster_extraction Extraction Stage cluster_separation Separation Stage plant_material Plant Material in Extraction Vessel separator Separator (Pressure Reduction) plant_material->separator sc_co2 Supercritical CO2 sc_co2->plant_material co_solvent Co-solvent (e.g., Water) co_solvent->plant_material pump High-Pressure Pump pump->sc_co2 gas_co2 Gaseous CO2 (Recycled) separator->gas_co2 extract Collected Extract separator->extract analysis Analysis (HPLC/LC-MS) extract->analysis

References

Synergistic Anticancer Effects of Isothiocyanates and Other Phytochemicals: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: The exploration of phytochemicals in cancer therapy has revealed that combinatorial approaches may offer enhanced efficacy and reduced toxicity compared to single-agent treatments. While specific research on the synergistic anticancer effects of Glucocheirolin with other phytochemicals is currently limited, this guide provides a comparative analysis of well-documented synergistic interactions between other prominent isothiocyanates—Sulforaphane (SFN) and Phenethyl Isothiocyanate (PEITC)—and other phytochemicals like Quercetin (B1663063), Curcumin, and Resveratrol. This guide is intended to serve as a valuable resource for researchers investigating novel combination therapies for cancer.

I. Quantitative Data Summary

The following tables summarize the quantitative data from studies evaluating the synergistic anticancer effects of isothiocyanate and phytochemical combinations.

Table 1: Synergistic Effects of Sulforaphane (SFN) and Quercetin on Cancer Cells

Cancer Cell LineAssaySFN Conc.Quercetin Conc.Combination EffectKey FindingsReference
MDA-MB-231 (Breast)MTT Assay--IC50: 19.48 µM (Combination)The combination of SFN and Quercetin showed a lower IC50 value compared to individual treatments, indicating a synergistic effect in reducing cell viability.[1][1]
B16F10 (Melanoma)Cell Proliferation20 µM50 µMStronger inhibitionThe combination of SFN and Quercetin had a more potent inhibitory effect on cell proliferation than either compound alone.[2]
Pancreatic CSCsSpheroid Formation--Synergistic inhibitionQuercetin enhanced the inhibitory effect of SFN on the self-renewal capacity of pancreatic cancer stem cells.[3][3]

Table 2: Synergistic Effects of Sulforaphane (SFN) and Curcumin on Cancer Cells

Cancer Cell LineAssaySFN Conc.Curcumin Conc.Combination EffectKey FindingsReference
HT-29 (Colon)MTS Assay--Synergistic at 90% cytotoxicityThe combination of SFN and Dihydrocaffeic Acid (a Curcumin metabolite) showed synergistic effects at high cytotoxicity levels.[4]
Caco-2 (Colon)MTS Assay--AntagonisticThe combination of SFN and Curcumin was antagonistic at all cytotoxicity levels in this cell line.[4]
LNCaP (Prostate)Tumor Growth (in vivo)--Significant reductionThe combination of Ursolic Acid and Curcumin significantly reduced tumor volume and weight in a mouse model.[5]

II. Experimental Protocols

This section provides detailed methodologies for key experiments cited in the quantitative data summary.

Cell Viability and Cytotoxicity Assays

a) MTT Assay (for MDA-MB-231 Breast Cancer Cells) [1]

  • Cell Seeding: MDA-MB-231 cells are seeded in 96-well plates at a density of 1 x 10^4 cells/well and incubated for 24 hours.

  • Treatment: Cells are treated with varying concentrations of Sulforaphane (SFN), Quercetin, or their combination for 24 hours.

  • MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to the untreated control cells.

b) MTS Assay (for HT-29 and Caco-2 Colon Cancer Cells) [4]

  • Cell Seeding: HT-29 or Caco-2 cells are seeded in 96-well plates and allowed to attach.

  • Treatment: Cells are treated with individual compounds (SFN, Curcumin) or their combinations at various concentrations.

  • MTS Reagent: After the desired incubation period, MTS reagent is added to each well according to the manufacturer's instructions.

  • Incubation: The plates are incubated for a specified time to allow for the conversion of MTS to formazan.

  • Absorbance Measurement: The absorbance is read at 490 nm. The cytotoxic concentrations to kill 50%, 75%, and 90% of the cells (CC50, CC75, and CC90) are determined.

  • Combination Index (CI) Calculation: The synergistic, additive, or antagonistic effects are determined using the CI method. A CI value less than 1 indicates synergy.

Cell Migration Assay

Transwell Migration Assay (for Pancreatic Cancer Cells) [2]

  • Cell Preparation: Pancreatic cancer cells are pre-treated with Sulforaphane, Quercetin, or their combination for 18 hours.

  • Transwell Setup: Transwell inserts with 8-µm pore size filters are placed in 24-well plates. The lower chamber contains DMEM with fetal calf serum (FCS) as a chemoattractant.

  • Cell Seeding: Pre-treated cells are seeded into the upper chamber of the Transwell inserts at a density of 1 x 10^5 cells/cm².

  • Incubation: The plates are incubated at 37°C in a 5% CO2 incubator for 24 hours.

  • Cell Staining and Counting: Non-migrated cells on the upper surface of the filter are removed with a cotton swab. The migrated cells on the lower surface are fixed, stained (e.g., with crystal violet), and counted under a microscope.

  • Normalization: The percentage of transmigrated cells is normalized to the percentage of cell vitality, which is evaluated by an MTT assay at the end of the experiment.

Western Blot Analysis

Western Blot for NF-κB Pathway Proteins [6][7]

  • Cell Lysis: After treatment with the phytochemical combinations, cells are washed with ice-cold PBS and lysed with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: The protein concentration of the cell lysates is determined using a BCA protein assay.

  • SDS-PAGE: Equal amounts of protein (20-30 µg) are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: The separated proteins are transferred to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Blocking: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: The membrane is incubated with primary antibodies against specific NF-κB pathway proteins (e.g., phospho-IκBα, p65) overnight at 4°C.

  • Secondary Antibody Incubation: After washing with TBST, the membrane is incubated with an appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system and imaged. The band intensities are quantified using densitometry software.

III. Signaling Pathways and Experimental Workflows

The following diagrams, created using Graphviz (DOT language), illustrate the key signaling pathways and experimental workflows discussed in this guide.

experimental_workflow cluster_invitro In Vitro Experiments cluster_invivo In Vivo Experiments cell_culture Cancer Cell Culture treatment Treatment with Phytochemicals (Single and Combination) cell_culture->treatment viability Cell Viability/Cytotoxicity Assay (MTT/MTS) treatment->viability migration Cell Migration Assay (Transwell) treatment->migration apoptosis Apoptosis Assay (Flow Cytometry) treatment->apoptosis western_blot Western Blot Analysis treatment->western_blot animal_model Xenograft Mouse Model in_vivo_treatment Dietary Administration of Phytochemicals animal_model->in_vivo_treatment tumor_measurement Tumor Volume and Weight Measurement in_vivo_treatment->tumor_measurement histology Immunohistochemistry tumor_measurement->histology

General Experimental Workflow for Evaluating Synergistic Anticancer Effects.

nfkb_pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IKK IKK Complex IkB IκBα IKK->IkB Phosphorylation NFkB NF-κB (p65/p50) Proteasome Proteasome IkB->Proteasome Ubiquitination & Degradation NFkB->IkB Bound (Inactive) NFkB_nuc NF-κB (p65/p50) NFkB->NFkB_nuc Translocation Phytochemicals Isothiocyanates + Other Phytochemicals Phytochemicals->IKK Inhibition DNA DNA NFkB_nuc->DNA Binding Genes Pro-inflammatory & Anti-apoptotic Genes DNA->Genes Transcription

Inhibition of the NF-κB Signaling Pathway by Phytochemical Combinations.

mapk_pathway cluster_pathway MAPK/ERK Signaling Pathway cluster_cellular_effects Cellular Effects Phytochemicals Sulforaphane + Quercetin ERK ERK Phytochemicals->ERK Activation/Modulation RAS Ras RAF Raf RAS->RAF MEK MEK RAF->MEK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Inhibition Apoptosis Apoptosis ERK->Apoptosis Induction

References

Inter-laboratory Validation of a Quantitative Assay for Glucocheirolin: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of analytical methods for the quantitative determination of Glucocheirolin, a glucosinolate of interest for its potential biological activities. The information is compiled from various studies to aid in the selection and implementation of a suitable assay for research and drug development purposes. While a specific inter-laboratory validation study solely focused on this compound was not identified, this guide presents a synthesis of validation data for quantitative assays of glucosinolates, including this compound, using common analytical techniques.

Quantitative Data Summary

The performance of different analytical methods for the quantification of glucosinolates, including this compound, is summarized below. The primary techniques reviewed are High-Performance Liquid Chromatography (HPLC) coupled with a Diode-Array Detector (DAD) or Ultraviolet (UV) detector, and Liquid Chromatography-Mass Spectrometry (LC-MS/MS).

MethodAnalyte(s)Linearity (R²)Limit of Detection (LOD)Limit of Quantification (LOQ)Accuracy/Recovery (%)Precision (RSD %)
HILIC-MS/MS This compound>0.9970.003 - 0.010 µg/g dry weight-84.36 - 112.10Intra-batch: 4.82, Inter-batch: 6.32
HPLC-UV Glucosinolates>0.99940.33 ng on column2.50 ng on column99.6 - 101.8<2.19
UHPLC-MS/MS 13 Glucosinolates--5.72–17.40 nmol/g dry weight (freeze-dried) / 0.80–1.43 nmol/g fresh weight74 - 119≤ 15
LC-MS/MS Glufosinate (B12851) & metabolites---74 - 115Repeatability (RSDr) < 9.5, Reproducibility (RSDR) < 18.9

Note: The data presented is a compilation from multiple sources and may have been generated using different matrices and validation procedures. Direct comparison should be made with caution. HILIC stands for Hydrophilic Interaction Liquid Chromatography.[1][2][3][4]

Experimental Protocols

Detailed methodologies for the key analytical techniques are outlined below. These protocols are based on established and validated methods for glucosinolate analysis.[5]

1. Sample Preparation (General)

  • Extraction: Samples (e.g., plant material) are typically freeze-dried and ground to a fine powder. Extraction is commonly performed with a methanol/water mixture (e.g., 70% or 80% methanol), often at elevated temperatures (e.g., 75°C) to inactivate myrosinase enzyme activity.[5]

  • Purification: Solid-phase extraction (SPE) using anion exchange columns is a common step to isolate glucosinolates from the crude extract.[6]

  • Desulfation (for some HPLC methods): For analysis of desulfo-glucosinolates by HPLC, an enzymatic desulfation step using sulfatase is required. However, methods for analyzing intact glucosinolates by LC-MS/MS do not require this step.[5][7]

2. High-Performance Liquid Chromatography (HPLC) with UV/DAD Detection

  • Chromatographic Column: A reversed-phase C18 column is frequently used.[5][8]

  • Mobile Phase: A gradient elution is typically employed, using a mixture of water and a polar organic solvent like acetonitrile (B52724) or methanol, often with an acid modifier such as formic acid or orthophosphoric acid.[8][9]

  • Detection: Detection is performed using a UV or DAD detector, typically at a wavelength of 229 nm.[5]

  • Quantification: Quantification is based on a calibration curve generated from a certified reference standard of sinigrin, with response factors applied for other glucosinolates.[5]

3. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

  • Chromatographic Separation: Similar to HPLC, reversed-phase or HILIC columns can be used for separation.[7] Ultra-High-Performance Liquid Chromatography (UHPLC) systems are often employed for better resolution and shorter run times.

  • Mass Spectrometric Detection: A triple quadrupole mass spectrometer is commonly used, operating in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity.[1] Electrospray ionization (ESI) is a typical ionization source.[10]

  • Quantification: Quantification is achieved by monitoring specific precursor-to-product ion transitions for each analyte and comparing the response to a calibration curve of the corresponding stable isotope-labeled internal standard or an external standard.[1][7]

Visualizations

Experimental Workflow for Inter-laboratory Validation

G cluster_0 Phase 1: Method Development & Single-Lab Validation cluster_1 Phase 2: Protocol & Material Preparation cluster_2 Phase 3: Inter-laboratory Study cluster_3 Phase 4: Data Analysis & Performance Evaluation A Assay Development & Optimization B Single-Laboratory Validation (Accuracy, Precision, Linearity, LOD, LOQ) A->B C Develop Standardized Protocol B->C D Prepare & Distribute Homogenized Samples C->D E Participating Laboratories (n >= 5) D->E F Analysis of Samples using Standardized Protocol E->F G Statistical Analysis (Repeatability & Reproducibility) F->G H Establishment of Method Performance Characteristics G->H G A Isothiocyanate (e.g., from this compound) B Target Protein (e.g., Keap1) A->B inhibition C Transcription Factor (e.g., Nrf2) B->C sequesters D Antioxidant Response Element (ARE) C->D translocation & binding E Gene Expression (e.g., Detoxification Enzymes) D->E activates

References

Comparative Assessment of the Anti-inflammatory Properties of Glucocheirolin and its Hydrolysis Products

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the anti-inflammatory properties of Glucocheirolin and its primary hydrolysis product, Cheirolin (B1668576). Due to the limited specific data on Cheirolin, this guide incorporates data from closely related and extensively studied isothiocyanates (ITCs), such as Sulforaphane (B1684495) and Erucin (B1671059), to provide a broader context for the potential anti-inflammatory mechanisms and efficacy of this compound-derived compounds.

Introduction to this compound and its Bioactivation

This compound is a glucosinolate, a class of secondary metabolites found in cruciferous vegetables.[1][2] Glucosinolates themselves are generally biologically inactive. Their therapeutic properties, including anti-inflammatory effects, are attributed to their hydrolysis products, primarily isothiocyanates (ITCs).[3][4][5] This bioactivation occurs when the plant tissue is damaged, bringing the glucosinolate into contact with the enzyme myrosinase, which is sequestered in separate plant cells.[5][6] The hydrolysis of this compound yields Cheirolin [1-isothiocyanato-3-(methylsulfonyl)propane], the primary bioactive compound of interest.[1]

The anti-inflammatory potential of ITCs is well-documented, with research highlighting their ability to modulate key signaling pathways involved in the inflammatory response.[4][7][8][9] This guide will delve into the available data to compare the efficacy of these compounds.

This compound This compound (Glucosinolate Precursor) UnstableAglycone Unstable Aglycone This compound->UnstableAglycone Plant Tissue Damage Myrosinase Myrosinase (Enzyme) Myrosinase->UnstableAglycone Cheirolin Cheirolin (Bioactive Isothiocyanate) UnstableAglycone->Cheirolin Rearrangement Glucose Glucose UnstableAglycone->Glucose Sulfate Sulfate UnstableAglycone->Sulfate

Caption: Hydrolysis of this compound into the bioactive isothiocyanate, Cheirolin.

Comparative Anti-inflammatory Activity

The anti-inflammatory effects of isothiocyanates are typically evaluated by their ability to inhibit the production of pro-inflammatory mediators such as nitric oxide (NO), prostaglandin (B15479496) E2 (PGE2), and cytokines like tumor necrosis factor-alpha (TNF-α) and various interleukins (ILs).[10][11][12] The following table summarizes quantitative data from studies on Cheirolin and other relevant ITCs.

CompoundModel SystemInflammatory StimulusMeasured MarkerConcentrationEffectReference
Erucin RAW 264.7 Murine MacrophagesLipopolysaccharide (LPS)Nitric Oxide (NO) Production2.5, 5 µmol/LInhibition[10][11]
Erucin RAW 264.7 Murine MacrophagesLipopolysaccharide (LPS)Prostaglandin E2 (PGE2) Production2.5, 5 µmol/LInhibition[10][11]
Erucin TPA-treated Mouse Skin12-O-tetradecanoylphorbol-13-acetate (TPA)Ear Edema Formation100, 300 nmolSignificant Inhibition[10][11]
Erucin Human Umbilical Vein Endothelial Cells (HUVECs)High Glucose (25 mM)TNF-α and IL-6 Levels0.3, 1, 3 µMSignificant Prevention of Increase[13]
Sulforaphane RAW 264.7 MacrophagesLipopolysaccharide (LPS)TNF-α SecretionNot specifiedDown-regulation[7]
Sulforaphane RAW 264.7 MacrophagesLipopolysaccharide (LPS)iNOS and COX-2 Gene ExpressionNot specifiedDown-regulation[7]
Allyl ITC (AITC) Traumatic Brain Injury (Mouse Model)Cryogenic InjuryIL-1β and IL-6 Protein LevelsNot specifiedDecrease[14]
Phenyl ITC Human COX-2 Enzyme AssayArachidonic AcidProstaglandin Biosynthesis50 µM98.9% Inhibition[15]
3-(methylsulfanyl)propyl ITC Human COX-2 Enzyme AssayArachidonic AcidProstaglandin Biosynthesis50 µM48% Inhibition[15]
Cheirolin NIH3T3 FibroblastsNot applicable (Nrf2 activation)Nrf2 Nuclear TranslocationNot specifiedSignificant Induction[16]

Note: Direct quantitative data on the anti-inflammatory activity of Cheirolin is limited. Its ability to induce the Nrf2 pathway, a key anti-inflammatory mechanism, suggests it shares the properties of other ITCs.

Mechanisms of Action: Key Signaling Pathways

Isothiocyanates exert their anti-inflammatory effects by modulating several key signaling pathways. The primary mechanisms involve the inhibition of the pro-inflammatory Nuclear Factor-kappa B (NF-κB) pathway and the activation of the antioxidant Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway.[8][9][17][18] The Mitogen-Activated Protein Kinase (MAPK) pathway is also a target.[19][20][21]

Inhibition of the NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of inflammation.[17] In response to stimuli like LPS, the inhibitor of κB (IκBα) is degraded, allowing the NF-κB (p65/p50) dimer to translocate to the nucleus.[17][18] There, it triggers the transcription of numerous pro-inflammatory genes, including those for TNF-α, IL-6, iNOS, and COX-2.[11][17]

Isothiocyanates, including erucin and sulforaphane, have been shown to inhibit this pathway by preventing the degradation of IκBα, thereby blocking the nuclear translocation of NF-κB.[10][11][18] This leads to a significant reduction in the expression of inflammatory enzymes and cytokines.[10][11]

cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS Inflammatory Stimulus (e.g., LPS) IKK IKK Complex LPS->IKK Activates IkBa_NFkB IκBα-NF-κB Complex (Inactive) IKK->IkBa_NFkB Phosphorylates IκBα p_IkBa p-IκBα NFkB NF-κB (p65/p50) (Active) IkBa_NFkB->NFkB Releases Proteasome Proteasome Degradation p_IkBa->Proteasome Ubiquitination NFkB_nuc NF-κB NFkB->NFkB_nuc Translocation ITCs Isothiocyanates (Cheirolin, Sulforaphane, Erucin) ITCs->IKK Inhibits ITCs->IkBa_NFkB Prevents Degradation DNA DNA NFkB_nuc->DNA Binds to Promoter Genes Pro-inflammatory Genes (TNF-α, IL-6, iNOS, COX-2) DNA->Genes Transcription

Caption: Inhibition of the NF-κB signaling pathway by isothiocyanates.

Activation of the Nrf2-ARE Pathway

The Nrf2 pathway is the primary cellular defense mechanism against oxidative stress.[18] Under normal conditions, Nrf2 is bound to Keap1, which facilitates its degradation.[22] Electrophilic compounds like isothiocyanates can react with cysteine residues on Keap1, leading to the release and stabilization of Nrf2.[22] Nrf2 then translocates to the nucleus and binds to the Antioxidant Response Element (ARE), inducing the expression of a battery of cytoprotective and antioxidant enzymes, such as heme oxygenase-1 (HO-1).[16][18] This upregulation of antioxidant defenses helps to mitigate inflammation.[7] Studies have shown that Cheirolin, Iberin (B1674146), and Iberverin are potent inducers of Nrf2 nuclear translocation and subsequent gene expression, with a potency similar to that of sulforaphane.[16]

Modulation of MAPK Signaling

The MAPK family (including ERK, JNK, and p38) is involved in transducing extracellular signals to cellular responses, including inflammation.[19][20] Isothiocyanates have been shown to modulate MAPK signaling, although the effects can be complex and cell-type dependent.[19] For instance, some studies indicate that ITCs can inhibit the activation of certain MAPKs, which in turn can contribute to the suppression of inflammatory gene expression.[21][23]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are protocols for key experiments commonly used to assess the anti-inflammatory properties of compounds like isothiocyanates.

Cell Culture and Treatment
  • Cell Line: RAW 264.7 murine macrophages are frequently used.[10][11] Cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified 5% CO2 atmosphere.

  • Treatment: Cells are pre-treated with various concentrations of the test compound (e.g., Erucin at 2.5 and 5 µmol/L) for a specified time (e.g., 1 hour) before being stimulated with an inflammatory agent like LPS (e.g., 1 µg/mL) for a further period (e.g., 24 hours).[11][24]

Nitric Oxide (NO) Production Assay (Griess Assay)
  • Principle: This assay measures the accumulation of nitrite (B80452), a stable product of NO, in the cell culture supernatant.

  • Procedure: After cell treatment, 100 µL of culture supernatant is mixed with 100 µL of Griess reagent (a mixture of 1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride). The absorbance is measured at 540 nm after a 10-minute incubation at room temperature. A standard curve using sodium nitrite is used for quantification.[10][11]

Cytokine Measurement (ELISA)
  • Principle: Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the concentration of specific cytokines like TNF-α and IL-6 in the culture supernatant.

  • Procedure: Commercially available ELISA kits are used according to the manufacturer's instructions. Briefly, supernatants are added to microplate wells pre-coated with a capture antibody specific for the target cytokine. After incubation and washing, a detection antibody is added, followed by a substrate solution. The colorimetric reaction is stopped, and the absorbance is read at a specific wavelength.[13][24]

Western Blot Analysis for Protein Expression
  • Principle: This technique is used to detect and quantify the expression levels of specific proteins involved in inflammatory pathways (e.g., iNOS, COX-2, p65 NF-κB, IκBα).

  • Procedure:

    • Protein Extraction: Cells are lysed, and total protein concentration is determined using a BCA or Bradford assay.

    • SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

    • Transfer: Proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

    • Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific to the target proteins, followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. Band intensity is quantified using densitometry software.[7][25]

Conclusion

The available evidence strongly suggests that this compound, through its hydrolysis product Cheirolin, possesses significant anti-inflammatory properties. While direct comparative data for Cheirolin is still emerging, its demonstrated ability to potently activate the Nrf2 pathway places it in the same class as well-characterized anti-inflammatory isothiocyanates like sulforaphane and erucin.[16] These compounds collectively exert their effects by inhibiting pro-inflammatory pathways such as NF-κB and activating cytoprotective systems like Nrf2.[8][9] The quantitative data presented for related ITCs provides a strong rationale for the further investigation of Cheirolin as a potential therapeutic agent for inflammatory diseases. Future research should focus on direct, head-to-head comparisons of these compounds in various in vitro and in vivo models of inflammation to fully elucidate their relative potency and therapeutic potential.

References

Safety Operating Guide

Navigating the Disposal of Glucocheirolin: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and regulatory compliance. This guide provides essential information and a step-by-step operational plan for the safe disposal of glucocheirolin (B91262), a glucosinolate compound utilized in various research applications.

While a specific Safety Data Sheet (SDS) with detailed disposal procedures for this compound was not identified, guidance can be drawn from information on similar glucosinolates and general laboratory chemical waste procedures. Glucosinolates as a class, including compounds like glucoraphanin (B191350) and glucotropaeolin, are generally not classified as hazardous substances.[1][2] However, it is imperative to handle all laboratory chemicals with care and to adhere to the specific waste disposal policies of your institution.

Immediate Safety and Handling Considerations

Before initiating any disposal procedures, ensure that appropriate personal protective equipment (PPE) is worn, including a lab coat, safety glasses, and gloves.[1] Although not classified as hazardous, direct contact with any chemical should be avoided. In the event of accidental exposure, follow standard first aid measures:

  • Eye Contact: Immediately flush with copious amounts of water.

  • Skin Contact: Wash the affected area thoroughly with soap and water.

  • Ingestion: Rinse the mouth with water and seek medical advice.

  • Inhalation: Move to an area with fresh air.[1]

Summary of this compound Safety and Handling

ParameterInformationSource
Hazard Classification Not classified as hazardous (inferred from similar glucosinolates)[1][2]
Personal Protective Equipment (PPE) Standard laboratory attire: lab coat, safety glasses, gloves[1]
Storage Store at < -15°C in a dry, dark place[3]
First Aid: Eye Contact Rinse with water[1]
First Aid: Skin Contact Wash with soap and water[1]
First Aid: Ingestion Rinse mouth and drink water[1]
First Aid: Inhalation Move to fresh air[1]

Step-by-Step Disposal Protocol for this compound

The proper disposal method for this compound waste depends on its form (solid or liquid) and whether it is mixed with other substances.

1. Waste Characterization:

  • Pure this compound: If the waste consists of pure, unadulterated this compound or its aqueous solutions, it can typically be managed as non-hazardous waste.[1]

  • Mixtures: If this compound has been mixed with other chemicals (e.g., solvents, reagents), the disposal procedure must be dictated by the most hazardous component in the mixture.[1] Always consult the SDS for each component of the waste stream and your institution's chemical waste guidelines.

2. Disposal of Solid this compound Waste:

  • Solid, non-hazardous chemical waste like pure this compound can often be disposed of in the regular laboratory trash.[1]

  • Ensure the waste is securely packaged to prevent the formation of dust.[1]

3. Disposal of Liquid this compound Waste:

  • Aqueous Solutions: Non-hazardous, water-soluble liquid waste may be permissible for drain disposal with copious amounts of water to ensure dilution.[1] However, always verify this with your institution's specific policies on sanitary sewer disposal.

  • Solvent Mixtures: If this compound is dissolved in a solvent other than water, the waste must be treated according to the guidelines for that particular solvent. This typically involves collection in a designated, properly labeled hazardous waste container for pickup by your institution's environmental health and safety department.

4. Disposal of Empty Containers:

  • Empty containers that held this compound should be triple-rinsed with an appropriate solvent (e.g., water for aqueous solutions).

  • The rinsate should be collected and disposed of as liquid waste.

  • After thorough cleaning, the empty container can typically be disposed of in the regular trash or recycling, in accordance with institutional policies.[1]

This compound Disposal Workflow

start Start: this compound Waste waste_char 1. Characterize Waste Is it pure this compound or a mixture? start->waste_char pure Pure this compound (Solid or Aqueous Solution) waste_char->pure Pure mixture Mixture with Other Chemicals waste_char->mixture Mixture non_hazardous Treat as Non-Hazardous Waste pure->non_hazardous assess_mixture Assess Hazard of Mixture (Consult SDS of all components) mixture->assess_mixture assess_mixture->non_hazardous Non-Hazardous hazardous Treat as Hazardous Waste (Follow guidelines for most hazardous component) assess_mixture->hazardous Hazardous solid_waste 2a. Solid Waste Disposal non_hazardous->solid_waste liquid_waste 2b. Liquid Waste Disposal (Aqueous Solution) non_hazardous->liquid_waste collect_hazardous Collect in labeled hazardous waste container hazardous->collect_hazardous package_solid Securely package to prevent dust solid_waste->package_solid drain_disposal Dispose down sanitary sewer with copious water (Verify institutional policy) liquid_waste->drain_disposal lab_trash Dispose in Laboratory Trash package_solid->lab_trash end End: Disposal Complete lab_trash->end drain_disposal->end e_h_s_pickup Arrange for EHS pickup collect_hazardous->e_h_s_pickup e_h_s_pickup->end

References

Personal protective equipment for handling Glucocheirolin

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for Glucocheirolin

I. Personal Protective Equipment (PPE) and Safety Summary

Proper PPE is the first line of defense against potential exposure. The following table summarizes the recommended PPE and key safety information for handling this compound.

Category Specification Purpose
Eye Protection Tightly fitting safety goggles (EN 166 compliant)Protects eyes from splashes and dust.
Hand Protection Nitrile or latex gloves (ensure no allergies)Prevents dermal contact.
Body Protection Standard laboratory coatProtects skin and personal clothing.
Respiratory Protection Not generally required for small quantities in a well-ventilated area. Use a dust mask if creating aerosols.Prevents inhalation of fine particles.
Emergency - Skin Contact Wash affected area with soap and water for at least 15 minutes.Immediate decontamination.
Emergency - Eye Contact Flush eyes with copious amounts of water for at least 15 minutes, holding eyelids open.Immediate irrigation to prevent damage.
Emergency - Ingestion Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.Prevents further internal exposure.
Emergency - Inhalation Move to fresh air. If breathing is difficult, provide oxygen and seek medical attention.Ensures a clear airway.
II. Operational Plan: Step-by-Step Handling Procedures

Adherence to a strict operational workflow is crucial for minimizing risk and ensuring experimental integrity.

1. Receiving and Inspection:

  • Upon receipt, visually inspect the container for any signs of damage or leakage.

  • Verify that the container is properly labeled as "this compound".

  • Log the receipt of the chemical in the laboratory inventory system.

2. Storage:

  • Store this compound in a cool, dry, and well-ventilated area.

  • Keep the container tightly sealed to prevent moisture absorption, as it is soluble in water.[1]

  • Store away from strong oxidizing agents.

3. Preparation and Use:

  • Conduct all handling of solid this compound in a well-ventilated area or a chemical fume hood to avoid inhalation of any fine dust.

  • Wear all prescribed PPE as detailed in the table above.

  • When weighing, use a spatula to transfer the solid and avoid creating dust.

  • If preparing solutions, add the solid slowly to the solvent to prevent splashing. This compound is soluble in water.[1]

4. Spill Response:

  • Small Spills (Solid):

    • Wearing appropriate PPE, gently sweep up the spilled material.

    • Avoid generating dust.

    • Place the collected material in a sealed container for disposal.

    • Clean the spill area with a damp cloth.

  • Small Spills (Solution):

    • Absorb the spill with an inert material (e.g., vermiculite, sand, or earth).

    • Place the absorbent material in a sealed container for disposal.

    • Clean the spill area with soap and water.

  • Large Spills:

    • Evacuate the immediate area.

    • Alert laboratory safety personnel.

    • Prevent the spill from entering drains.

    • Contain the spill using appropriate absorbent materials.

III. Disposal Plan: Step-by-Step Procedures

Proper disposal is essential to prevent environmental contamination and ensure regulatory compliance.

1. Waste Segregation:

  • All disposable materials that have come into contact with this compound (e.g., gloves, weigh boats, paper towels) should be considered chemical waste.

  • Place these materials in a dedicated, clearly labeled hazardous waste container.

2. Unused Product:

  • Do not dispose of unused this compound down the drain.

  • Collect unused solid or solutions in a sealed, labeled hazardous waste container.

3. Container Disposal:

  • Empty containers should be triple-rinsed with a suitable solvent (e.g., water).

  • The rinsate should be collected and treated as hazardous waste.

  • After rinsing, the container can be disposed of according to institutional guidelines for decontaminated lab waste.

4. Waste Pickup:

  • Follow your institution's procedures for the pickup and disposal of chemical waste.

  • Ensure all waste containers are properly sealed and labeled before collection.

Visual Workflow for Handling and Disposal

The following diagram illustrates the logical flow of operations for the safe handling and disposal of this compound.

G This compound Handling and Disposal Workflow cluster_handling Operational Plan cluster_disposal Disposal Plan Receiving 1. Receiving & Inspection Storage 2. Storage Receiving->Storage Preparation 3. Preparation & Use Storage->Preparation Spill_Response 4. Spill Response Preparation->Spill_Response If Spill Occurs Waste_Segregation 1. Waste Segregation Preparation->Waste_Segregation Used Materials Unused_Product 2. Unused Product Disposal Preparation->Unused_Product Excess Chemical Container_Disposal 3. Container Disposal Preparation->Container_Disposal Empty Containers Spill_Response->Waste_Segregation Spill Debris Waste_Pickup 4. Waste Pickup Waste_Segregation->Waste_Pickup Unused_Product->Waste_Pickup Container_Disposal->Waste_Pickup

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.